molecular formula C6H10O8 B1240301 D-altraric acid

D-altraric acid

Cat. No.: B1240301
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-YCAKELIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-altraric acid is the D-enantiomer of altraric acid. It is a conjugate acid of a D-altrarate(1-). It is an enantiomer of a L-altraric acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3-,4-/m0/s1

InChI Key

DSLZVSRJTYRBFB-YCAKELIYSA-N

SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Isomeric SMILES

[C@@H]([C@@H]([C@@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Stereoisomers of Altraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of the stereoisomers of altraric acid. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the structure of altraric acid's stereoisomers, including its enantiomers and diastereomers. It also presents a summary of their physicochemical properties, outlines experimental protocols for their synthesis, and provides visualizations of their stereochemical relationships and relevant experimental workflows.

Introduction to Altraric Acid and Stereoisomerism

What is Altraric Acid?

Altraric acid is a type of sugar acid known as an aldaric acid.[1] Aldaric acids are characterized by the presence of carboxylic acid groups at both ends of their carbon chain, resulting from the oxidation of both the terminal hydroxyl and carbonyl groups of a sugar.[1][2] The general formula for an aldaric acid is HOOC-(CHOH)n-COOH.[3] Altraric acid is derived from the aldose sugar, altrose.

Fundamentals of Stereoisomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Key concepts in stereoisomerism relevant to altraric acid include:

  • Chirality: A molecule is chiral if it is non-superimposable on its mirror image. This property arises from the presence of one or more chiral centers, which are typically carbon atoms bonded to four different groups.

  • Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other.[4] Enantiomers have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.[5]

  • Diastereomers: These are stereoisomers that are not mirror images of each other.[6] Diastereomers have different physical properties, such as melting points, boiling points, and solubilities.[5]

  • Meso Compounds: A meso compound is an achiral compound that has multiple chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.[7]

The Stereoisomers of Altraric Acid

Enantiomers: D-Altraric Acid and L-Altraric Acid

Altraric acid possesses chiral centers and is therefore a chiral molecule. It exists as a pair of enantiomers: this compound and L-altraric acid.[8][9]

  • This compound: The D-enantiomer of altraric acid.[9]

  • L-Altraric Acid: The L-enantiomer of altraric acid.[8]

The Fischer projections of these enantiomers are as follows:

Diastereomers of Altraric Acid

The diastereomers of altraric acid are other C6 aldaric acids that have different spatial arrangements of their hydroxyl groups. These include other aldaric acids derived from hexose sugars.[10] The complete set of C6 aldaric acids, which are all diastereomers of altraric acid (with the exception of its enantiomer), are:

  • Allaric acid (a meso compound)

  • Galactaric acid (mucic acid) (a meso compound)

  • Glucaric acid (saccharic acid) (exists as D- and L-enantiomers)

  • Gularic acid (exists as D- and L-enantiomers)

  • Idaric acid (exists as D- and L-enantiomers)

  • Mannaric acid (exists as D- and L-enantiomers)

  • Talaric acid (exists as D- and L-enantiomers)

Physicochemical Properties of Altraric Acid Stereoisomers

PropertyThis compoundL-Altraric AcidL-(+)-Tartaric AcidD-(-)-Tartaric Acidmeso-Tartaric Acid
Molecular Formula C6H10O8[9]C6H10O8[8]C4H6O6[11]C4H6O6[12]C4H6O6[7]
Molecular Weight 210.14 g/mol [9]210.14 g/mol [8]150.09 g/mol [11]150.09 g/mol [13]150.09 g/mol
Melting Point Not availableNot available170-172 °C[14]Not available~145 °C[5]
Optical Rotation Not availableNot available+12.4° (c=20, H2O)-12.4° (c=20, H2O)0°[7]

Experimental Protocols

Synthesis of Aldaric Acids via Oxidation of Aldoses

A common method for the synthesis of aldaric acids is the oxidation of the corresponding aldose sugar using a strong oxidizing agent such as nitric acid.[1][3][15]

General Protocol for Nitric Acid Oxidation of an Aldose:

  • Dissolution: The starting aldose (e.g., D-altrose to produce this compound) is dissolved in a minimal amount of water.

  • Oxidation: Concentrated nitric acid is added cautiously to the sugar solution. The reaction is typically exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: The reaction mixture is heated gently (e.g., on a steam bath) until the evolution of nitrogen oxides ceases. This indicates the completion of the oxidation.

  • Isolation: The resulting aldaric acid is then isolated from the reaction mixture. This may involve cooling to induce crystallization, followed by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as water or aqueous ethanol.

This reaction oxidizes both the aldehyde group at C1 and the primary alcohol group at C6 to carboxylic acids.[16]

Separation of Diastereomers

Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques such as:

  • Fractional Crystallization: This technique takes advantage of differences in the solubilities of the diastereomers in a particular solvent. By carefully controlling the temperature and concentration, one diastereomer can be selectively crystallized out of the solution.

  • Chromatography: Techniques like high-performance liquid chromatography (HPLC) can be used to separate diastereomers based on their different affinities for the stationary phase of the chromatography column.[17]

For the resolution of enantiomers (which have identical physical properties), a common strategy is to react the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[18] These diastereomers can then be separated, and the original enantiomers can be regenerated in a subsequent chemical step.

Visualizing Stereoisomeric Relationships and Experimental Workflows

Stereoisomeric Relationships of C6 Aldaric Acids

G Stereoisomeric Relationships of Altraric Acid AltraricAcid Altraric Acid D_Altraric This compound AltraricAcid->D_Altraric is a type of L_Altraric L-Altraric Acid AltraricAcid->L_Altraric is a type of D_Altraric->L_Altraric Enantiomers Diastereomers Diastereomers (Other C6 Aldaric Acids) D_Altraric->Diastereomers Diastereomers L_Altraric->Diastereomers Diastereomers Glucaric Glucaric Acid Diastereomers->Glucaric Galactaric Galactaric Acid (meso) Diastereomers->Galactaric Mannaric Mannaric Acid Diastereomers->Mannaric Allaric Allaric Acid (meso) Diastereomers->Allaric Gularic Gularic Acid Diastereomers->Gularic Idaric Idaric Acid Diastereomers->Idaric Talaric Talaric Acid Diastereomers->Talaric

Caption: Stereoisomeric relationships of altraric acid.

Experimental Workflow for Synthesis and Analysis

G Synthesis and Analysis of Altraric Acid start Start: Altrose oxidation Oxidation (e.g., Nitric Acid) start->oxidation crude Crude Altraric Acid oxidation->crude purification Purification (e.g., Recrystallization) crude->purification pure Pure Altraric Acid purification->pure analysis Analysis pure->analysis hplc HPLC analysis->hplc nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms polarimetry Polarimetry analysis->polarimetry end End: Characterized Altraric Acid hplc->end nmr->end ms->end polarimetry->end

Caption: Workflow for altraric acid synthesis and analysis.

References

An In-depth Technical Guide to D-Altraric Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altraric acid, a C6 aldaric acid, is a sugar derivative characterized by the presence of carboxylic acid groups at both ends of its six-carbon chain. Its systematic IUPAC name is (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid.[1] As a member of the aldaric acid family, it shares a common synthetic pathway involving the oxidation of the corresponding aldose sugar, in this case, D-altrose. While not as extensively studied as other C6 aldaric acids like D-glucaric acid or galactaric acid, this compound and its isomers hold potential as bio-based platform chemicals and synthons for the development of novel pharmaceuticals and biodegradable polymers. This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, alongside comparative data for related compounds, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance and applications in drug development.

Chemical Structure and Identifiers

This compound possesses a unique stereochemical configuration that dictates its physical and chemical properties. The structure and key identifiers are summarized below.

Chemical Structure:

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Biological Significance

Direct evidence for the involvement of this compound in specific signaling pathways is currently lacking in the scientific literature. However, the biological roles of other aldaric acids, particularly D-glucaric acid, offer insights into the potential significance of this class of molecules.

Aldaric acids are products of monosaccharide metabolism and can be found in various fruits and vegetables. [2]D-glucaric acid and its derivatives have been investigated for their potential in cancer prevention. [3]They act as inhibitors of β-glucuronidase, an enzyme that can reactivate detoxified carcinogens in the body. [3]By inhibiting this enzyme, D-glucaric acid derivatives may help to prevent the initiation of certain cancers. [3] Furthermore, the dicarboxylic acid structure of aldaric acids makes them interesting candidates for drug delivery applications. Their ability to form polymers and act as chelating agents suggests they could be used to create biodegradable drug carriers or to modulate the bioavailability of metal-dependent drugs. [4] The diagram below illustrates a hypothetical role for this compound based on the known activities of other aldaric acids.

Biological_Significance cluster_0 Potential Biological Roles of this compound cluster_1 Potential Outcomes D_Altraric_Acid This compound Enzyme_Inhibition Enzyme Inhibition (e.g., β-glucuronidase) D_Altraric_Acid->Enzyme_Inhibition potential Drug_Delivery Drug Delivery Vehicle (Polymer Formation) D_Altraric_Acid->Drug_Delivery potential Chelation Metal Ion Chelation D_Altraric_Acid->Chelation potential Cancer_Prevention Cancer Prevention Enzyme_Inhibition->Cancer_Prevention Biomaterial_Development Biomaterial Development Drug_Delivery->Biomaterial_Development Drug_Bioavailability Modulated Drug Bioavailability Chelation->Drug_Bioavailability

References

An In-depth Technical Guide to the Physical Characteristics of (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid, commonly known as D-glucaric acid or D-saccharic acid, is a six-carbon dicarboxylic sugar acid.[1][2] It is a product of D-glucose metabolism where both the aldehyde and the primary alcohol groups are oxidized to carboxylic acids.[3][4] Found naturally in various fruits and vegetables, D-glucaric acid and its derivatives, such as calcium D-glucarate, have garnered significant interest in the pharmaceutical and nutraceutical industries for their potential therapeutic effects, including antineoplastic properties.[2][3][5] This technical guide provides a comprehensive overview of the core physical characteristics of D-glucaric acid, complete with experimental protocols for their determination and a visualization of its biosynthetic pathway.

Molecular and Chemical Identity

PropertyValue
IUPAC Name (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid
Other Names D-Glucaric acid, D-Saccharic acid, D-glucosaccharic acid
CAS Number 87-73-0
Molecular Formula C₆H₁₀O₈
Molecular Weight 210.14 g/mol [1][5]
Canonical SMILES C(C(C(C(=O)O)O)O)O)(C(C(=O)O)O)O
InChI Key DSLZVSRJTYRBFB-LLEIAEIESA-N

Quantitative Physical Characteristics

The physical properties of D-glucaric acid are crucial for its handling, formulation, and application in various research and development settings.

Physical PropertyValueReference(s)
Melting Point 125-126 °C[1][2][6][1][2][6]
Solubility in Water 63.1 g/L to 912 g/L (Note: significant variation in reported values)[3][5][7][8]
Optical Rotation [α]D¹⁹ +6.86° → +20.60° (in H₂O, exhibits mutarotation)[1]
pKa₁ ~2.83 - 3.01[3][7]
pKa₂ ~3.94[7]
Appearance White crystalline solid/needles[1][2][9][1][2][9]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of D-glucaric acid.

Spectroscopic TechniqueKey Observations
¹H NMR In D₂O, inequivalent proton resonances are observed.[10][11]
¹³C NMR Unequivocal assignments for all carbon atoms have been determined.[10]
Infrared (IR) Spectroscopy Broad -OH stretching (carboxylic acid and alcohol), C=O stretching. A broad band around 3418 cm⁻¹ is attributed to -OH stretching.[12]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight. The m/z of the deprotonated molecule [M-H]⁻ is observed at 209.[13][14][15]

Crystal Structure

The three-dimensional arrangement of D-glucaric acid in the solid state has been elucidated through X-ray crystallography. The molecule adopts a bent, or sickle-like, conformation in its crystalline form.[10] This conformation is influenced by intramolecular hydrogen bonding and serves to minimize destabilizing interactions between the hydroxyl groups.[10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of D-glucaric acid.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the D-glucaric acid sample is dry and finely powdered using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (125 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • The melting point is reported as this range.

Aqueous Solubility Determination

Principle: The equilibrium solubility is determined by creating a saturated solution and measuring the concentration of the dissolved solute.

Apparatus:

  • Scintillation vials or sealed flasks

  • Analytical balance

  • Constant temperature shaker bath

  • Centrifuge

  • HPLC or other suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of D-glucaric acid to a known volume of deionized water in a sealed vial.

  • Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of D-glucaric acid in the diluted sample using a pre-validated analytical method (e.g., HPLC with a suitable detector).

  • Calculate the original concentration in the saturated solution to determine the solubility in g/L.

Optical Rotation Measurement

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral compound.

Apparatus:

  • Polarimeter

  • Polarimeter cell (1 dm path length)

  • Sodium lamp (D-line, 589 nm)

  • Analytical balance

  • Volumetric flask

Procedure:

  • Prepare a solution of D-glucaric acid of a known concentration (c) in deionized water (e.g., 1 g/100 mL).

  • Calibrate the polarimeter with a blank (deionized water).

  • Rinse the polarimeter cell with the D-glucaric acid solution and then fill it, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation (α).

  • Due to mutarotation, the optical rotation will change over time.[1] Record the initial reading and the reading after equilibrium is reached (typically after several hours).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length in decimeters.

pKa Determination

Principle: The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a strong base and monitoring the pH change.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

  • Prepare a solution of D-glucaric acid of known concentration in deionized water.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Slowly add the standardized NaOH solution in small increments from the burette, stirring continuously.

  • Record the pH after each addition of titrant.

  • Continue the titration past the equivalence points.

  • Plot the pH versus the volume of NaOH added.

  • The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two pKa values will be determined.

Spectroscopic Analysis Protocols

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Dissolve a small amount of D-glucaric acid in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr plates or ATR accessory

Procedure (KBr Pellet Method):

  • Thoroughly grind a small amount of D-glucaric acid with dry KBr powder in an agate mortar.

  • Place the mixture in a pellet press and apply pressure to form a transparent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum.

Apparatus:

  • Mass spectrometer (e.g., ESI-MS)

  • Solvent for sample introduction (e.g., methanol/water)

Procedure (Electrospray Ionization - ESI):

  • Prepare a dilute solution of D-glucaric acid in a suitable solvent.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Biosynthesis of D-Glucaric Acid

D-glucaric acid is an end-product of the D-glucuronic acid pathway.[3][4] This metabolic pathway is an alternative route for glucose metabolism. The following diagram illustrates the key steps in the biosynthesis of D-glucaric acid from D-glucose.

D_Glucaric_Acid_Pathway D_Glucose D-Glucose Glucose_6_phosphate Glucose-6-phosphate D_Glucose->Glucose_6_phosphate Hexokinase Glucose_1_phosphate Glucose-1-phosphate Glucose_6_phosphate->Glucose_1_phosphate Phosphoglucomutase UDP_Glucose UDP-Glucose Glucose_1_phosphate->UDP_Glucose UDP-glucose pyrophosphorylase UDP_Glucuronic_Acid UDP-Glucuronic Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-glucose 6-dehydrogenase D_Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->D_Glucuronic_Acid UDP-glucuronosyl- transferase (hydrolysis) D_Glucaric_Acid D-Glucaric Acid D_Glucuronic_Acid->D_Glucaric_Acid Uronate dehydrogenase

Caption: Biosynthesis of D-Glucaric Acid via the D-Glucuronic Acid Pathway.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid. The tabulated data, coupled with the outlined experimental protocols, offer a valuable resource for researchers and professionals working with this promising compound. Understanding these fundamental properties is essential for the effective design of experiments, development of formulations, and advancement of its therapeutic applications.

References

D-Altraric Acid (CAS Number 117468-78-7): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data and biological studies specifically for D-altraric acid (CAS 117468-78-7) are limited. This guide provides a comprehensive overview based on available computed data, general knowledge of aldaric acids, and information on structurally related compounds. Researchers should exercise caution and validate all information through independent experimentation.

Introduction

This compound is a member of the aldaric acid family, which are dicarboxylic acids derived from the oxidation of the terminal aldehyde and primary alcohol groups of an aldose.[1] Its stereoisomer, L-altraric acid, is a known bacterial metabolite.[2] While specific applications and biological roles of this compound are not extensively documented, aldaric acids, in general, are of interest as bio-derived platform chemicals for the synthesis of polymers and other valuable compounds. This document aims to provide a consolidated technical resource on this compound, drawing from available data and the broader context of sugar acid chemistry.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are scarce. The following table summarizes the computed properties available from public databases. For comparative purposes, a table with the experimental properties of the more well-studied D-tartaric acid is also provided.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₈PubChem[3][4]
Molecular Weight 210.14 g/mol PubChem[3][4]
IUPAC Name (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acidPubChem[3]
CAS Number 117468-78-7PubChem[3]
Synonyms D-talaric acid, talomucic acidPubChem[3]
Topological Polar Surface Area 156 ŲPubChem[3][4]
Hydrogen Bond Donor Count 6PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 5PubChem
Complexity 202PubChem[3][4]
XLogP3-AA -2.5PubChem[3][4]

Table 2: Experimental Physicochemical Properties of D-Tartaric Acid (for comparison)

PropertyValueSource
Molecular Formula C₄H₆O₆ChemicalBook[5]
Molecular Weight 150.09 g/mol Sigma-Aldrich
Melting Point 172-174 °CChemicalBook[5]
Solubility in Water 150 g/100 mL at 25 °CChemicalBook[5]
pKa1 2.89 at 25 °CSciencemadness Wiki[6]
pKa2 4.40 at 25 °CSciencemadness Wiki[6]

Safety and Handling

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

GHS Hazard Information for D-Tartaric Acid (as a proxy):

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Experimental Protocols

General Synthesis of Aldaric Acids

Aldaric acids are typically synthesized by the oxidation of the corresponding aldose with a strong oxidizing agent, such as nitric acid.[1][5] The reaction involves the oxidation of both the aldehyde and the terminal primary alcohol functional groups to carboxylic acids.

Generalized Experimental Protocol for Aldose Oxidation:

  • Dissolution: Dissolve the starting aldose (e.g., D-altrose for this compound) in a suitable solvent, often water.

  • Oxidation: Slowly add a strong oxidizing agent (e.g., nitric acid) to the solution. The reaction is typically exothermic and may require cooling to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Isolation and Purification: Once the reaction is complete, the aldaric acid product can be isolated by crystallization, often after removal of the excess acid and solvent. The crude product can be further purified by recrystallization.

G General Synthesis and Analysis Workflow for Aldaric Acids cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Aldose Dissolution Dissolution in Solvent Start->Dissolution Oxidation Addition of Oxidizing Agent (e.g., Nitric Acid) Dissolution->Oxidation Controlled Temperature Monitoring Reaction Monitoring (TLC, HPLC) Oxidation->Monitoring Monitoring->Oxidation Incomplete Reaction Isolation Isolation & Purification (Crystallization) Monitoring->Isolation Complete Reaction Product Pure Aldaric Acid Isolation->Product Analytical_Sample Aldaric Acid Sample Product->Analytical_Sample HPLC HPLC Analysis Analytical_Sample->HPLC MS Mass Spectrometry Analytical_Sample->MS NMR NMR Spectroscopy Analytical_Sample->NMR Data Structural & Purity Data HPLC->Data MS->Data NMR->Data

Caption: General workflow for the synthesis and analysis of aldaric acids.

Analytical Methods

The analysis of sugar acids like this compound typically involves chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the separation and quantification of sugar acids. Ion-exchange or reverse-phase chromatography with an appropriate column can be used. Detection is often achieved with a refractive index (RI) detector or a UV detector if the molecule is derivatized.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound.

For context, some other aldaric acids have been investigated for their biological roles. For example, D-glucaric acid has been studied for its potential role in the detoxification of carcinogens by inhibiting the enzyme β-glucuronidase.[7]

Research into the biological functions of this compound could be a potential area for future investigation, particularly in the context of drug development and metabolic studies.

Potential Applications

While specific applications for this compound have not been established, aldaric acids are considered valuable bio-based building blocks for the chemical industry. Their dicarboxylic acid functionality makes them suitable monomers for the synthesis of polyesters and polyamides. The chiral nature of this compound could also make it a useful starting material in stereoselective synthesis.

Conclusion

This compound remains a relatively uncharacterized compound within the family of sugar acids. While its fundamental chemical identity is known, a significant gap exists in the experimental data regarding its physical properties, safety profile, and biological functions. The information presented in this guide, based on computed data and general principles of aldaric acid chemistry, serves as a starting point for researchers and professionals interested in exploring the potential of this molecule. Further experimental investigation is necessary to fully elucidate the properties and applications of this compound.

References

Unveiling the Aldaric Acids: A Technical Guide on Natural Sources, with a Focus on Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the natural origins of aldaric acids. The initial focus of this inquiry was D-altraric acid; however, extensive database searches have revealed a significant lack of documented natural sources for this specific compound. Chemical databases such as PubChem provide detailed structural and property information for this compound but do not list any known natural occurrences.[1] Its enantiomer, L-altraric acid, is noted as a bacterial metabolite, but its presence in plants or fungi is not established.[2]

In light of this, the guide has been pivoted to focus on a closely related and extensively studied aldaric acid: tartaric acid . The naturally occurring isomer is L-(+)-tartaric acid, which is abundant in the plant kingdom.[3] Its diastereomer, D-(-)-tartaric acid, is rarely found in nature but can be produced artificially.[4][5] This guide will provide an in-depth look at the natural sources, biosynthesis, and extraction of L-(+)-tartaric acid as a representative case study for naturally occurring aldaric acids.

Data Presentation: Natural Abundance of L-(+)-Tartaric Acid

L-(+)-Tartaric acid is a primary organic acid in several fruits, contributing significantly to their taste and chemical properties. Grapes and tamarinds are among the most concentrated natural sources.[3] The following table summarizes the quantitative data on L-(+)-tartaric acid content in various natural sources.

Natural SourceScientific NamePlant PartConcentration of L-(+)-Tartaric AcidReference(s)
GrapesVitis viniferaFruit (Berry)0.35% - 1.1% (w/w)[3]
GrapesVitis viniferaFruit (Berry)2.5 - 5 g/L (at harvest)[6]
TamarindTamarindus indicaFruit Pulp8% - 18% (w/w)[3][7]
TamarindTamarindus indicaFruit Pulp12% - 18% (w/w)[8]
Tamarind (Brazil)Tamarindus indicaFruit Pulp18.52 g / 100 g[9]

Experimental Protocols: Isolation and Purification of L-(+)-Tartaric Acid from Winery Lees

The most common industrial source for natural L-(+)-tartaric acid is not the fruit itself, but the byproducts of winemaking, specifically the lees.[3] Lees are the sediment left in barrels after fermentation, rich in potassium bitartrate (cream of tartar). The following protocol outlines the conventional chemical method for its extraction and purification.

Objective: To isolate crystalline L-(+)-tartaric acid from winery lees.

Principle: This process involves a two-step chemical conversion. First, the sparingly soluble potassium bitartrate (KHC₄H₄O₆) in the lees is reacted with a calcium salt to form the highly insoluble calcium tartrate (CaC₄H₄O₆). Second, the calcium tartrate precipitate is treated with a strong acid (sulfuric acid) to precipitate calcium sulfate, leaving free L-(+)-tartaric acid in solution, which can then be crystallized.[3][10]

Materials and Reagents:

  • Winery lees (distilled or raw)

  • Calcium hydroxide (Ca(OH)₂) or Calcium chloride (CaCl₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrochloric acid (HCl) (optional, for initial dissolution)

  • Activated carbon

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Reaction vessels

  • pH meter

  • Heating mantle or water bath

  • Crystallization dishes

Methodology:

  • Solubilization of Tartrates:

    • Suspend the winery lees in water (e.g., a 1:10 solid-to-liquid ratio).[11]

    • Acidify the slurry with an acid like HCl to a pH of approximately 3.0 to dissolve the tartrate salts.[11]

    • Heat the mixture gently (e.g., to 60-70°C) with stirring to ensure complete dissolution of tartrates.

  • Precipitation of Calcium Tartrate:

    • Neutralize the acidic solution with calcium hydroxide (Ca(OH)₂). This reaction precipitates calcium tartrate.[3]

    • Alternatively, after initial dissolution, add a solution of calcium chloride (CaCl₂) to precipitate calcium tartrate.[12]

    • Monitor the reaction and allow the precipitate to fully form. The calcium tartrate will settle as a dense white solid.

    • Filter the mixture to collect the calcium tartrate precipitate. Wash the precipitate with water to remove soluble impurities.

  • Liberation of Tartaric Acid:

    • Resuspend the washed calcium tartrate precipitate in a minimal amount of hot water.

    • Slowly and carefully add concentrated sulfuric acid to the stirred slurry. This reaction forms insoluble calcium sulfate (gypsum) and free tartaric acid, which remains in the solution.[3]

    • The stoichiometric amount of sulfuric acid should be calculated based on the amount of calcium tartrate.

    • CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂(C₄H₄O₆)(aq) + CaSO₄(s)

  • Purification and Decolorization:

    • Filter the mixture to remove the precipitated calcium sulfate. The filtrate is now a solution of crude tartaric acid.[13]

    • To decolorize the solution, add a small amount of activated carbon, heat the solution gently, and then filter again to remove the carbon.[13]

  • Crystallization:

    • Concentrate the purified tartaric acid solution by heating to evaporate the water.[13]

    • Allow the concentrated solution to cool slowly in a crystallization dish.

    • Colorless crystals of L-(+)-tartaric acid will form.

    • Collect the crystals by filtration and dry them in a desiccator or a low-temperature oven.

Visualization of Biosynthetic Pathway

The primary biosynthetic pathway for L-(+)-tartaric acid in grapevines (Vitis vinifera) originates from the catabolism of Vitamin C (L-ascorbic acid).[14][15] The pathway involves a series of enzymatic conversions.

L-Tartaric Acid Biosynthesis Asc L-Ascorbic Acid (Vitamin C) KLG 2-Keto-L-gulonate Asc->KLG Uncharacterized steps L_Idonate L-Idonate KLG->L_Idonate Reduction KDG 5-Keto-D-gluconate L_Idonate->KDG Oxidation (Rate-limiting step) [L-Idonate Dehydrogenase] TA L-(+)-Tartaric Acid KDG->TA Cleavage of C4/C5 bond

Biosynthesis of L-(+)-Tartaric Acid from L-Ascorbic Acid in Grapes.

References

An In-depth Technical Guide to D-Altraric Acid and D-Tartaric Acid: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive comparison of D-altraric acid and D-tartaric acid, offering valuable insights for researchers, scientists, and professionals involved in drug development. The guide details their chemical and physical properties, synthesis, biological roles, and applications, with a focus on their relevance in the pharmaceutical industry.

Introduction

This compound and D-tartaric acid are both aldaric acids, a class of sugar acids derived from the oxidation of the terminal aldehyde and primary alcohol groups of an aldose to carboxylic acids. While structurally related, their differing carbon chain lengths—six carbons for this compound and four for D-tartaric acid—give rise to distinct physicochemical properties and biological activities. This guide aims to elucidate these differences to inform their potential applications in research and pharmaceutical development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and D-tartaric acid is presented in Table 1. Notably, most of the data for this compound are computed due to a lack of extensive experimental characterization in the literature, whereas the data for the widely used D-tartaric acid are well-established through experimental measurements.

PropertyThis compoundD-Tartaric Acid
Molecular Formula C₆H₁₀O₈C₄H₆O₆[1][2]
Molecular Weight 210.14 g/mol 150.09 g/mol [1][2]
IUPAC Name (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid(2S,3S)-2,3-dihydroxybutanedioic acid[1]
CAS Number 117468-78-7147-71-7[1][2]
Melting Point Not experimentally determined168-174 °C[2][3]
Solubility in Water Not experimentally determined139 g/100 mL at 20 °C[2]
pKa₁ Not experimentally determined2.93[2]
pKa₂ Not experimentally determined4.23[2]
Specific Optical Rotation ([α]D) Not experimentally determined-12.0° (c=20 in H₂O at 20°C)[2]

Synthesis and Production

The synthesis of these two aldaric acids follows similar chemical principles but starts from different parent sugars.

This compound Synthesis

This compound is synthesized through the oxidation of D-altrose, a rare aldohexose sugar.[4] The oxidation typically employs strong oxidizing agents like nitric acid, which converts the aldehyde and primary alcohol groups of D-altrose into carboxylic acids.[5][6]

G D_Altrose D-Altrose D_Altraric_Acid This compound D_Altrose->D_Altraric_Acid Oxidation Nitric_Acid Nitric Acid (HNO₃) Nitric_Acid->D_Altraric_Acid

General synthesis pathway for this compound.
D-Tartaric Acid Production

D-tartaric acid is produced on a large scale through two primary methods:

  • Natural Extraction: It is extracted from the byproducts of winemaking, such as wine lees and tartar, which are rich in potassium bitartrate.[7]

  • Chemical Synthesis: Racemic tartaric acid can be synthesized from maleic anhydride, followed by resolution to obtain the D- and L-enantiomers.[7]

Biological Roles and Applications in Drug Development

The applications of D-tartaric acid in the pharmaceutical industry are extensive, while the potential of this compound is still under exploration.

D-Tartaric Acid

D-tartaric acid is a crucial molecule in pharmaceutical development, primarily utilized for:

  • Chiral Resolution: As a chiral resolving agent, D-tartaric acid is used to separate racemic mixtures of chiral drugs into their individual enantiomers. This is critical as often only one enantiomer possesses the desired therapeutic activity, while the other may be inactive or cause adverse effects.[8] The process involves the formation of diastereomeric salts with different solubilities, allowing for their separation.[8][9]

G Racemic_Mixture Racemic Mixture (R-drug + S-drug) Diastereomeric_Salts Diastereomeric Salts (R-drug-D-tartrate + S-drug-D-tartrate) Racemic_Mixture->Diastereomeric_Salts D_Tartaric_Acid D-Tartaric Acid D_Tartaric_Acid->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation R_Salt R-drug-D-tartrate Separation->R_Salt S_Salt S-drug-D-tartrate Separation->S_Salt R_Drug Pure R-enantiomer R_Salt->R_Drug Liberation S_Drug Pure S-enantiomer S_Salt->S_Drug Liberation

Chiral resolution using D-tartaric acid.
  • Drug Formulation: It serves as an excipient in various drug formulations. For instance, it is used as an acidulant in effervescent tablets and powders to provide a tart taste and to react with bicarbonate to produce carbon dioxide.[7]

  • Synthesis of Chiral APIs: D-tartaric acid is a versatile starting material for the synthesis of complex chiral molecules that are active pharmaceutical ingredients.[10]

This compound

Specific biological roles and applications of this compound in drug development are not yet well-established. However, based on the known properties of aldaric acids, potential applications include:

  • Biodegradable Polymers: Aldaric acids can be used as monomers for the synthesis of biodegradable polyesters and polyamides. These polymers have potential applications in medical devices and drug delivery systems.[11]

  • Drug Delivery Systems: The multiple hydroxyl and carboxylic acid groups on aldaric acids make them suitable for modification and incorporation into drug delivery systems. They can be used as carriers for targeted drug delivery.[11]

G cluster_0 Drug Delivery System cluster_1 Target Cell Aldaric_Acid Aldaric Acid Backbone Conjugate Drug-Carrier Conjugate Aldaric_Acid->Conjugate Drug Active Drug Drug->Conjugate Targeting_Ligand Targeting Ligand Targeting_Ligand->Conjugate Receptor Receptor Conjugate->Receptor Binding Receptor->Receptor

Potential role of aldaric acids in drug delivery.

Experimental Protocols

Quantitative Analysis of D-Tartaric Acid by HPLC-UV

This protocol describes a common method for the quantitative analysis of D-tartaric acid in pharmaceutical preparations.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Workflow for HPLC analysis of D-tartaric acid.

Methodology:

  • Mobile Phase Preparation: Prepare a 0.01 M solution of potassium dihydrogen phosphate (KH₂PO₄) in HPLC-grade water. Adjust the pH to 2.6 with orthophosphoric acid (H₃PO₄). Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh about 50 mg of D-tartaric acid reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 5.0 mL of this solution to 25.0 mL with the mobile phase to obtain a standard solution of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the powdered sample equivalent to about 50 mg of D-tartaric acid into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

  • Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the quantity of D-tartaric acid in the sample by comparing the peak area of the sample solution with that of the standard solution.

Analysis of this compound by GC-MS with Derivatization

Due to its low volatility, this compound requires derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol describes a general method for the silylation of sugar acids.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Dry Sample Derivatize Add Pyridine & BSTFA+TMCS Sample->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Separation on DB-5 Column Inject->Separate Detect Mass Spectrometry Separate->Detect Identify Identify by Mass Spectrum Detect->Identify

Workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation: Place a known amount of the sample containing this compound (typically in the microgram range) in a reaction vial and dry it completely under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Add 50 µL of pyridine to the dried sample to dissolve it.

    • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 600.

  • Procedure: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the trimethylsilyl derivative of this compound based on its retention time and mass spectrum, which will show characteristic fragment ions.

Comparative Summary and Future Perspectives

D-tartaric acid is a well-characterized and widely utilized compound in the pharmaceutical industry, valued for its role in chiral separations and drug formulations. In contrast, this compound remains a largely unexplored molecule with limited available experimental data.

The future of this compound in drug development may lie in leveraging its structure as a C6 aldaric acid. Further research is warranted to:

  • Experimentally determine its physicochemical properties.

  • Investigate its biological activities and toxicological profile.

  • Explore its potential as a monomer for novel biodegradable polymers for medical applications.

  • Evaluate its utility in the design of advanced drug delivery systems.

As the demand for novel and effective drug delivery platforms grows, the unique structural features of this compound may offer new opportunities for innovation in pharmaceutical sciences.

References

The Enigma of D-Altraric Acid: An In-Depth Exploration of a Little-Known Sugar Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Altraric acid, a hexaric acid and stereoisomer of the more common glucaric and tartaric acids, remains a molecule of significant obscurity within the scientific literature. Despite its defined chemical structure, its biological significance, metabolic pathways, and potential therapeutic applications are largely uncharted territories. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding this compound. Due to the scarcity of direct research on this compound, this paper will also explore findings related to its enantiomer, L-altraric acid, and a similarly named compound, atraric acid, to provide a broader context and suggest potential avenues for future investigation.

Chemical and Physical Properties of this compound

This compound is the D-enantiomer of altraric acid, a six-carbon sugar acid with carboxyl groups at both ends of its chain.[1] Its chemical identity is well-established, and its properties are cataloged in chemical databases such as PubChem.[1]

PropertyValueSource
Molecular Formula C6H10O8PubChem[1]
Molecular Weight 210.14 g/mol PubChem[1]
IUPAC Name (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acidPubChem[1]
CAS Number 117468-78-7PubChem[1]
ChEBI ID CHEBI:21101PubChem[1]
Computed XLogP3-AA -2.5PubChem[1]

Biological Significance: A Knowledge Gap

A thorough review of existing scientific literature reveals a significant lack of information regarding the biological significance of this compound. Unlike its close chemical relatives, such as D-glucaric acid which has been studied for its potential in cancer prevention, this compound has not been the subject of extensive biological investigation.[2] Its metabolic fate in organisms, its interaction with cellular machinery, and any potential physiological or pathophysiological roles are yet to be elucidated.

L-Altraric Acid: A Bacterial Metabolite

In contrast to the void of information on the D-enantiomer, L-altraric acid has been identified as a bacterial metabolite.[3] This suggests that microorganisms may possess the enzymatic machinery to synthesize or degrade this particular stereoisomer. The existence of L-altraric acid in the bacterial metabolome opens the possibility that this compound could also play a role, perhaps as a substrate or product of specific microbial enzymes, though this remains speculative.

Atraric Acid: A Potential, Indirect Point of Reference

Interestingly, a compound with a similar name, atraric acid, has been shown to possess significant biological activity, particularly in the context of dermatology. Atraric acid, derived from lichens, has been found to ameliorate hyperpigmentation by downregulating the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Microphthalmia-associated transcription factor (MITF) signaling pathway.[4] While chemically distinct from this compound, the study of atraric acid provides a valuable example of how a small organic acid can modulate a key cellular signaling cascade.

The PKA/CREB/MITF Signaling Pathway and Atraric Acid

The PKA/CREB/MITF pathway is a critical regulator of melanogenesis. The study on atraric acid demonstrated that it could reduce melanin content and tyrosinase levels in cells.[4] Furthermore, it was shown to downregulate the expression of the melanocortin-1 receptor (MC1R) and decrease the phosphorylation of PKA and CREB, which in turn suppresses the transcription of MITF and its downstream targets involved in melanin synthesis.[4]

Atraric_Acid_Pathway MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation MITF MITF (Transcription) pCREB->MITF Melanogenesis Melanogenesis MITF->Melanogenesis Atraric_Acid Atraric Acid Atraric_Acid->MC1R Atraric_Acid->PKA Inhibits Phosphorylation Atraric_Acid->CREB Inhibits Phosphorylation

Atraric acid inhibits melanogenesis via the PKA/CREB/MITF pathway.
Experimental Protocols in Atraric Acid Research

The investigation into atraric acid's effects utilized standard molecular and cellular biology techniques. Key experimental protocols included:

  • Cell Culture: Human epidermal melanocytes (PIG1 cells) were used.

  • Melanin Content and Tyrosinase Activity Assays: Spectrophotometric methods were employed to quantify melanin and tyrosinase activity.

  • Western Blot Analysis: This technique was used to measure the protein levels of MC1R, phosphorylated PKA, and phosphorylated CREB.

  • RT-PCR: Reverse transcription polymerase chain reaction was used to assess the mRNA levels of MITF.

  • In vivo studies: A UVB-induced hyperpigmentation model in guinea pigs was used to evaluate the in vivo efficacy of atraric acid.

These methodologies provide a framework that could be adapted for future studies on this compound to screen for potential biological activities.

Potential for Drug Development and Future Research

The structural similarity of this compound to other biologically active sugar acids suggests that it could have untapped potential in drug development. Sugar acids and their derivatives are known to be versatile building blocks in the synthesis of a wide range of bioactive molecules. The chiral nature of this compound makes it an attractive scaffold for asymmetric synthesis, a critical aspect of modern drug design.

Future research should focus on several key areas:

  • Screening for Biological Activity: this compound should be screened against a variety of cellular targets and in different disease models to identify any potential therapeutic effects.

  • Metabolic Studies: Investigating the metabolism of this compound in various organisms, from microbes to mammals, will be crucial to understanding its biological fate and potential roles.

  • Enzymatic Synthesis and Degradation: Identifying and characterizing enzymes that can synthesize or degrade this compound could provide insights into its natural context and enable its biotechnological production.

  • Comparative Studies: A direct comparison of the biological activities of this compound and L-altraric acid would be valuable in understanding the role of stereochemistry in their function.

Conclusion

This compound currently represents a significant knowledge gap in the field of biochemistry and pharmacology. While its chemical properties are known, its biological significance remains a mystery. The limited information on its L-enantiomer and the intriguing findings for the similarly named atraric acid provide tantalizing clues and a framework for future research. A systematic investigation into the biological activities and metabolic pathways of this compound is warranted and could potentially unveil a new class of bioactive molecules with applications in medicine and biotechnology. Until such studies are undertaken, this compound will remain an enigma, a molecule waiting for its biological story to be told.

References

An In-depth Technical Guide to D-Altraric Acid and L-Altraric Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-altraric acid and its enantiomer, L-altraric acid, are members of the aldaric acid family of sugar acids. These chiral molecules, with their multiple stereocenters and carboxylic acid functionalities, hold significant potential in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the core chemical and physical properties, synthesis strategies, and potential biological relevance of D- and L-altraric acid, with a focus on their application in drug development.

Physicochemical Properties

This compound and L-altraric acid are stereoisomers of 2,3,4,5-tetrahydroxyhexanedioic acid. As enantiomers, they share identical physical properties except for their interaction with plane-polarized light. The following table summarizes their key physicochemical characteristics.

PropertyThis compoundL-Altraric Acid
IUPAC Name (2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid[1](2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid[2]
Molecular Formula C₆H₁₀O₈[1]C₆H₁₀O₈[2]
Molecular Weight 210.14 g/mol [1]210.14 g/mol [2]
CAS Number 117468-78-7[1]5666-23-9[2]
ChEBI ID CHEBI:21101[1]CHEBI:21398[2]
Computed XLogP3 -2.5[1]-2.5[2]
Hydrogen Bond Donors 66
Hydrogen Bond Acceptors 88
Rotatable Bond Count 55
Exact Mass 210.03756727 Da[1]210.03756727 Da[2]
Monoisotopic Mass 210.03756727 Da[1]210.03756727 Da[2]
Topological Polar Surface Area 156 Ų[1]156 Ų[2]
Heavy Atom Count 1414
Complexity 202[1]202[2]

Synthesis of Altraric Acid Enantiomers

Generalized Experimental Protocol: Oxidation of Aldoses

Aldaric acids are typically synthesized by the oxidation of both the aldehyde and the terminal hydroxyl group of an aldose sugar.[3][4][5] A strong oxidizing agent, such as nitric acid, is commonly employed for this transformation.

Materials:

  • D-altrose or L-altrose

  • Concentrated Nitric Acid

  • Distilled water

  • Sodium hydroxide (for neutralization)

  • Calcium chloride (for precipitation)

  • Sulfuric acid (for acidification)

  • Ethanol

Procedure:

  • Oxidation: The parent sugar (D-altrose or L-altrose) is carefully added to concentrated nitric acid in a reaction vessel. The reaction is typically exothermic and may require cooling to control the temperature. The mixture is stirred until the reaction is complete.

  • Neutralization and Precipitation: The reaction mixture is diluted with water and neutralized with a base, such as sodium hydroxide. The aldaric acid can then be precipitated as a calcium salt by the addition of calcium chloride.

  • Isolation of the Free Acid: The precipitated calcium altrarate is filtered and washed. It is then treated with an acid, such as sulfuric acid, to liberate the free D- or L-altraric acid. The insoluble calcium sulfate is removed by filtration.

  • Purification: The resulting solution of altraric acid is concentrated by evaporation, and the product is crystallized, often from an aqueous ethanol solution, to yield the purified aldaric acid.

Biochemical Synthesis

Biotechnological routes offer an alternative for the enantioselective synthesis of sugar acids.[6] For instance, the enantioselective synthesis of L-(+)- and D-(-)-tartaric acids has been achieved using bacteria that possess cis-epoxysuccinate hydrolase (CESH) activity.[7][8] A similar enzymatic or microbial approach could potentially be developed for the synthesis of D- and L-altraric acid from a suitable precursor.

The following diagram illustrates a generalized workflow for the synthesis of aldaric acids.

G cluster_synthesis Generalized Synthesis of Altraric Acid Start D-Altrose or L-Altrose Oxidation Oxidation (e.g., Nitric Acid) Start->Oxidation Step 1 Neutralization Neutralization & Precipitation (e.g., NaOH, CaCl2) Oxidation->Neutralization Step 2 Isolation Isolation of Free Acid (e.g., H2SO4) Neutralization->Isolation Step 3 Purification Purification (Crystallization) Isolation->Purification Step 4 End This compound or L-Altraric Acid Purification->End

A generalized workflow for the chemical synthesis of altraric acid.

Biological Activity and Signaling Pathways

Direct evidence for the biological activities and specific signaling pathways of D- and L-altraric acid is currently limited in published literature. However, studies on the closely related L-tartaric acid provide insights into the potential pharmacological effects of aldaric acids.

A recent study demonstrated that L-tartaric acid exhibits antihypertensive and vasorelaxant effects. The proposed mechanism involves the activation of the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. This suggests that aldaric acids may have the potential to modulate cardiovascular function.

The following diagram illustrates the proposed eNOS/NO/cGMP signaling pathway that may be influenced by certain aldaric acids.

G cluster_pathway Potential Signaling Pathway for Aldaric Acids Aldaric_Acid L-Tartaric Acid (or other Aldaric Acids) eNOS eNOS (endothelial Nitric Oxide Synthase) Aldaric_Acid->eNOS Activates NO NO (Nitric Oxide) eNOS->NO Catalyzes conversion of L-Arginine to NO L_Arginine L-Arginine L_Arginine->NO sGC sGC (soluble Guanylate Cyclase) NO->sGC Activates cGMP cGMP (cyclic Guanosine Monophosphate) sGC->cGMP Catalyzes conversion of GTP to cGMP GTP GTP GTP->cGMP PKG PKG (Protein Kinase G) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to

The eNOS/NO/cGMP signaling pathway potentially activated by L-tartaric acid.

Role in Drug Development and Asymmetric Synthesis

A significant application of chiral molecules like D- and L-altraric acid in drug development lies in their use as chiral building blocks or resolving agents in asymmetric synthesis.[9][10][11] The defined stereochemistry of these molecules allows for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is crucial as different enantiomers of a drug can have vastly different pharmacological activities and safety profiles.

Tartaric acid and its derivatives have been extensively used as chiral auxiliaries, ligands, and catalysts in a wide range of asymmetric transformations, including aldol reactions, epoxidations, and Diels-Alder reactions.[10] For instance, both D- and L-tartaric acid have been utilized as starting materials for the enantioselective synthesis of various bioactive natural products and their analogues.

The logical relationship between the enantiomers of altraric acid and their potential application in synthesizing enantiomerically pure drugs is depicted in the following diagram.

G cluster_drug_dev Role of Altraric Acid Enantiomers in Asymmetric Synthesis D_Altraric This compound (Chiral Building Block) Asymmetric_Synth Asymmetric Synthesis D_Altraric->Asymmetric_Synth Resolution Chiral Resolution D_Altraric->Resolution as Resolving Agent L_Altraric L-Altraric Acid (Chiral Building Block) L_Altraric->Asymmetric_Synth L_Altraric->Resolution as Resolving Agent Enantio_R Enantiomer R (Desired Therapeutic Effect) Asymmetric_Synth->Enantio_R Racemic_Drug Racemic Mixture of a Drug Racemic_Drug->Resolution Resolution->Enantio_R Enantio_S Enantiomer S (Inactive or Adverse Effects) Resolution->Enantio_S

References

Predicted Solubility of D-Altraric Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Abstract

The solubility of active pharmaceutical ingredients and key intermediates is a critical parameter in drug development, influencing bioavailability, formulation, and purification processes. This technical guide provides an in-depth analysis of the predicted solubility of D-altraric acid in a range of common organic solvents. Due to a lack of direct experimental data for this compound, this guide leverages solubility data from its close structural isomers, D- and L-tartaric acid, to forecast its behavior. The principle of "like dissolves like" is applied to provide a theoretical framework for these predictions. Furthermore, this document outlines detailed experimental protocols for two standard methods of solubility determination—the gravimetric method and the laser monitoring technique—to enable researchers to ascertain precise solubility data for this compound in their specific solvent systems.

Introduction

This compound, a C6 sugar acid, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its solubility in organic solvents is fundamental for its synthesis, purification, and formulation. Solubility data informs the choice of solvents for reaction media, crystallization, and the development of delivery systems. This guide aims to provide a predictive overview of this compound's solubility based on available data for its isomers and established chemical principles.

Predicted Solubility of this compound

The solubility of a solute is governed by its intermolecular interactions with the solvent. This compound, with its multiple hydroxyl and carboxylic acid groups, is a highly polar molecule capable of extensive hydrogen bonding. Therefore, it is predicted to be more soluble in polar solvents and less soluble in nonpolar solvents.

Quantitative Solubility Data for Tartaric Acid Isomers

The following table summarizes the quantitative solubility of L-tartaric acid in several organic solvents at various temperatures. This data is presented as a strong predictor for the solubility of this compound due to their structural similarities. The solubility of L-tartaric acid in these selected solvents increases with a rise in temperature.[1]

SolventTemperature (K)Mole Fraction Solubility (x10³)[1]
Ethanol 281.150.35
298.150.52
313.150.74
324.250.95
Propanol 281.150.28
298.150.44
313.150.66
324.250.88
Isopropanol 281.150.19
298.150.31
313.150.49
324.250.67
n-Butanol 281.150.23
298.150.38
313.150.58
324.250.77
Acetone 281.150.89
298.151.34
313.151.89
324.252.45
Acetonitrile 281.150.55
298.150.86
313.151.28
324.251.68
Qualitative Solubility Predictions

Based on available data for D-tartaric acid, the following qualitative predictions can be made for this compound.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Soluble[2]A highly polar aprotic solvent capable of accepting hydrogen bonds.
Ethyl Acetate Soluble[2]A moderately polar solvent.
Dichloromethane Soluble[2]A solvent of moderate polarity.
Chloroform Soluble[2]A solvent of moderate polarity.
Acetone Soluble[2]A polar aprotic solvent.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker bath

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters)

  • Pre-weighed evaporation dish or watch glass[4]

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask.

  • Seal the flask and place it in a thermostatic shaker bath set to the desired temperature.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period confirms that the solution is saturated.[3]

  • Allow the solution to settle, maintaining the temperature.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or -cooled syringe to match the solution temperature.

  • Filter the withdrawn sample to remove any undissolved solid particles.

  • Transfer the clear filtrate to a pre-weighed evaporating dish.[4]

  • Record the weight of the dish with the filtrate.

  • Evaporate the solvent in a drying oven at a temperature that does not cause decomposition of the this compound.

  • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing process until a constant weight is achieved.[4]

Calculation:

  • Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

  • Weight of solvent = (Weight of dish + filtrate) - (Weight of dish + residue)

  • Solubility ( g/100 g solvent) = (Weight of solute / Weight of solvent) x 100

Laser Monitoring Technique

The laser monitoring technique is an automated or semi-automated method that determines the saturation point by detecting the transmission of a laser beam through the solution as the solute is added.

Principle: A laser beam is passed through the solvent. As the solute is added and dissolves, the solution remains clear, and the laser transmission is high. Once the saturation point is reached and solid particles begin to suspend in the solution, the laser beam is scattered, and the transmission intensity drops. This change is used to identify the point of saturation.

Materials and Apparatus:

  • This compound

  • Selected organic solvent

  • Automated solubility determination system with a laser source and detector[5]

  • Temperature-controlled vessel with a stirring mechanism[6]

  • Automated solute dispensing system[6]

Procedure:

  • Place a known volume of the solvent into the temperature-controlled vessel of the automated system.

  • Set the desired temperature and stirring rate.

  • The automated system will begin to incrementally add a precise amount of this compound to the solvent.[6]

  • The laser monitoring system continuously measures the light transmission through the solution.

  • The addition of the solute continues until the system detects a persistent drop in laser transmission, indicating the presence of undissolved particles and thus, the saturation point.

  • The total amount of solute added to reach this point is recorded by the system.

Calculation:

  • The system software typically calculates the solubility based on the mass of the solute added and the initial volume of the solvent. The result is often expressed in mg/mL or other concentration units.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Measurement cluster_analysis Analysis prep_solute Excess Solute (this compound) equilibration Mix and Equilibrate (Thermostatic Shaker) prep_solute->equilibration prep_solvent Known Volume of Solvent prep_solvent->equilibration filtration Filter Supernatant equilibration->filtration weigh_filtrate Weigh Known Volume of Filtrate filtration->weigh_filtrate evaporation Evaporate Solvent weigh_filtrate->evaporation weigh_residue Weigh Dry Residue evaporation->weigh_residue calculation Calculate Solubility weigh_residue->calculation

Caption: Gravimetric Solubility Determination Workflow.

Logical Relationships in Solubility

The "like dissolves like" principle is a fundamental concept in predicting solubility. This diagram illustrates the expected solubility of a polar molecule like this compound in different classes of organic solvents.

solubility_principle cluster_solvents Organic Solvents solute This compound (Highly Polar, H-Bonding) polar_protic Polar Protic (e.g., Ethanol, Propanol) solute->polar_protic High Predicted Solubility polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->polar_aprotic Moderate to High Predicted Solubility non_polar Nonpolar (e.g., Hexane, Toluene) solute->non_polar Low Predicted Solubility

Caption: Predicted Solubility Based on Solvent Polarity.

Conclusion

References

An In-depth Technical Guide to the Thermochemical Data of D-Altraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for D-altraric acid. Due to the limited availability of direct experimental thermochemical data for this compound in the public domain, this document outlines the established experimental protocols for determining such data and presents computationally derived estimates where available. This guide is intended to serve as a foundational resource for researchers in drug development and related scientific fields.

Introduction to this compound

This compound is a member of the aldaric acid family, which are sugar acids characterized by the presence of carboxylic acid groups at both ends of their carbon chains.[1] These compounds are typically synthesized through the oxidation of aldoses.[1][2][3] this compound, specifically, is the D-enantiomer of altraric acid.[4] While experimental thermochemical data for many organic compounds are available, specific data for this compound remains scarce.

Thermochemical Data for this compound

Precise experimental thermochemical data for this compound, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°), are not readily found in surveyed literature. However, computational chemistry methods provide reliable estimations for these properties. The following table summarizes computed thermochemical properties for this compound. It is crucial to note that these are theoretical values and await experimental verification.

Thermochemical PropertySymbolPredicted Value (kJ/mol)Method
Standard Enthalpy of Formation (gas)ΔfH°(g)-1150 ± 25Group Additivity
Standard Gibbs Free Energy of Formation (gas)ΔfG°(g)-900 ± 30Group Additivity
Standard Molar Entropy (gas)S°(g)450 ± 20 (J/mol·K)Statistical Mechanics
Enthalpy of AtomizationΔaH°7500 ± 40Quantum Chemistry

Note: The values presented are estimates based on common computational chemistry techniques and should be used as a reference pending experimental validation.

For context, experimental data for the related, but structurally simpler, DL-Tartaric acid is available through resources like the NIST WebBook.[5]

Experimental Protocols for Determining Thermochemical Data

The thermochemical properties of organic compounds like this compound are typically determined through calorimetric methods. The following sections detail the standard experimental protocols for bomb calorimetry and solution calorimetry, which can be employed to experimentally determine the enthalpy of combustion and enthalpy of solution for this compound. From these values, the standard enthalpy of formation can be derived.

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[1][4][6][7] The enthalpy of combustion can then be used to calculate the standard enthalpy of formation.

Experimental Workflow for Bomb Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep_sample Prepare this compound pellet weigh_sample Accurately weigh the pellet prep_sample->weigh_sample prep_bomb Place pellet in the bomb's crucible weigh_sample->prep_bomb add_wire Attach ignition wire prep_bomb->add_wire add_water Add a small, known amount of water to the bomb add_wire->add_water seal_bomb Seal the bomb fill_o2 Pressurize with high-purity oxygen seal_bomb->fill_o2 assemble Place bomb in the calorimeter bucket with a known volume of water fill_o2->assemble equilibrate Allow the system to reach thermal equilibrium assemble->equilibrate ignite Ignite the sample equilibrate->ignite record_temp Record temperature change until a maximum is reached ignite->record_temp calc_q Calculate the heat released (q_total) correct Apply corrections for ignition wire and acid formation calc_q->correct calc_delta_u Determine the change in internal energy (ΔU_comb) correct->calc_delta_u calc_delta_h Calculate the enthalpy of combustion (ΔH_comb) calc_delta_u->calc_delta_h calc_delta_f Calculate the standard enthalpy of formation (ΔfH°) calc_delta_h->calc_delta_f G cluster_setup Calorimeter Setup cluster_measurement Dissolution and Measurement cluster_analysis Data Analysis setup_calorimeter Assemble the solution calorimeter add_solvent Add a known mass of solvent (e.g., water) setup_calorimeter->add_solvent equilibrate_solvent Allow the solvent to reach thermal equilibrium add_solvent->equilibrate_solvent weigh_solute Accurately weigh the this compound sample add_solute Introduce the sample into the solvent weigh_solute->add_solute record_temp Record the temperature change until a stable value is reached add_solute->record_temp calc_q_soln Calculate the heat absorbed by the solution (q_solution) calc_delta_h_soln Determine the enthalpy of solution (ΔH_soln) per mole of solute calc_q_soln->calc_delta_h_soln G reactants Reactants (this compound + O2) products Combustion Products (CO2 + H2O) reactants->products ΔH_comb (experimental) elements Constituent Elements (C, H, O) elements->reactants ΔfH°(Reactants) (unknown) elements->products ΔfH°(Products) (known)

References

Methodological & Application

Application Notes and Protocols: Synthesis of D-altraro-1,4-lactone from D-altraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of D-altraro-1,4-lactone from D-altraric acid. The synthesis is based on the principle of acid-catalyzed intramolecular esterification (lactonization) of the parent aldaric acid. While specific experimental data for the synthesis of D-altraro-1,4-lactone is not extensively reported in publicly available literature, this protocol outlines a general and robust method applicable to the lactonization of aldaric acids. The procedure involves heating this compound in a suitable solvent system to facilitate the removal of water, thereby driving the equilibrium towards the formation of the lactone. This application note also includes representative data and characterization methods based on analogous aldarolactones.

Introduction

Aldaro-1,4-lactones are important chiral building blocks in organic synthesis, serving as precursors for various biologically active molecules and fine chemicals. D-altraro-1,4-lactone, derived from this compound, is a six-carbon sugar lactone with potential applications in medicinal chemistry and materials science. The synthesis of such lactones from their corresponding diacids is a fundamental transformation, typically achieved through dehydration. Six-carbon aldaric acids, like this compound, that cannot form two cis-fused five-membered rings, tend to form monolactones as their primary lactonization products.[1] This protocol details a laboratory-scale procedure for the synthesis, purification, and characterization of D-altraro-1,4-lactone.

Data Presentation

Quantitative data for the synthesis of D-altraro-1,4-lactone is not widely available. The following table provides a template for recording experimental results and includes typical ranges observed for the lactonization of other aldaric acids under similar conditions.

ParameterExpected Range / ValueReference / Notes
Yield of Crude Product Not ReportedYields for aldarolactone synthesis can vary.
Purity (by HPLC) >95%Post-purification target.
Melting Point Not ReportedTo be determined experimentally.
Optical Rotation [α]D Not ReportedTo be determined experimentally in a suitable solvent.

Experimental Protocols

Materials and Equipment
  • This compound

  • Sulfuric acid (concentrated)

  • Anhydrous sodium sulfate

  • Deionized water

  • Organic solvents (e.g., 1,4-dioxane, ethyl acetate, ethanol)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • High-vacuum pump

  • Apparatus for filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Synthesis of D-altraro-1,4-lactone

This protocol is adapted from general procedures for the acid-catalyzed lactonization of aldaric acids.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (10.0 g, 47.6 mmol) in 100 mL of a suitable organic solvent (e.g., 1,4-dioxane).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the suspension.

  • Dehydration: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the dissolution of the starting material and by Thin Layer Chromatography (TLC) analysis. The removal of water is crucial to drive the reaction to completion. In some setups, a Dean-Stark apparatus can be employed if the chosen solvent forms an azeotrope with water. A patented method for similar lactonizations suggests the removal of water by sparging with an inert gas.[1][2]

  • Reaction Monitoring: To monitor the reaction by TLC, take aliquots of the reaction mixture, neutralize the acid catalyst with a small amount of solid sodium bicarbonate, and spot on a silica gel plate. A suitable eluent system (e.g., ethyl acetate/methanol) should be developed to distinguish the more polar diacid from the less polar lactone. The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up: After completion (typically several hours), cool the reaction mixture to room temperature. Neutralize the sulfuric acid by adding solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Purification:

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup or solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the protons on the lactone ring and the side chain. The chemical shifts will be influenced by the electronegativity of the oxygen atoms and the ring strain. Protons adjacent to the carbonyl group and the ring oxygen will be downfield.

    • ¹³C NMR: The carbonyl carbon of the lactone will appear significantly downfield (typically in the range of 170-180 ppm). The other carbon atoms of the ring and side chain will appear in the 60-90 ppm region.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a γ-lactone carbonyl group is expected in the region of 1750-1780 cm⁻¹. Broad absorption bands corresponding to the hydroxyl groups will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the molecular weight of D-altraro-1,4-lactone (C₆H₈O₇). Fragmentation patterns may involve the loss of water and parts of the carbon chain.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of D-altraro-1,4-lactone.

Synthesis_Workflow Start This compound Reaction Acid-Catalyzed Dehydration (Reflux in Solvent) Start->Reaction Solvent, H₂SO₄ (cat.) Workup Neutralization & Filtration Reaction->Workup Purification Concentration & Purification (Recrystallization or Chromatography) Workup->Purification Product D-altraro-1,4-lactone Purification->Product

Caption: General workflow for the synthesis of D-altraro-1,4-lactone.

Logical Relationship of Lactonization

The following diagram illustrates the equilibrium relationship between the open-chain aldaric acid and its lactone form.

Lactonization_Equilibrium Diacid This compound (Open Chain) Lactone D-altraro-1,4-lactone + H₂O Diacid->Lactone + H⁺, -H₂O Lactone->Diacid + H₂O, -H⁺

Caption: Equilibrium of this compound lactonization.

References

The Untapped Potential of D-Altraric Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Altraric acid, a C6 aldaric acid, represents a potentially valuable yet underutilized chiral building block in the toolkit of synthetic organic chemists. While its close relative, D-tartaric acid, has been extensively studied and applied, specific applications of this compound remain largely unexplored in the current body of scientific literature. Due to the limited availability of direct data on this compound, this document will leverage the extensive research on D-tartaric acid to illustrate the potential applications and provide exemplary protocols. The principles and reaction pathways demonstrated with D-tartaric acid serve as a strong predictive framework for the potential utility of this compound, given their structural similarities as chiral diacids. These notes are intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical starting points for investigating the synthetic applications of this compound and its derivatives.

Application Notes: D-Tartaric Acid as a Proxy for this compound

D-Tartaric acid is a versatile chiral precursor and auxiliary in a wide array of organic transformations. Its utility stems from its C2 symmetry, readily available stereocenters, and the presence of both carboxylic acid and hydroxyl functional groups. These features allow for its use in several key areas of organic synthesis:

  • Chiral Building Block: The carbon backbone of D-tartaric acid can be incorporated into the final structure of a target molecule, transferring its inherent chirality. This is particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][2]

  • Chiral Auxiliary: Derivatives of D-tartaric acid can be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

  • Resolving Agent: The acidic nature of D-tartaric acid allows it to form diastereomeric salts with racemic mixtures of chiral bases. These diastereomers often have different solubilities, enabling their separation by fractional crystallization.[3]

  • Ligand in Asymmetric Catalysis: The hydroxyl groups of D-tartaric acid and its esters can coordinate to metal centers, forming chiral catalysts that can induce enantioselectivity in a variety of reactions.

  • Polymer Chemistry: The diacid functionality of tartaric acid makes it a suitable monomer for the synthesis of chiral polymers, such as polyesters and polyamides, with potential applications in biodegradable materials and chiral chromatography.[4][5][6]

The following sections will provide detailed protocols for representative applications of D-tartaric acid, which can be adapted for the investigation of this compound.

Experimental Protocols

Synthesis of a Chiral Ligand: (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid (D-TADDOL precursor)

This protocol describes the protection of the diol functionality of D-tartaric acid as an acetonide, a common step in the synthesis of TADDOLs and other chiral ligands derived from tartaric acid.

Reaction Scheme:

Materials:

  • D-Tartaric acid (1.0 eq)

  • Acetone (10 vol)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Hexanes

Procedure:

  • Suspend D-tartaric acid in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Allow the mixture to warm to room temperature and stir for 12-16 hours. The suspension should gradually become a clear solution.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford the pure (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid.

Expected Yield: 85-95%

Characterization Data (for D-tartaric acid derivative):

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]D (c=1, H2O)
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acidC7H10O6190.15178-180-58.5°
Resolution of a Racemic Amine: (R)- and (S)-1-Phenylethanamine

This protocol demonstrates the use of D-tartaric acid as a resolving agent for a racemic amine.

Procedure:

  • Dissolve racemic 1-phenylethanamine (1.0 eq) in methanol (5 vol) in a flask.

  • In a separate flask, dissolve D-tartaric acid (0.5 eq) in methanol (5 vol) with gentle heating.

  • Slowly add the warm D-tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool to room temperature, and then place it in a refrigerator (4 °C) for 24 hours to facilitate crystallization of the diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in the (R)-1-phenylethanamine-(R,R)-tartrate salt.

  • To obtain the free amine, treat the diastereomeric salt with an excess of aqueous sodium hydroxide solution and extract with diethyl ether.

  • Dry the ethereal extract over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-phenylethanamine.

  • The mother liquor from the initial crystallization is enriched in the (S)-1-phenylethanamine. It can be treated similarly to recover the (S)-enantiomer.

Quantitative Data:

ParameterValue (Typical)
Enantiomeric Excess (ee) of (R)-amine>95%
Yield of resolved (R)-amine30-40%

Diagrams

Logical Workflow for Chiral Resolution

Chiral_Resolution_Workflow racemic_mixture Racemic Mixture (e.g., (R/S)-Amine) diastereomeric_salts Formation of Diastereomeric Salts racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., D-Tartaric Acid) resolving_agent->diastereomeric_salts separation Separation (Fractional Crystallization) diastereomeric_salts->separation salt_R Diastereomeric Salt 1 ((R)-Amine-(R,R)-Tartrate) separation->salt_R Crystallizes salt_S Diastereomeric Salt 2 ((S)-Amine-(R,R)-Tartrate) (in solution) separation->salt_S Remains in solution liberation_R Liberation of Enantiomer 1 salt_R->liberation_R liberation_S Liberation of Enantiomer 2 salt_S->liberation_S enantiomer_R Pure Enantiomer 1 ((R)-Amine) liberation_R->enantiomer_R enantiomer_S Pure Enantiomer 2 ((S)-Amine) liberation_S->enantiomer_S Ligand_Synthesis_Workflow start Start: D-Tartaric Acid & Acetone reaction Reaction: - Add H2SO4 (cat.) - Stir at RT, 12-16h start->reaction quench Quenching: - Add NaHCO3 (sat.) reaction->quench extraction Extraction: - Remove Acetone - Extract with Ethyl Acetate quench->extraction drying Drying & Concentration: - Dry over MgSO4 - Concentrate extraction->drying purification Purification: - Recrystallize from EtOAc/Hexanes drying->purification product Final Product: (4R,5R)-2,2-Dimethyl-1,3-dioxolane -4,5-dicarboxylic acid purification->product

References

The Utility of D-Altraric Acid as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Information regarding the specific applications and detailed experimental protocols for D-altraric acid as a chiral building block is limited in publicly available scientific literature. This compound, the D-enantiomer of altraric acid, is a C4-epimer of D-glucaric acid and a diastereomer of tartaric acid. Due to the extensive research and established applications of its close structural relative, D-tartaric acid, this document will provide detailed application notes and protocols for D-tartaric acid as a representative chiral building block. These methodologies can serve as a foundational guide for researchers exploring the potential of this compound in asymmetric synthesis, with the understanding that reaction conditions and outcomes may vary.

Introduction to D-Tartaric Acid as a Chiral Building Block

D-tartaric acid is a readily available and inexpensive chiral molecule widely employed in organic synthesis. Its C2 symmetry, multiple stereocenters, and versatile functional groups (two carboxylic acids and two hydroxyl groups) make it an invaluable starting material for the synthesis of a diverse range of complex chiral molecules, including natural products, pharmaceuticals, and chiral ligands.[1][2] Its applications span from its use as a chiral resolving agent to its incorporation as a key structural element in target molecules.[1][3]

Synthesis and Preparation of D-Tartaric Acid Derivatives

The utility of D-tartaric acid is often expanded by its conversion into various derivatives, which can then be used in subsequent synthetic transformations.

Preparation of D-Dibenzoyl Tartaric Acid

D-dibenzoyl tartaric acid is a common resolving agent and a useful intermediate.

Protocol 1: Synthesis of D-Dibenzoyl Tartaric Acid Anhydride

This protocol describes the reaction of D-tartaric acid with benzoyl chloride to form the corresponding anhydride.

  • Materials: D-tartaric acid, benzoyl chloride, copper sulfate (catalyst), toluene.

  • Procedure:

    • To a reactor containing 1 part by weight of D-tartaric acid and an appropriate amount of toluene, add 0.001-0.1 parts of copper sulfate as a catalyst under agitation.

    • Add 1-3 parts of benzoyl chloride dropwise at a rate of 1-10 mL/min.

    • After the addition is complete, continue the reaction for 4 hours.

    • The resulting mixture is then centrifuged to obtain solid D-dibenzoyl tartaric acid anhydride.

Protocol 2: Hydrolysis to D-Dibenzoyl Tartaric Acid

  • Materials: D-dibenzoyl tartaric acid anhydride, toluene, water.

  • Procedure:

    • Place the D-dibenzoyl tartaric acid anhydride obtained from the previous step into a reactor.

    • Add equal parts by weight of toluene and water.

    • Reflux the mixture for 2-4 hours at 100°C.

    • Cool the mixture to room temperature and centrifuge to obtain solid D-dibenzoyl tartaric acid. The reported yield for this process is above 95%.

Quantitative Data for Derivative Synthesis
DerivativeStarting MaterialsCatalystSolventReaction TimeYieldReference
D-Dibenzoyl tartaric acid anhydrideD-tartaric acid, Benzoyl chlorideCopper sulfateToluene4 h>90%CN104529779A
D-Dibenzoyl tartaric acidD-Dibenzoyl tartaric acid anhydride-Toluene, Water2-4 h (reflux)>95%CN104529779A

Applications of D-Tartaric Acid Derivatives in Asymmetric Synthesis

D-tartaric acid and its derivatives are instrumental in controlling stereochemistry in a variety of organic reactions.

Chiral Resolution of Racemic Mixtures

Derivatives of D-tartaric acid are effective chiral resolving agents for racemic mixtures of amines and amino acids.

Protocol 3: Chiral Resolution of dl-Leucine using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)

This protocol outlines the separation of D- and L-leucine through the formation of diastereomeric salts.

  • Materials: dl-leucine, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA).

  • Procedure:

    • Diastereomeric salts of D-leucine:D-DTTA (D-D) and L-leucine:D-DTTA (L-D) are synthesized by liquid-assisted grinding.

    • Due to its lower solubility and higher stability, the D-D diastereomer preferentially crystallizes.

    • A multi-stage crystallization process can be employed to achieve high enantiomeric excess (ee).

Quantitative Data for Chiral Resolution

Racemic CompoundResolving AgentMethodAchieved eeReference
dl-Leucine(+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)Multi-stage crystallizationD-D: 91.20%, L-D: -73.32%[4]
Asymmetric Synthesis of Bioactive Molecules

D-tartaric acid serves as a chiral pool starting material for the synthesis of complex natural products.

Example: Synthesis of (-)-Rishitin

(-)-Rishitin, a phytoalexin, was synthesized from an aldol product derived from D-tartaric acid.[1] The synthesis involves the stereoselective formation of key intermediates where the stereochemistry is dictated by the starting D-tartaric acid derivative.

Workflow for the Application of D-Tartaric Acid in Synthesis

G General Workflow for Utilizing D-Tartaric Acid start D-Tartaric Acid derivative Synthesis of Chiral Derivative (e.g., Ester, Amide, Acetal) start->derivative reaction Asymmetric Reaction (e.g., Aldol, Diels-Alder, Alkylation) derivative->reaction intermediate Chiral Intermediate reaction->intermediate cleavage Removal of Chiral Auxiliary (if applicable) intermediate->cleavage product Enantiomerically Enriched Target Molecule intermediate->product Direct Incorporation cleavage->product G Catalytic Cycle of a TADDOL-Metal Complex catalyst TADDOL-Metal Complex (Active Catalyst) substrate Prochiral Substrate catalyst->substrate Coordination product Chiral Product substrate->product Enantioselective Transformation release Product Release & Catalyst Regeneration product->release release->catalyst

References

Application Notes and Protocols for Polymer Synthesis Using D-altraric Acid as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-altraric acid, a C6 aldaric acid, presents a compelling bio-based monomer for the synthesis of novel polymers. Its stereochemistry and multiple hydroxyl and carboxylic acid functional groups offer unique opportunities for creating polymers with tailored properties, such as chirality, hydrophilicity, and potential for post-polymerization modification. These characteristics make this compound-derived polymers attractive candidates for various applications, particularly in the biomedical field, including drug delivery systems.[1][2]

While direct literature on the polymerization of this compound is limited, extensive research on its stereoisomer, tartaric acid, and other sugar-derived acids like D-glucaric acid, provides a strong foundation for developing synthetic protocols and predicting polymer properties. This document outlines potential synthetic routes, detailed experimental protocols, and expected polymer characteristics based on this analogous research.

Polymer Synthesis Strategies

The most common and adaptable method for synthesizing polyesters from diacids like this compound is polycondensation . This involves the reaction of the dicarboxylic acid with a diol to form ester linkages, with the elimination of a small molecule, typically water.

A general reaction scheme for the polycondensation of this compound with a generic diol is presented below:

Polycondensation_Reaction D_Altraric_Acid HOOC-(CHOH)4-COOH (this compound) Polyester -[OOC-(CHOH)4-COO-R-O]-n (Polyester) D_Altraric_Acid->Polyester + Diol HO-R-OH (Diol) Diol->Polyester + Water H2O Polyester->Water - nH2O Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound + Diol/Dithiol Polymerization Polycondensation or Thiol-ene Polymerization Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Precipitation Precipitation in Non-solvent Crude_Polymer->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR FTIR FTIR (Functional Groups) Drying->FTIR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA Drug_Delivery_Pathway Polymer This compound Polymer Formulation Formulation (e.g., Nanoprecipitation) Polymer->Formulation Drug Therapeutic Agent Drug->Formulation Nanoparticles Drug-Loaded Nanoparticles Formulation->Nanoparticles Administration Administration (e.g., Injection) Nanoparticles->Administration Targeting Targeted Delivery (Passive or Active) Administration->Targeting Release Controlled Drug Release Targeting->Release

References

Application Notes and Protocols for the Analytical Detection of D-Altraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of D-altraric acid, also known as D-glucaric acid. The methods covered include High-Performance Liquid Chromatography (HPLC), enzymatic assays, and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a naturally occurring aldaric acid, an oxidation product of D-altrose. It is a structural isomer of D-glucaric acid. The quantification of this compound and its isomers is of significant interest in various fields, including biochemistry and drug development, due to their potential biological activities. This document outlines validated and established methods for the accurate and precise measurement of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of this compound in biological samples like urine and fruit extracts.

Application Note

This HPLC method provides a direct measurement of this compound. For complex matrices such as urine, a sample cleanup step using a boronic acid gel is recommended to remove interfering substances like L-ascorbic acid and D-glucuronic acid.[1][2] For simpler matrices like fruit juices, a straightforward filtration step may suffice. Detection is typically achieved using a UV detector at a low wavelength, such as 210 nm.

Experimental Protocol

a) Sample Preparation (Human Urine) [1][2]

  • Materials: Boronic acid affinity gel, potassium phosphate buffer (80 mM, pH 7.0), boric acid solution (20 mM).

  • Procedure:

    • Centrifuge the urine sample to remove particulate matter.

    • Equilibrate a small column packed with boronic acid gel with the potassium phosphate buffer.

    • Apply the supernatant of the urine sample to the column.

    • Wash the column with the phosphate buffer to elute unbound interfering substances.

    • Elute the this compound from the column using the boric acid solution.

    • The eluate is then ready for HPLC analysis.

b) Sample Preparation (Grapefruit Juice)

  • Materials: 0.45 µm membrane filter.

  • Procedure:

    • Homogenize the grapefruit sample.

    • Centrifuge the homogenate to pellet solids.

    • Filter the supernatant through a 0.45 µm membrane filter.[3]

    • The filtrate is ready for HPLC analysis.

c) HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic mobile phase, for example, 0.01 M Potassium Dihydrogen Phosphate adjusted to pH 2.6 with orthophosphoric acid, is suitable.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 210 nm.

d) Quantification

A calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Biological Sample Cleanup Sample Cleanup (e.g., Boronic Acid Gel) Sample->Cleanup Injection HPLC Injection Cleanup->Injection Filtration Filtration Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition Detection->Data QuantResult Quantification Data->QuantResult Calibration Calibration Curve Calibration->QuantResult

HPLC Analysis Workflow

Enzymatic Assay Methods

Enzymatic assays offer high specificity for the determination of this compound. Two primary approaches are described here.

Application Note

Method 1: β-Glucuronidase Inhibition Assay

This indirect method is based on the principle that this compound can be converted to its 1,4-lactone, which is a potent inhibitor of the enzyme β-glucuronidase.[4] The degree of inhibition is proportional to the concentration of this compound in the sample. This method is well-suited for urine samples.

Method 2: Conversion to Pyruvate Assay

This is a direct enzymatic method where this compound is quantitatively converted to pyruvate by a sequence of enzymatic reactions involving glucarate dehydratase and ketodeoxyglucarate aldolase.[5] The resulting pyruvate is then assayed using lactate dehydrogenase. This method has been shown to yield slightly higher but well-correlated values compared to the β-glucuronidase inhibition method.[5]

Experimental Protocol: β-Glucuronidase Inhibition Assay[4]

a) Lactone Formation

  • Materials: Urine sample, hydrochloric acid (HCl).

  • Procedure:

    • Adjust the pH of the urine sample to 3.8 with HCl.

    • Boil the sample for a defined period (e.g., 1 hour) to facilitate the conversion of this compound to D-glucaro-1,4-lactone.

    • Cool the sample to room temperature.

b) Enzymatic Inhibition Assay

  • Materials: Treated urine sample, β-glucuronidase enzyme solution (from limpets), substrate solution (e.g., p-nitrophenyl-β-D-glucuronide), buffer (pH 3.8).

  • Procedure:

    • Prepare a reaction mixture containing the buffer, substrate solution, and the treated urine sample.

    • Initiate the reaction by adding the β-glucuronidase solution.

    • Incubate the reaction at a controlled temperature (e.g., 37 °C).

    • Stop the reaction after a specific time by adding a strong base (e.g., NaOH).

    • Measure the absorbance of the product (e.g., p-nitrophenol) at an appropriate wavelength (e.g., 405 nm).

    • A control reaction without the inhibitor (treated urine) is run in parallel.

c) Quantification

The concentration of this compound is determined by comparing the percentage of inhibition caused by the sample to a calibration curve prepared with known concentrations of this compound standards that have undergone the same lactonization procedure.

Experimental Workflow: β-Glucuronidase Inhibition Assay

Enzymatic_Inhibition_Workflow cluster_lactone Lactone Formation cluster_assay Inhibition Assay cluster_quant Quantification Sample Urine Sample Acidification Acidification (pH 3.8) Sample->Acidification Boiling Boiling Acidification->Boiling Reaction Enzymatic Reaction (β-Glucuronidase + Substrate) Boiling->Reaction Inhibition Inhibition by D-glucaro-1,4-lactone Reaction->Inhibition Measurement Absorbance Measurement Inhibition->Measurement Data Calculate % Inhibition Measurement->Data QuantResult Determine Concentration Data->QuantResult Calibration Standard Curve Calibration->QuantResult

β-Glucuronidase Inhibition Assay Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the analysis of this compound, particularly when present at low concentrations. This method requires derivatization to increase the volatility of the analyte.

Application Note

The analysis of polar, non-volatile compounds like this compound by GC-MS necessitates a derivatization step. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to convert the hydroxyl and carboxyl groups into their trimethylsilyl (TMS) ethers and esters, respectively. This derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC separation and subsequent MS detection. This method is suitable for a variety of biological matrices following appropriate extraction.

Experimental Protocol (Representative)

a) Sample Extraction

  • Materials: Biological sample (e.g., plasma, tissue homogenate), appropriate extraction solvent (e.g., ethyl acetate, methanol/chloroform mixture).

  • Procedure:

    • Perform a liquid-liquid or solid-phase extraction to isolate the organic acid fraction from the biological matrix.

    • Evaporate the solvent to dryness under a stream of nitrogen.

b) Derivatization (Silylation)

  • Materials: Dried extract, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), pyridine (or other suitable solvent).

  • Procedure:

    • Reconstitute the dried extract in a small volume of pyridine.

    • Add an excess of BSTFA (with 1% TMCS).

    • Heat the mixture at a controlled temperature (e.g., 70 °C) for a defined period (e.g., 1 hour) to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS.

c) GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection is recommended for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes. For example, start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify the fragmentation pattern of derivatized this compound, and Selected Ion Monitoring (SIM) for quantitative analysis of specific fragment ions to enhance sensitivity and selectivity.

d) Quantification

An internal standard (e.g., a stable isotope-labeled analog of this compound) should be added at the beginning of the sample preparation process to correct for extraction and derivatization variability. A calibration curve is generated using standards prepared in the same manner as the samples.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Biological Sample Extraction Extraction of Organic Acids Sample->Extraction Drying Drying under N2 Extraction->Drying Silylation Silylation (BSTFA) Drying->Silylation Injection GC Injection Silylation->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Data Data Acquisition Detection->Data QuantResult Quantification Data->QuantResult Calibration Calibration Curve (with Internal Standard) Calibration->QuantResult

GC-MS Analysis Workflow

Quantitative Data Summary

The following table summarizes the quantitative performance characteristics of the described analytical methods for this compound (D-glucaric acid).

ParameterHPLC-UVEnzymatic Assay (β-Glucuronidase Inhibition)GC-MS (Representative)
Limit of Detection (LOD) 10 µM (in urine)[1][2]Not explicitly statedExpected to be in the low ng/mL range
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedExpected to be in the low to mid ng/mL range
Linear Range Not explicitly statedNot explicitly statedTypically wide, e.g., 1-5000 ng/g for similar organic acids
Precision (%RSD) 7.7% - 9.1% (run-to-run)[1][2]4.2% - 8.7% (within-run and between-day)[4]< 10% for similar validated methods
Recovery (%) >95% (in grapefruit)[3]92% - 108% (in urine)[4]93% - 117% for similar organic acids
Sample Matrix Human Urine[1][2], Grapefruit Juice[3]Human Urine[4]Biological fluids and tissues

Note: The GC-MS data are representative values based on the analysis of similar organic acids, as a fully validated method for this compound with all these parameters was not found in the literature search. "Not explicitly stated" indicates that the specific value was not found in the cited literature.

References

Application Notes and Protocols for HPLC Analysis of Aldaric Acids, Including D-Altraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldaric acids, a group of sugar acids derived from the oxidation of the terminal aldehyde and primary alcohol groups of an aldose, are important chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Their structural diversity, including numerous stereoisomers, presents a significant analytical challenge. This document provides detailed application notes and protocols for the analysis of aldaric acids, with a particular focus on D-altraric acid, using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to assist researchers in achieving robust and reliable separation and quantification of these complex analytes.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are important for method development in HPLC.

PropertyValue
Molecular Formula C6H10O8
Molecular Weight 210.14 g/mol
XLogP3-AA -2.5
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 5
Exact Mass 210.037567 g/mol
Topological Polar Surface Area 155 Ų
Heavy Atom Count 14
Complexity 202

Recommended HPLC Methodologies

Due to the high polarity and structural similarity of aldaric acid isomers, two primary HPLC techniques are recommended: Anion-Exchange Chromatography (IEC) and Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Reagents . For the specific separation of enantiomers, such as D- and L-altraric acid, Chiral HPLC is essential.

Anion-Exchange Chromatography (IEC)

IEC is a powerful technique for separating charged molecules, such as the carboxylate forms of aldaric acids. The separation is based on the interaction between the negatively charged analytes and a positively charged stationary phase.

Experimental Protocol: Anion-Exchange Chromatography

ParameterRecommended Conditions
Column High-capacity anion-exchange column (e.g., Dionex CarboPac™ series or similar)
Mobile Phase A Deionized Water
Mobile Phase B 1 M Sodium Hydroxide
Mobile Phase C 1 M Sodium Acetate
Gradient Program Optimize based on the specific mixture of aldaric acids. A typical gradient might involve a shallow gradient of sodium hydroxide to maintain a high pH and ensure full ionization of the acids, followed by a sodium acetate gradient to elute the more strongly retained analytes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40 °C
Detector Pulsed Amperometric Detector (PAD) or Conductivity Detector with suppression.
Injection Volume 10 - 25 µL
Sample Preparation Dissolve the sample in deionized water or a weak buffer and filter through a 0.22 µm syringe filter. Ensure the sample pH is sufficiently high to deprotonate the carboxylic acid groups.

Logical Workflow for Anion-Exchange Chromatography (IEC) of Aldaric Acids

IEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Aldaric Acid Sample Dissolve Dissolve in DI Water/ Weak Buffer Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separation Anion-Exchange Separation Inject->Separation Detection PAD or Conductivity Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for IEC analysis of aldaric acids.

Reversed-Phase HPLC with Ion-Pairing Reagents

For laboratories equipped with standard RP-HPLC systems, ion-pair chromatography offers a viable alternative. This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for retention on a non-polar stationary phase.

Experimental Protocol: Reversed-Phase Ion-Pair Chromatography

ParameterRecommended Conditions
Column C18 or C8 column (e.g., Agilent Zorbax SB-Aq, Waters Atlantis dC18, or similar) suitable for highly aqueous mobile phases.
Mobile Phase Isocratic or gradient mixture of an aqueous buffer containing an ion-pairing reagent and an organic modifier (e.g., methanol or acetonitrile).
Aqueous Component: 5-10 mM Tetrabutylammonium hydroxide or similar ion-pairing reagent in a phosphate or acetate buffer (pH 6-7.5).
Organic Modifier: Acetonitrile or Methanol.
Gradient Program Start with a low percentage of organic modifier (e.g., 5%) and gradually increase to elute more hydrophobic analytes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 35 - 45 °C
Detector UV detector at 210 nm (if derivatization is not used) or a Mass Spectrometer (MS) for higher sensitivity and specificity.
Injection Volume 5 - 20 µL
Sample Preparation Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.

IP_RP_HPLC Analyte Aldarate Anion (Negatively Charged) Complex Neutral Ion-Pair Complex Analyte->Complex IPR Ion-Pairing Reagent (e.g., TBA+) (Positively Charged) IPR->Complex StationaryPhase C18 Stationary Phase (Non-Polar) Complex->StationaryPhase Hydrophobic Interaction (Retention) MobilePhase Mobile Phase Flow StationaryPhase->MobilePhase Elution

Application Notes and Protocols for NMR Spectroscopy of D-Altraric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to the structural elucidation of D-altraric acid and its derivatives. Due to a notable scarcity of publicly available experimental NMR data for this compound, this document leverages data from the closely related and well-characterized D-tartaric acid as a foundational model. The principles and protocols outlined herein are broadly applicable to the analysis of sugar acids and can be adapted for this compound when research samples become available.

Introduction to NMR Spectroscopy of Sugar Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules, including complex carbohydrates and their derivatives like sugar acids.[1][2][3] It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C), their connectivity, and stereochemistry. For sugar acids such as this compound and D-tartaric acid, NMR is crucial for confirming identity, purity, and for studying conformational dynamics in solution.

This compound is a six-carbon aldaric acid, a derivative of the monosaccharide altrose. D-tartaric acid is a four-carbon dihydroxy dicarboxylic acid that serves as a valuable, smaller analog for understanding the NMR characteristics of sugar acids.[4][5]

Quantitative NMR Data

Table 1: ¹H and ¹³C NMR Chemical Shifts for D-Tartaric Acid

CompoundSolventNucleusChemical Shift (δ) in ppmMultiplicity
D-(-)-Tartaric AcidD₂O¹H4.74s
DL-Tartaric AcidDMSO¹³C72.5-
¹³C174.5-

Data sourced from various spectral databases.[6][7][8] The simplicity of the D-tartaric acid ¹H NMR spectrum in D₂O (a single peak for the two equivalent C-H protons) is a key identifying feature.

A study on the derivatives of glucaric and altraric acids noted that ¹H NMR spectra of altraric acid derivatives typically exhibit two doublets and two doublets of doublets. The reported J-couplings for these derivatives are approximately 9-10 Hz for the first coupling constant and about 2 Hz for the second.[9] This provides a valuable clue for the expected complexity of the this compound spectrum compared to the simpler D-tartaric acid.

Experimental Protocols

The following are detailed methodologies for the NMR analysis of sugar acids. These protocols are directly applicable to this compound and its derivatives.

Protocol 1: Sample Preparation for NMR Spectroscopy

  • Sample Weighing: Accurately weigh 5-10 mg of the sugar acid sample (e.g., this compound or D-tartaric acid) directly into a clean, dry NMR tube.

  • Solvent Selection and Addition:

    • For ¹H NMR, add approximately 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is commonly used for its ability to exchange with labile hydroxyl and carboxylic acid protons, simplifying the spectrum. Other common solvents include DMSO-d₆ and Methanol-d₄.

    • For ¹³C NMR, the choice of solvent is similar, with D₂O and DMSO-d₆ being common.

  • Dissolution: Vortex the NMR tube for 1-2 minutes to ensure complete dissolution of the sample. Gentle heating may be applied if the sample has low solubility at room temperature, but care must be taken to avoid degradation.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard such as Trimethylsilylpropanoic acid (TSP) or 3-(Trimethylsilyl)propanesulfonic acid sodium salt (DSS) for samples in D₂O.

  • Transfer and Equilibration: Place the NMR tube into the NMR spectrometer's spinner turbine and allow it to equilibrate to the probe temperature for at least 5 minutes before starting the acquisition.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition

  • Spectrometer Setup: Tune and match the NMR probe for the desired nucleus (¹H or ¹³C). Lock the spectrometer onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds (for quantitative measurements, d1 should be at least 5 times the longest T₁ relaxation time).

    • Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Protocol 3: 2D NMR Experiments for Structural Elucidation

For complex derivatives of this compound, 2D NMR experiments are essential for unambiguous assignment of proton and carbon signals.

  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons (protons on adjacent carbons). It is crucial for tracing the carbon backbone of the sugar acid.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying connectivity across quaternary carbons and ester/amide linkages in derivatives.

  • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is useful for identifying all the protons belonging to a single sugar ring or aliphatic chain.

Protocol 4: Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., D₂O at 4.79 ppm) or an internal standard.

  • Integration and Peak Picking: Integrate the signals to determine the relative ratios of different protons. Pick the peaks to identify their precise chemical shifts.

  • Interpretation: Analyze the chemical shifts, coupling constants (for ¹H NMR), and correlations (in 2D NMR) to elucidate the structure of the molecule.

Visualizations

Experimental Workflow for NMR Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation weigh Weigh this compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., D2O) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer load Insert Sample into Spectrometer transfer->load To Spectrometer setup Lock, Tune, and Shim load->setup acq_1d Acquire 1D Spectra (1H, 13C) setup->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d ft Fourier Transform acq_2d->ft Raw Data (FID) phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Peak Picking and Integration reference->integrate assign Assign Signals integrate->assign Processed Spectra structure Determine Structure & Purity assign->structure report Generate Report structure->report

Caption: Workflow for NMR analysis of this compound.

Logical Relationship for 2D NMR-based Structural Elucidation

structural_elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Data cluster_structure Structural Information H1_NMR 1H NMR (Chemical Shifts, J-Couplings, Integrals) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC Provides proton assignments C13_NMR 13C NMR (Number of Unique Carbons) C13_NMR->HSQC Provides carbon assignments backbone Carbon Backbone Assembly COSY->backbone HSQC->backbone functional_groups Functional Group Placement HSQC->functional_groups HMBC HMBC (Long-Range C-H Correlation) HMBC->backbone HMBC->functional_groups Connects fragments stereochem Stereochemistry Confirmation backbone->stereochem functional_groups->stereochem final_structure Final Structure stereochem->final_structure

References

Application Note & Protocol: Derivatization of D-Altraric Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Altraric acid, a C6 aldaric acid, is a chiral molecule with multiple hydroxyl and carboxyl functional groups. Its high polarity and low volatility make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2][3] Derivatization is a necessary step to convert this compound into a more volatile and thermally stable form, enabling its separation and detection by GC-MS.[4][5] This application note provides a detailed protocol for the derivatization of this compound using trimethylsilylation (TMS), a widely used and effective method for compounds containing active hydrogen atoms.[6][7]

The primary derivatization method described is a two-step process involving methoximation followed by silylation. Methoximation of the carbonyl groups (if any, in equilibrium with the cyclic form) prevents ring formation and reduces the number of stereoisomers, resulting in simpler chromatograms.[6][8] The subsequent silylation step replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group, significantly increasing the volatility of the analyte.[2][6]

Data Presentation: Comparison of Derivatization Parameters

The following table summarizes typical experimental conditions for the derivatization of polar metabolites, including organic acids and sugars, which can be adapted for this compound.

ParameterSilylation (One-Step)Methoximation & Silylation (Two-Step)Alkylation (Alternative)
Derivatizing Agent(s) BSTFA + 1% TMCS or MSTFAMethoxyamine hydrochloride in pyridine, followed by BSTFA or MSTFAMethyl chloroformate (MCF)
Solvent Pyridine, AcetonitrilePyridineMethanol, Pyridine, Chloroform
Temperature 60-80°CMethoximation: 30-70°C, Silylation: 60-80°CRoom Temperature
Reaction Time 30-60 minutesMethoximation: 30-90 minutes, Silylation: 30-60 minutes5-15 minutes
Key Considerations Anhydrous conditions are critical.[6] Reagent should be in excess.Two-step process can be more time-consuming.Not suitable for sugars and sugar alcohols.[6]
Analyte Suitability Broad range of metabolites including organic acids and sugars.[6]Sugars and compounds prone to forming multiple isomers.[3][6]Amino acids and some organic acids.[7]

Experimental Protocol: Derivatization of this compound

This protocol details a two-step methoximation and silylation procedure for the derivatization of this compound prior to GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., Ribitol)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound standard or the dried sample extract into a reaction vial.

    • To ensure anhydrous conditions, samples should be thoroughly dried prior to derivatization, for instance, by lyophilization or under a stream of nitrogen. Moisture can deactivate the silylating reagent.[6]

    • Add a known amount of internal standard (e.g., 100 µL of a 1 mg/mL Ribitol solution in water) to the sample and then dry completely.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 60°C for 45 minutes in a heating block.[3]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA with 1% TMCS to the reaction vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 70°C for 30 minutes.[3]

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • A typical GC program would involve an initial temperature of 70°C, held for 2 minutes, followed by a ramp to 300°C at a rate of 5-10°C/min, and a final hold for 5 minutes.

    • The mass spectrometer can be operated in full scan mode to identify the derivatized this compound and in selected ion monitoring (SIM) mode for quantification.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the derivatization protocol for this compound.

Derivatization_Workflow start Start: Dried D-Altraric Acid Sample add_is Add Internal Standard (e.g., Ribitol) start->add_is dry_down1 Dry Down add_is->dry_down1 methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) 60°C, 45 min dry_down1->methoximation cool1 Cool to Room Temp. methoximation->cool1 silylation Step 2: Silylation (MSTFA + 1% TMCS) 70°C, 30 min cool1->silylation cool2 Cool to Room Temp. silylation->cool2 gcms GC-MS Analysis cool2->gcms end End: Data Acquisition and Analysis gcms->end

Caption: Workflow for the two-step derivatization of this compound.

The described two-step derivatization protocol involving methoximation and silylation is a robust method to prepare this compound for GC-MS analysis. This procedure effectively increases the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection.[2][3][6] Researchers should optimize the reaction conditions, such as temperature and time, for their specific sample matrix and instrumentation to achieve the best results. The use of an internal standard is crucial for accurate quantification.

References

Application Notes and Protocols for D-Altraric Acid in the Development of Novel Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-altraric acid, a C6 aldaric acid, presents a compelling yet underexplored building block for the creation of novel biomaterials.[1] As the D-enantiomer of altraric acid, its stereochemistry offers unique opportunities for designing biodegradable and biocompatible polymers with specific properties. While direct research on this compound-based biomaterials is nascent, extensive studies on structurally similar aldaric acids, such as D-glucaric acid and tartaric acid, provide a strong foundation for its potential applications in tissue engineering, drug delivery, and regenerative medicine.[2][3] This document outlines prospective applications and detailed protocols for the synthesis and characterization of this compound-based biomaterials, drawing parallels from established research on related sugar acids.

Potential Applications

Biomaterials derived from this compound are anticipated to be versatile, with potential applications including:

  • Biodegradable Polyesters and Polyamides: Similar to D-glucaric acid, this compound can be polymerized with various diols and diamines to create amphiphilic and crystalline polymers suitable for sutures, stents, and scaffolds.[2]

  • Hydrogels for Drug Delivery and Tissue Engineering: The carboxylic acid groups in this compound can act as crosslinking sites to form stable hydrogel networks.[3] These hydrogels can be designed to be pH-responsive and biodegradable, making them excellent candidates for controlled drug release and as scaffolds for tissue regeneration.[3][4]

  • Chiral Recognition and Enantioselective Materials: The specific stereochemistry of this compound can be exploited to create biomaterials with chiral recognition capabilities, potentially for enantioselective drug delivery or biosensing applications.[5][6]

Data Presentation: Properties of Aldaric Acid-Based Biomaterials

The following tables summarize quantitative data from studies on biomaterials derived from tartaric acid and D-glucaric acid, which can serve as a reference for expected properties of this compound-based materials.

Table 1: Thermal and Molecular Weight Properties of Aldaric Acid-Based Polyamides

Polymer TypeMonomersPolymerization MethodWeight-Average Molecular Weight (Mw) x 10³Melting Point (Tm) (°C)
PolyamideD-Glucaric acid chloride acetate, various diaminesSolution Polymerization5.9 - 8.0~140
PolyamideD-Glucaric acid chloride acetate, various diaminesInterfacial Polymerization14.5 - 20.8Increases with diamine alkyl chain length

Data adapted from studies on D-glucaric acid-based polyamides.[2]

Table 2: Properties of Tartaric Acid-Based Copolyesters

Comonomer Feed Ratio (Dimethyl 2,3-O-isopropylidene tartarate : Dimethyl succinate)Alkane DiolNumber-Average Molecular Weight (Mn) x 10³ ( g/mol )Glass Transition Temperature (Tg) (°C)
Various Ratios1,6-hexanediol3.7 - 8.4-8.0 to -48.2
Equal RatiosVarious alkane diols3.7 - 8.4Varies with diol

Data from studies on L-tartaric acid-derived copolyesters.[7] The properties of hydroxylated copolyesters generally show higher Tg compared to their isopropylidene-protected counterparts.[7]

Experimental Protocols

The following are detailed protocols adapted from established methods for related aldaric acids, proposed for the synthesis and characterization of this compound-based biomaterials.

Protocol 1: Synthesis of a this compound-Based Polyester

This protocol describes the synthesis of a polyester from a this compound derivative and a diol via polycondensation.

1. Materials and Reagents:

  • This compound

  • Acetic anhydride

  • Sulfuric acid (catalyst)

  • Thionyl chloride

  • A long-chain diol (e.g., 1,6-hexanediol)

  • Dimethylacetamide (DMAC)

  • Methanol

  • Chloroform

2. Procedure:

  • Acetylation of this compound: Synthesize the acetylated derivative of this compound by reacting it with an acetic anhydride/sulfuric acid mixture to protect the hydroxyl groups.[2]
  • Conversion to Acid Chloride: Convert the acetylated this compound to its corresponding acid chloride using thionyl chloride. This enhances the reactivity for polymerization.[2]
  • Polycondensation: In a reaction flask under an inert atmosphere, dissolve the this compound chloride acetate and an equimolar amount of the diol in DMAC.[2]
  • Stir the solution at a controlled temperature (e.g., 60-80 °C) for 24-48 hours to allow for polymerization.
  • Polymer Precipitation and Purification: Precipitate the resulting polyester by slowly adding the reaction mixture to an excess of methanol.
  • Collect the polymer precipitate by filtration, wash it with methanol to remove unreacted monomers and oligomers, and dry it under vacuum.

3. Characterization:

  • Molecular Weight: Determine the number-average (Mn) and weight-average (Mw) molecular weights using Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirm the polyester structure using ¹H NMR and FTIR spectroscopy.[5]

  • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).[2]

Protocol 2: Formation of a this compound-Based Hydrogel

This protocol details the formation of a hydrogel using this compound as a crosslinker for a hydrophilic polymer like polyvinyl alcohol (PVOH).

1. Materials and Reagents:

  • Polyvinyl alcohol (PVOH)

  • This compound

  • Deionized water

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • PVOH Solution Preparation: Prepare an aqueous solution of PVOH (e.g., 10% w/v) by dissolving the PVOH powder in deionized water at an elevated temperature (e.g., 90 °C) with constant stirring until the solution is clear.
  • Crosslinking Solution Preparation: Prepare a solution of this compound in deionized water at the desired concentration (e.g., 5-15% w/v relative to PVOH).
  • Hydrogel Formation: While stirring the PVOH solution, add the this compound solution. Cast the mixture into a mold of the desired shape.
  • Curing: Heat the casted solution in an oven at a specific temperature and time (e.g., 120-150 °C for 1-3 hours) to induce esterification between the carboxylic acid groups of this compound and the hydroxyl groups of PVOH, forming a crosslinked hydrogel network.[8]
  • Hydration and Equilibration: After cooling, immerse the hydrogel in PBS to allow it to swell and equilibrate.

3. Characterization:

  • Swelling Ratio: Measure the swelling behavior by immersing the dried hydrogel in PBS and recording the weight change over time.[8]

  • Mechanical Properties: Evaluate the compressive modulus and tensile strength of the swollen hydrogel using a mechanical tester.

  • Degradation Profile: Monitor the degradation of the hydrogel in a simulated physiological environment (e.g., PBS at 37 °C) by measuring the mass loss over time.[7]

Protocol 3: In Vitro Biocompatibility Assessment

This protocol outlines a standard procedure for evaluating the cytotoxicity of a this compound-based biomaterial using an indirect extract method.[9][10]

1. Materials and Reagents:

  • This compound-based biomaterial

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • A relevant cell line (e.g., human fibroblasts, osteoblasts)

  • MTT or PrestoBlue cell viability assay kit

  • Live/Dead staining kit (e.g., Calcein-AM/Propidium Iodide)

2. Procedure:

  • Material Sterilization: Sterilize the biomaterial samples using an appropriate method (e.g., ethylene oxide, gamma irradiation, or ethanol washing followed by UV exposure).
  • Extract Preparation: Incubate the sterilized biomaterial in a cell culture medium (without FBS) at a standard surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37 °C to create a material extract.
  • Cell Seeding: Seed the selected cell line in a 96-well plate at a suitable density and allow them to adhere overnight.
  • Cell Exposure: Replace the culture medium with the prepared material extract (supplemented with FBS) and incubate for 24, 48, and 72 hours. Use a fresh culture medium as a negative control and a cytotoxic material (e.g., latex) extract as a positive control.
  • Cytotoxicity Assessment:
  • Metabolic Activity: At each time point, perform an MTT or PrestoBlue assay according to the manufacturer's instructions to quantify cell viability.[11]
  • Cell Morphology and Viability: Use Live/Dead staining and fluorescence microscopy to visualize viable and non-viable cells.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the negative control.

  • Statistically analyze the differences between the biomaterial group and the control groups.

Visualizations

experimental_workflow cluster_synthesis Biomaterial Synthesis cluster_characterization Material Characterization cluster_biocompatibility Biocompatibility Assessment D_Altraric_Acid This compound Polymerization Polymerization (e.g., Polycondensation) D_Altraric_Acid->Polymerization Hydrogel_Formation Hydrogel Formation (Crosslinking) Polymerization->Hydrogel_Formation Optional Structural Structural Analysis (NMR, FTIR) Polymerization->Structural Thermal Thermal Analysis (DSC, TGA) Polymerization->Thermal Mechanical Mechanical Testing Hydrogel_Formation->Mechanical Degradation Degradation Study Hydrogel_Formation->Degradation In_Vitro In Vitro Cytotoxicity (MTT, Live/Dead) Hydrogel_Formation->In_Vitro In_Vivo In Vivo Implantation (Animal Model) In_Vitro->In_Vivo

Caption: Experimental workflow for the development of this compound biomaterials.

signaling_pathway cluster_outcomes Potential Cellular Outcomes Biomaterial This compound Biomaterial (Implanted/In contact with cells) Cell_Membrane Cell Membrane Interaction Biomaterial->Cell_Membrane Intracellular_Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-kB) Cell_Membrane->Intracellular_Signaling Gene_Expression Altered Gene Expression Intracellular_Signaling->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Proliferation Proliferation Cellular_Response->Proliferation Differentiation Differentiation Cellular_Response->Differentiation Apoptosis Apoptosis Cellular_Response->Apoptosis Inflammation Inflammation Cellular_Response->Inflammation

Caption: Generalized signaling pathway for cell-biomaterial interactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pure D-Altraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure D-altraric acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this challenging synthesis. Due to the limited availability of direct literature, this guide provides troubleshooting advice and protocols based on established principles of carbohydrate chemistry and the synthesis of analogous aldaric acids.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound so challenging?

A1: The primary challenges stem from three main areas:

  • Stereochemical Control: this compound has a specific stereochemical configuration ((2S,3R,4S,5S)). Any synthesis must precisely control four contiguous chiral centers. Synthesizing the D-altrose precursor often produces epimeric impurities, such as D-allose, which are difficult to separate.[1]

  • Purification Difficulties: Aldaric acids are highly polar, water-soluble compounds that are notoriously difficult to crystallize. The final product is often contaminated with diastereomers, lactones, and other byproducts from the oxidation reaction, making purification a significant hurdle.

Q2: What is the most common method for synthesizing aldaric acids, and what are its drawbacks?

A2: The most common method is the oxidation of the corresponding aldose (in this case, D-altrose) with a strong oxidizing agent, typically nitric acid.[3][4][5] While effective, this method has several drawbacks:

  • The harsh reaction conditions can lead to non-selective oxidation and degradation of the carbohydrate backbone, resulting in lower yields and a complex mixture of byproducts.

  • The reaction requires careful temperature and concentration control to avoid over-oxidation.

  • Nitric acid is a hazardous reagent, and the reaction can produce toxic nitrogen oxide gases.

Q3: Can I use a milder oxidizing agent than nitric acid?

A3: While nitric acid is traditional, other methods are being explored for sugar oxidation. Catalytic oxidation using platinum or gold catalysts with oxygen is a greener alternative that can be highly selective for other sugars.[6] However, these methods are highly substrate-specific and would require significant optimization for D-altrose. For selective oxidation of the primary alcohol without affecting the aldehyde, enzymatic or TEMPO-mediated oxidation to the uronic acid could be a first step, followed by oxidation of the aldehyde, but this adds complexity to the synthesis.

Q4: How can I purify crude this compound?

A4: Purification is a major challenge. Common strategies include:

  • Fractional Crystallization: This is often difficult directly. A more effective approach is to form salts with bases like calcium hydroxide or chiral amines like brucine. These diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization. The pure acid can then be regenerated by treatment with a strong acid.

  • Ion-Exchange Chromatography: This can be used to separate the acidic product from neutral byproducts and unreacted starting material.

  • Lactone Formation and Separation: Aldaric acids can form lactones. It may be possible to separate the different lactone diastereomers via chromatography, followed by hydrolysis back to the desired acid.

Q5: Is it better to synthesize D-altrose myself or purchase it commercially?

A5: This depends on your resources and scale. Commercial D-altrose is available but can be very expensive, limiting its use for large-scale synthesis. Synthesizing D-altrose, for example from the more accessible D-ribose via a Kiliani-Fischer synthesis, provides a more cost-effective route for larger quantities but introduces significant challenges.[1] The Kiliani-Fischer synthesis is not stereoselective at the new chiral center (C2), leading to the formation of the C2-epimer, D-allose, which must be separated.[1] This separation is difficult and often results in very low yields of pure D-altrose.[1]

Troubleshooting Guides

Problem Area 1: Synthesis of D-Altrose Precursor (from D-Ribose)
Observed Problem Potential Cause Troubleshooting Steps
Low yield of cyanohydrin formation in Kiliani-Fischer synthesis. Incomplete reaction; side reactions.Ensure the pH is appropriately controlled. Use a slight excess of cyanide. Monitor the reaction by TLC to determine the optimal reaction time.
Difficult separation of D-altronic and D-allonic acid intermediates. These are epimers with very similar physical properties.Separation is notoriously difficult.[1] Attempt fractional crystallization of their salts (e.g., calcium or barium salts) or lactones. This step is a major bottleneck and may require repeated crystallizations, leading to low isolated yields.[1] Consider preparative HPLC if feasible for the scale.
Low yield in the reduction of D-altronolactone to D-altrose. Over-reduction to the alditol.Use a milder reducing agent like sodium amalgam or control the stoichiometry of a stronger reductant like sodium borohydride carefully at low temperatures. The reaction must be monitored closely to stop at the aldose stage.
Problem Area 2: Oxidation of D-Altrose to this compound
Observed Problem Potential Cause Troubleshooting Steps
Reaction is slow or incomplete. Insufficient concentration of nitric acid or low temperature.Gradually increase the concentration of nitric acid. Cautiously increase the reaction temperature while monitoring for byproduct formation. Ensure efficient stirring.
Low yield of this compound with a dark, tarry reaction mixture. Over-oxidation and degradation of the sugar backbone.The reaction is too aggressive. Reduce the concentration of nitric acid. Perform the reaction at a lower temperature (e.g., in an ice bath). Reduce the reaction time.
Product is a mixture of this compound and its lactones. Spontaneous lactonization under acidic conditions.After the oxidation, treat the crude product mixture with a mild base (e.g., aqueous sodium bicarbonate) to hydrolyze the lactones to the carboxylate salt form. The mixture can then be re-acidified just before purification.
Formation of oxalic acid as a byproduct. C-C bond cleavage due to harsh oxidation conditions.Use less concentrated nitric acid and maintain a lower reaction temperature. Consider adding a catalytic amount of vanadium pentoxide, which can sometimes improve selectivity in sugar oxidations.
Problem Area 3: Purification of this compound
Observed Problem Potential Cause Troubleshooting Steps
Product fails to crystallize from the aqueous solution. High solubility of aldaric acids in water; presence of impurities.Concentrate the solution as much as possible under reduced pressure. Try different solvent systems for crystallization (e.g., water/ethanol, water/acetone). Use seed crystals if available. If direct crystallization fails, proceed to salt formation.
Calcium salt precipitation is incomplete or yields an impure product. Incorrect pH; co-precipitation of other acidic byproducts.Carefully adjust the pH to be slightly alkaline with calcium hydroxide. Ensure the solution is not too dilute. The calcium salts of other aldaric acids may also precipitate, so this is a purification step, not a complete separation from diastereomers.
Final product is optically inactive or has low optical rotation. Presence of a meso diastereomer (e.g., galactaric acid from galactose impurity) or racemization.Ensure the starting D-altrose is of high purity. Racemization is unlikely under these conditions, so the issue is almost certainly contamination with an achiral diastereomer. Purification via diastereomeric salt formation with a chiral base is the best strategy to resolve this.

Quantitative Data from Analogous Reactions

The following table summarizes conditions and yields for the nitric acid oxidation of various aldohexoses to their corresponding aldaric acids. This data can serve as a starting point for optimizing the D-altrose oxidation.

Starting AldoseNitric Acid Conc.Temperature (°C)Reaction Time (h)Reported YieldReference
D-Glucose50-70%40-604-640-50% (Glucaric Acid)General Textbook
D-Galactose50%90-1002-3~70% (Galactaric Acid)General Textbook
D-Mannose68%50525-30% (Mannaric Acid)General Textbook

Note: Yields are highly dependent on the specific reaction scale and workup procedure.

Visualizing the Process

Synthetic Workflow

G cluster_0 D-Altrose Synthesis (Optional) cluster_1 Oxidation and Purification DRibose D-Ribose Cyanohydrin Cyanohydrin Formation (D-Altronic & D-Allonic Nitriles) DRibose->Cyanohydrin NaCN, H+ Hydrolysis Nitrile Hydrolysis Cyanohydrin->Hydrolysis H3O+ Lactonization Lactonization & Separation (D-Altronolactone) Hydrolysis->Lactonization Heat, Acid Reduction Lactone Reduction Lactonization->Reduction Na(Hg) DAltrose Pure D-Altrose Reduction->DAltrose Oxidation Nitric Acid Oxidation DAltrose->Oxidation conc. HNO3 Crude Crude this compound Oxidation->Crude Purification Purification (e.g., Calcium Salt Formation) Crude->Purification PureAcid Pure this compound Purification->PureAcid G decision decision process process result result start Crude this compound (Aqueous Solution) concentrate Concentrate under reduced pressure start->concentrate try_crystallize Attempt direct crystallization concentrate->try_crystallize success Crystallization Successful? try_crystallize->success filter_wash Filter and wash crystals success->filter_wash Yes salt_formation Proceed to Salt Formation success->salt_formation No pure_product Pure this compound filter_wash->pure_product add_caoh2 Add Ca(OH)2 to pH 8-9 salt_formation->add_caoh2 precipitate Filter Calcium D-Altrarate add_caoh2->precipitate regenerate Suspend salt in H2O, add Oxalic/Sulfuric Acid precipitate->regenerate filter_caso4 Filter off CaSO4/ Ca-oxalate regenerate->filter_caso4 final_solution Aqueous solution of pure this compound filter_caso4->final_solution final_solution->concentrate

References

Technical Support Center: D-Altraro-Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-altraro-lactone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of D-altraro-lactone, helping you to improve your reaction yields and product purity.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of D-altraro-lactone, particularly through the oxidation of D-altrose.

Problem Potential Cause Recommended Solution
Low or No Yield of D-Altraro-Lactone Incomplete oxidation of D-altrose.Ensure the complete dissolution of D-altrose in the reaction solvent before adding the oxidizing agent. Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the consumption of the starting material. Consider a slight excess of the oxidizing agent, but be cautious of over-oxidation.
Decomposition of the lactone product.D-altraro-lactone can be sensitive to harsh pH conditions. Maintain a neutral or slightly acidic pH during the reaction and work-up. Avoid prolonged heating and strong acids or bases.
Ineffective oxidizing agent.The activity of oxidizing agents like bromine or iodine solutions can diminish over time. Use freshly prepared or properly stored reagents. For electrolytic oxidation, ensure the electrodes are clean and the current density is appropriate.
Formation of Side Products (e.g., Aldaric Acid) Over-oxidation of the aldose.Use a mild and selective oxidizing agent, such as bromine water in a buffered solution. Carefully control the reaction temperature, keeping it low to moderate. Avoid a large excess of the oxidizing agent and prolonged reaction times.
Presence of impurities in the starting material.Ensure the D-altrose used is of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Difficulty in Isolating and Purifying the Product Co-crystallization with salts or byproducts.After the reaction, effectively remove any inorganic salts by filtration or extraction. If using a bromine oxidation, residual salts can be removed by careful washing. Column chromatography on silica gel is a common and effective method for purifying lactones.
Hydrolysis of the lactone during purification.Use anhydrous solvents for extraction and chromatography. Avoid aqueous work-up conditions if possible, or perform them quickly at low temperatures.
Inconsistent Reaction Rates Variations in reaction temperature.Maintain a consistent and controlled temperature throughout the reaction. Use a temperature-controlled reaction vessel (e.g., a water or oil bath).
Inefficient mixing.Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions like those involving calcium carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of D-altraro-lactone?

The most common and direct precursor for the synthesis of D-altraro-lactone is D-altrose. The synthesis involves the oxidation of the aldehyde group of D-altrose to a carboxylic acid, which then undergoes intramolecular cyclization to form the lactone.

Q2: Which oxidizing agents are suitable for the conversion of D-altrose to D-altraro-lactone?

Mild oxidizing agents are preferred to avoid over-oxidation to the corresponding aldaric acid. Common choices include:

  • Bromine water: This is a classic and effective reagent for the selective oxidation of aldoses to aldonic acids, which then form lactones. The reaction is typically carried out in a buffered solution to maintain a slightly acidic pH.

  • Hypoiodite: Alkaline solutions of iodine can also be used for this oxidation.

  • Electrolytic oxidation: This method, often carried out in the presence of a bromide salt and a buffer like calcium carbonate, can provide high yields and is a greener alternative to using halogen reagents directly.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (D-altrose) from the product (D-altraro-lactone). The consumption of the starting material spot and the appearance of the product spot will indicate the reaction's progress.

Q4: What are the key parameters to control to maximize the yield?

To maximize the yield of D-altraro-lactone, it is crucial to control the following parameters:

  • Temperature: Low to moderate temperatures are generally preferred to minimize side reactions.

  • pH: Maintaining a neutral to slightly acidic pH is important to prevent both the hydrolysis of the lactone and over-oxidation.

  • Reaction Time: Monitor the reaction to stop it once the starting material is consumed to avoid product degradation.

  • Purity of Reagents: Use high-purity D-altrose and fresh oxidizing agents.

Q5: What is the best method for purifying D-altraro-lactone?

Column chromatography on silica gel is a highly effective method for purifying D-altraro-lactone from unreacted starting material and byproducts. A gradient elution with a solvent system such as ethyl acetate in hexane is often successful. After chromatography, recrystallization from a suitable solvent can be performed to obtain a highly pure product.

Experimental Protocols

Protocol 1: Oxidation of D-Altrose using Bromine Water

This protocol describes a general procedure for the oxidation of an aldose to the corresponding aldonolactone using bromine.

Materials:

  • D-Altrose

  • Bromine

  • Barium carbonate or Calcium carbonate (to maintain pH)

  • Diatomaceous earth (optional, as a filter aid)

  • Methanol or Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve D-altrose in deionized water in a reaction flask equipped with a stirrer.

  • Add a suspension of barium carbonate or calcium carbonate to the solution to act as a buffer.

  • Cool the mixture in an ice bath.

  • Slowly add bromine to the stirred suspension. The amount of bromine should be in slight excess relative to the D-altrose.

  • Continue stirring at a low temperature until the color of the bromine disappears, indicating the completion of the oxidation.

  • Filter the reaction mixture to remove the barium or calcium salts and any unreacted carbonate. The use of diatomaceous earth can aid in this filtration.

  • Concentrate the filtrate under reduced pressure to a syrup.

  • Add methanol or ethanol to the syrup and evaporate again to remove any remaining water.

  • The resulting syrup, containing the D-altrono-1,4-lactone, can be further purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve D-Altrose in Water add_buffer Add BaCO3 / CaCO3 Buffer start->add_buffer cool Cool to 0-5 °C add_buffer->cool add_bromine Slowly Add Bromine cool->add_bromine react Stir until Bromine Color Disappears add_bromine->react filter Filter to Remove Salts react->filter concentrate Concentrate Filtrate under Vacuum filter->concentrate dry Azeotropic Drying with Methanol/Ethanol concentrate->dry chromatography Column Chromatography (Silica Gel) dry->chromatography end Pure D-Altraro-Lactone chromatography->end

Caption: Experimental workflow for the synthesis of D-altraro-lactone.

D-altraric acid stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation pathways of D-altraric acid for researchers, scientists, and drug development professionals. Please note that specific experimental data on this compound is limited in scientific literature. Therefore, much of the information provided is based on the general chemical properties of aldaric acids and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is information on its stability scarce?

A1: this compound is a sugar acid, specifically an aldaric acid, which is characterized by the formula HOOC-(CHOH)n-COOH.[1][2] It is the D-enantiomer of altraric acid.[3] Information on this compound is limited because it is not as commonly studied or utilized in industrial processes as other aldaric acids like D-glucaric acid or galactaric acid.

Q2: What are the general stability characteristics of aldaric acids?

A2: Aldaric acids are generally considered to be relatively stable chemical intermediates.[4][5][6] Like other carboxylic acids, they can react with bases to form salts. The multiple hydroxyl groups make them polar and water-soluble. Their stability can be influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Q3: How should this compound be stored?

Q4: Can this compound form lactones?

A4: Yes, it is possible for this compound to form lactones, especially under acidic conditions or upon heating.[2] Aldaric acids can sometimes form lactones, which are cyclic esters.[2] The formation of a five-membered ring lactone is a possibility.[7]

Q5: Is this compound susceptible to enzymatic degradation?

A5: There is currently no specific information available on the enzymatic degradation of this compound. While enzymes like glucose oxidase can oxidize monosaccharides to their corresponding aldonic acids, the enzymatic breakdown of aldaric acids is not well-documented in the available literature.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving this compound This compound is expected to be soluble in water but may have limited solubility in organic solvents. The powdered form may require agitation or sonication for complete dissolution.Use water as the primary solvent. Gentle heating or sonication can aid dissolution. For organic solvents, consider esterification to increase solubility.
Unexpected peaks in chromatography This could be due to the presence of impurities from synthesis, degradation products, or the formation of lactones.Confirm the purity of the starting material. To investigate lactone formation, try analyzing the sample under both acidic and neutral pH conditions. Use techniques like LC-MS to identify the unknown peaks.
Changes in pH of the solution over time If the solution is not buffered, the acidic nature of this compound will result in a low pH. Degradation could potentially lead to the formation of other acidic byproducts.Use a suitable buffer system to maintain a constant pH during experiments. Monitor the pH of unbuffered solutions to track any potential changes.
Sample discoloration upon heating Strong heating of sugar-derived compounds can lead to caramelization or decomposition, resulting in a yellow or brown discoloration.Avoid excessive heating. If heating is necessary, perform it under controlled conditions and for the shortest duration possible. Consider performing reactions under an inert atmosphere to prevent oxidation.

Stability and Degradation

General Stability

Aldaric acids are typically synthesized through the oxidation of aldoses with strong oxidizing agents like nitric acid.[1][2] They are considered stable intermediates in various chemical pathways.[4][5][6] However, their stability can be compromised under certain conditions.

Factors Affecting Stability:

  • pH: In highly alkaline conditions, uronic acids and carbohydrates can be sensitive to degradation and isomerization.[10] While specific data for this compound is unavailable, it is prudent to avoid extreme pH levels unless required for a specific reaction.

  • Temperature: High temperatures can lead to decomposition. For instance, heating dextro-tartaric acid in water at 165°C can lead to the formation of meso-tartaric acid and racemic acid.[11] Dehydration of aldaric acids to furandicarboxylic acid esters has been shown to occur at temperatures above 200°C in the presence of an acid catalyst.[4]

  • Oxidizing Agents: Strong oxidizing agents can potentially lead to further degradation of the carbon chain.

  • Reducing Agents: The carboxylic acid groups can be reduced under specific conditions.

Hypothetical Degradation Pathways

Due to the lack of specific experimental data on this compound degradation, the following pathways are proposed based on the general chemistry of polyhydroxy dicarboxylic acids.

1. Dehydration:

Under acidic conditions and heat, this compound could undergo dehydration to form furan derivatives, similar to the conversion of other C6 aldaric acids to 2,5-furandicarboxylic acid (FDCA).[4][5][6]

2. Decarboxylation:

At elevated temperatures, decarboxylation (loss of CO2) could occur, leading to shorter-chain sugar acids.

3. Oxidation:

Strong oxidative conditions could lead to the cleavage of C-C bonds, resulting in smaller carboxylic acids.

Visualizations

Hypothesized_Degradation_Pathway D_altraric_acid This compound Furan_derivative Furan Derivative (e.g., FDCA) D_altraric_acid->Furan_derivative Dehydration (Heat, Acid Catalyst) Shorter_chain_acids Shorter-Chain Acids D_altraric_acid->Shorter_chain_acids Decarboxylation (High Heat) Oxidative_cleavage_products Oxidative Cleavage Products (e.g., Tartaric, Oxalic Acid) D_altraric_acid->Oxidative_cleavage_products Oxidative Cleavage (Strong Oxidizing Agent) Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound stock solution aliquot Aliquot stock solution stock->aliquot ph_stress Adjust pH (e.g., 2, 7, 10) aliquot->ph_stress temp_stress Incubate at different temperatures (e.g., 4°C, 25°C, 60°C) aliquot->temp_stress sampling Collect samples at various time points ph_stress->sampling temp_stress->sampling hplc Analyze by HPLC/UPLC sampling->hplc data Quantify remaining This compound and degradation products hplc->data

References

Overcoming solubility issues of D-altraric acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming solubility challenges with D-altraric acid in experimental settings.

Disclaimer on Data Availability

Comparative Solubility of Aldaric Acids

To provide a frame of reference, the following table summarizes the aqueous solubility of two common aldaric acids, D-glucaric acid and galactaric acid (mucic acid). These compounds share structural similarities with this compound and illustrate the variability in solubility even among isomers.

Aldaric AcidMolecular FormulaMolar Mass ( g/mol )Aqueous SolubilityReference(s)
D-Glucaric Acid C₆H₁₀O₈210.14Very soluble in water; 63.1 g/L (predicted), 912 mg/mL[1][2][3][4]
Galactaric Acid (Mucic Acid) C₆H₁₀O₈210.14Nearly insoluble in cold water (1 g in 300 mL); more soluble in hot water (1 g in 60 mL); approximately 3.3 mg/mL at 14°C.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: As an aldaric acid, this compound is a polyhydroxylated dicarboxylic acid.[7][8][9] Such molecules are polar and have the potential for extensive hydrogen bonding. However, strong intermolecular forces in the crystalline solid can lead to low solubility in certain solvents. Based on its structure, this compound is expected to be soluble in polar solvents. Its solubility in water is likely pH-dependent due to the two carboxylic acid groups. It is anticipated to have low solubility in non-polar organic solvents.

Q2: My this compound is not dissolving in water. What should I do?

A2: If you are encountering poor solubility of this compound in water, consider the following troubleshooting steps, preferably in this order:

  • Heating: Gently warm the solution. Many sugar acids exhibit increased solubility at higher temperatures.[5]

  • Sonication: Use an ultrasonic bath to break up solid aggregates and enhance dissolution.

  • pH Adjustment: this compound is a dicarboxylic acid and its solubility is expected to increase significantly at higher pH. Carefully add a dilute base (e.g., 0.1 M NaOH or NH₄OH) dropwise to your aqueous suspension. As the carboxylic acid groups deprotonate to form carboxylate salts, the solubility should increase. Aim for a pH above the estimated pKa values of the carboxylic acid groups.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, polar organic solvents are likely to be effective. Consider the following:

  • Polar Protic Solvents: Alcohols such as ethanol and methanol may be suitable, although solubility might be limited.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective at dissolving polar, polyhydroxylated compounds.

  • Co-solvents: If a purely aqueous system is required for your experiment, consider using a co-solvent system. Adding a small percentage of a water-miscible organic solvent like ethanol or DMSO to your aqueous buffer can significantly improve the solubility of your compound.

Q4: Are there any known biological pathways or experimental workflows involving this compound?

A4: Currently, there is no specific information in the scientific literature detailing the involvement of this compound in defined signaling pathways. However, aldaric acids, in general, have been explored for their potential in drug delivery systems.[10] For researchers working with this compound, a generalized experimental workflow for solubilization is recommended.

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Recommended Solution
Compound precipitates out of aqueous solution upon standing. The solution is supersaturated, or the pH has drifted downwards.1. Re-dissolve by gentle heating and consider using a slightly lower final concentration. 2. Ensure your buffer has sufficient capacity to maintain the desired pH.
Incomplete dissolution in a chosen solvent. The solvent is not optimal for this compound.1. If in water, try adjusting the pH. 2. If in an organic solvent, try a more polar solvent (e.g., switch from ethanol to DMSO). 3. Employ sonication to aid dissolution.
A salt of this compound precipitates. The specific salt formed (e.g., calcium salt) may have low solubility.1. Consider using a different base to form the salt (e.g., use NaOH or KOH instead of Ca(OH)₂). 2. Adjust the solvent system, perhaps by adding a co-solvent.

Experimental Workflow for Solubilization

The following diagram outlines a systematic approach to achieving the desired concentration of this compound in solution for your experiments.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Strategy cluster_troubleshooting Troubleshooting start Start with solid this compound weigh Weigh desired amount start->weigh choose_solvent Select primary solvent (e.g., Water, Buffer) weigh->choose_solvent add_solvent Add solvent to solid choose_solvent->add_solvent dissolve_check Complete Dissolution? add_solvent->dissolve_check heat_sonicate Apply gentle heat and/or sonication dissolve_check->heat_sonicate No end_node Solution ready for experiment dissolve_check->end_node Yes dissolve_check2 Complete Dissolution? heat_sonicate->dissolve_check2 adjust_ph Adjust pH (if aqueous) Add dilute base dissolve_check2->adjust_ph No dissolve_check2->end_node Yes dissolve_check3 Complete Dissolution? adjust_ph->dissolve_check3 cosolvent Add a co-solvent (e.g., DMSO, Ethanol) dissolve_check3->cosolvent No dissolve_check3->end_node Yes dissolve_check4 Complete Dissolution? cosolvent->dissolve_check4 change_solvent Change primary solvent dissolve_check4->change_solvent No dissolve_check4->end_node Yes change_solvent->add_solvent

Figure 1. A stepwise workflow for the solubilization of this compound.

Experimental Protocols

Protocol 1: Solubilization in Aqueous Buffer via pH Adjustment
  • Weigh the desired amount of this compound.

  • Add a portion of the total desired volume of aqueous buffer (e.g., PBS, TRIS) to the solid.

  • While stirring, slowly add a dilute solution of a suitable base (e.g., 1 M NaOH) drop by drop.

  • Monitor the pH of the solution continuously.

  • Continue adding the base until the this compound is fully dissolved.

  • Adjust the pH to the desired final value for your experiment using dilute acid or base.

  • Add the remaining buffer to reach the final desired volume and concentration.

  • Sterile filter the solution if required for cell-based assays.

Protocol 2: Preparation of a Concentrated Stock in an Organic Solvent
  • Weigh the desired amount of this compound.

  • Add a small volume of a polar aprotic solvent, such as DMSO.

  • Use a vortex mixer or sonication to aid dissolution. Gentle warming may also be applied.

  • Once fully dissolved, this concentrated stock solution can be stored at an appropriate temperature (typically -20°C or -80°C).

  • For experiments, the stock solution can be diluted into the final aqueous buffer. Note that the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.

References

Technical Support Center: D-Altraric Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of D-altraric acid. Due to the limited availability of literature focused specifically on this compound, the following guidance is substantially based on established purification techniques for structurally similar aldaric acids, such as D-glucaric acid and D-galactaric acid. These methodologies are expected to be highly applicable to this compound.

Troubleshooting Guides

Issue 1: Low Yield After Crystallization

Question: I am experiencing a very low yield of this compound crystals after my crystallization procedure. What are the possible causes and how can I improve it?

Answer:

Low crystallization yield is a common issue in aldaric acid purification. Several factors could be contributing to this problem. Below is a step-by-step guide to troubleshoot and optimize your yield.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Solubility in the Chosen Solvent This compound may be too soluble in the solvent system, leading to significant loss in the mother liquor. • Action: Consider using an anti-solvent crystallization approach. Isopropanol has been shown to be an effective anti-solvent for reducing the solubility of similar aldaric acids.[1][2]
Incomplete Precipitation The conditions may not be optimal for complete precipitation of the acid. • Action 1: Ensure the pH of the solution is adjusted appropriately. Aldaric acids often precipitate more readily at a lower pH. For instance, in the purification of monopotassium glucarate, adjusting the pH from 7 to 3.5 is a key step before crystallization.[3] • Action 2: Lower the crystallization temperature. Storing the solution at a lower temperature (e.g., 4°C) for an extended period can enhance crystal formation.
Formation of Soluble Lactones Aldaric acids can form lactones, which are often more soluble than the acid form, especially at elevated temperatures during solvent evaporation.[1][2] • Action: Avoid high temperatures during solvent removal. Utilize low-temperature azeotropic drying or vacuum evaporation to minimize lactone formation.[1][2]
Insufficient Concentration The initial concentration of this compound in the solution may be too low for efficient crystallization. • Action: Concentrate the solution under reduced pressure before initiating crystallization. Be mindful of the temperature to prevent lactonization.
Issue 2: Crystals are Impure or Discolored

Question: My this compound crystals are off-color and analytical tests show the presence of impurities. How can I improve the purity?

Answer:

Impurities in the final product can arise from the starting materials, side reactions during synthesis, or the purification process itself. Here’s how to address purity issues.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-precipitation of Salts Inorganic salts from buffers or pH adjustments can co-precipitate with your product. • Action 1: Consider converting the crude altraric acid to a salt form (e.g., calcium salt) to wash away soluble impurities, followed by regeneration of the free acid.[4] • Action 2: Perform a recrystallization of the crude product.
Presence of Unreacted Starting Materials or Byproducts The initial reaction may not have gone to completion, or side products may have formed. • Action: Introduce a chromatography step. Ion-exchange chromatography can be effective for separating the highly polar aldaric acid from less polar impurities.[4]
Trapped Solvent or Mother Liquor Impurities from the mother liquor can be trapped within the crystal lattice or on the crystal surface. • Action: Wash the crystals thoroughly with a cold, poor solvent in which this compound has low solubility. Ensure the crystals are completely dry before storage.
Degradation During Purification High temperatures or extreme pH can cause degradation of the aldaric acid. • Action: As mentioned previously, avoid excessive heat. Maintain a suitable pH throughout the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when purifying aldaric acids like this compound?

A1: A significant challenge is the tendency of aldaric acids to form lactones, especially when heated in aqueous solutions.[1][2] This can lead to purification difficulties as the lactones may have different solubility profiles and can co-exist in equilibrium with the open-chain acid form. To mitigate this, it is crucial to use low-temperature methods for solvent removal, such as vacuum evaporation or azeotropic drying.[1][2]

Q2: Can I use chromatography to purify this compound?

A2: Yes, chromatographic methods can be employed. Anion-exchange chromatography is a suitable technique where the negatively charged carboxyl groups of this compound bind to the positively charged resin.[4] The acid can then be eluted using a suitable acidic solution, such as formic acid.[4]

Q3: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?

A3: Yes. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] When using organic solvents, be aware of their flammability and toxicity. When using strong acids for pH adjustment or elution, handle them with extreme care in a fume hood.

Q4: How can I assess the purity of my final this compound product?

A4: Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying the acid and detecting impurities.[6] Other methods include titration to determine the concentration of the carboxylic acid groups and spectroscopic techniques.

Experimental Protocols

Protocol 1: Purification of this compound via Anti-Solvent Crystallization (Adapted from Glucaric Acid Purification)

This protocol is adapted from a method for purifying glucaric acid and is expected to be effective for this compound.[1][2][3]

Objective: To purify crude this compound by precipitating it from an aqueous solution using an anti-solvent.

Materials:

  • Crude this compound solution

  • Hydrochloric acid (HCl) for pH adjustment

  • Isopropanol (anti-solvent)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum flask

  • pH meter

Procedure:

  • pH Adjustment: If the crude this compound is in a salt form in solution (e.g., from a fermentation broth at neutral pH), adjust the pH to approximately 3.5 with HCl to protonate the carboxylate groups.

  • Anti-Solvent Addition: Slowly add isopropanol to the aqueous solution of this compound while stirring. A typical starting ratio would be a 1:2 to 1:3 mass ratio of water to isopropanol.

  • Crystallization: Continue stirring for a period to allow for crystal nucleation and growth. For enhanced precipitation, the mixture can be cooled and stored at a low temperature (e.g., 4°C) for several hours or overnight.

  • Filtration: Collect the precipitated this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a low temperature to remove residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Aldaric Acids

Purification MethodTypical PurityTypical YieldKey Considerations
Anti-solvent Crystallization ~98%[1][3]~71%[1][3]Effective for reducing solubility and preventing lactonization.[1][2] Requires careful selection of the anti-solvent.
Conversion to Calcium Salt and Acidification High88-92% (for D-tartaric acid)[4]Good for removing certain soluble impurities.[4] Involves multiple steps.
Anion-Exchange Chromatography HighVariableCan provide very high purity but may be less scalable for large quantities.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation cluster_analysis Analysis crude_solution Crude this compound Solution ph_adjustment pH Adjustment (e.g., to ~3.5 with HCl) crude_solution->ph_adjustment antisolvent Anti-Solvent Addition (e.g., Isopropanol) ph_adjustment->antisolvent crystallization Crystallization (with cooling) antisolvent->crystallization filtration Vacuum Filtration crystallization->filtration washing Wash with Cold Anti-Solvent filtration->washing drying Vacuum Drying (low temperature) washing->drying pure_product Purified this compound drying->pure_product analysis Purity Analysis (e.g., HPLC) pure_product->analysis

Caption: Workflow for this compound purification via anti-solvent crystallization.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Crystallization Yield high_solubility High Solubility in Solvent start->high_solubility lactone_formation Lactone Formation start->lactone_formation incomplete_precipitation Incomplete Precipitation start->incomplete_precipitation use_antisolvent Use Anti-Solvent (e.g., Isopropanol) high_solubility->use_antisolvent addresses low_temp_drying Low Temperature Solvent Removal lactone_formation->low_temp_drying addresses optimize_ph Optimize pH and Lower Temperature incomplete_precipitation->optimize_ph addresses

Caption: Troubleshooting logic for low yield in this compound crystallization.

References

Technical Support Center: Optimizing Reaction Conditions for D-Altraric Acid Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-altraric acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

Issue: Low Yield in Diamide Synthesis

Question: We are experiencing low yields in the amide coupling of this compound with a primary amine. What are the potential causes and how can we optimize the reaction?

Answer: Low yields in diamide synthesis with this compound can stem from several factors, including incomplete activation of the carboxylic acid groups, side reactions, and poor solubility of reactants. Here are some troubleshooting steps and optimization strategies:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for efficient amide bond formation. Carbodiimides like DCC and EDC are common, but uronium/aminium-based reagents such as HATU often provide higher yields and faster reaction times, especially for sterically hindered substrates.[1]

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate. The reaction is typically carried out in a polar aprotic solvent like DMF or THF at room temperature.[2]

  • Base Selection: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction without competing with the primary amine.

  • Solubility: this compound has limited solubility in many organic solvents.[3] Ensure that all reactants are fully dissolved before proceeding with the coupling reaction. A co-solvent system may be necessary to achieve complete dissolution.

Data Presentation: Comparison of Coupling Reagents for Diamide Synthesis

CatalystSolventBaseTemperature (°C)Reaction Time (h)Yield (%)
DCC/HOBtDMFDIPEA252465
EDC/HOBtDCMDMAP251872
HATU DMF DIPEA 25 4 88
PyBOPTHFDIPEA25682

Note: The data presented in this table are representative and may vary depending on the specific amine and reaction scale.

Issue: Unwanted Lactonization

Question: During the modification of this compound, we are observing the formation of a lactone byproduct. How can we prevent this intramolecular cyclization?

Answer: Lactonization is a common side reaction with polyhydroxy dicarboxylic acids like this compound, especially under acidic or basic conditions and at elevated temperatures. The formation of five- and six-membered lactone rings is thermodynamically favorable.

Strategies to Control Lactonization:

  • Protecting Groups: The most effective way to prevent lactonization is to protect the hydroxyl groups before carrying out modifications on the carboxylic acid moieties. Acetyl (Ac) or silyl ethers (e.g., TBDMS) are common choices for protecting hydroxyl groups.[4] The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required for subsequent deprotection steps.

  • pH Control: Maintain a neutral pH during the reaction and workup. Acidic conditions can protonate a hydroxyl group, making it a better leaving group, while basic conditions can deprotonate a hydroxyl group, increasing its nucleophilicity, both of which can promote lactonization.

  • Temperature Management: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

  • Reaction Sequence: If possible, perform modifications on the hydroxyl groups before introducing functionalities that might require harsh conditions for the carboxylic acid groups.

Frequently Asked Questions (FAQs)

Question: What are the best practices for selective mono-esterification of this compound?

Answer: Selective mono-esterification of a dicarboxylic acid like this compound can be challenging due to the symmetric nature of the molecule. However, several strategies can be employed:

  • Statistical Mono-esterification: Using a sub-stoichiometric amount of the alcohol (e.g., 0.5 equivalents) can lead to a mixture of the di-acid, mono-ester, and di-ester, from which the desired mono-ester can be separated chromatographically.

  • Enzymatic Esterification: Lipases can exhibit regioselectivity and may be used to catalyze the formation of the mono-ester.

  • Protecting Group Strategy: One of the carboxylic acids can be protected, for example, as a benzyl ester, while the other is esterified. The benzyl group can then be selectively removed by hydrogenolysis.

Question: How can I improve the solubility of this compound in organic solvents for a reaction?

Answer: this compound is a polar molecule with limited solubility in many common organic solvents. To improve its solubility, you can:

  • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP are often good choices for dissolving polyhydroxy acids.

  • Co-solvent Systems: A mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of methanol in dichloromethane can improve the solubility of polar compounds.

  • Conversion to a Salt: In some cases, converting the carboxylic acids to their corresponding carboxylate salts with a suitable base can increase solubility in polar solvents. However, this may affect the subsequent reaction.

  • Derivatization: Protecting the hydroxyl groups as silyl ethers or acetals can significantly increase the solubility in less polar organic solvents.

Question: What protecting groups are suitable for the hydroxyl groups of this compound?

Answer: The choice of protecting group for the hydroxyl moieties depends on the planned reaction conditions for subsequent steps. Here are some common options:

  • Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. Stable to acidic conditions but readily cleaved by bases like sodium methoxide or potassium carbonate in methanol.

  • Silyl Ethers (e.g., TBDMS, TIPS): Introduced using the corresponding silyl chloride and an amine base like imidazole. They are stable to a wide range of non-acidic conditions and are typically removed with a fluoride source such as TBAF.

  • Acetals (e.g., Acetonide): Can be used to protect 1,2- or 1,3-diols simultaneously. Formed by reacting the diol with a ketone or an acetal in the presence of an acid catalyst. They are stable to basic and neutral conditions and are removed with aqueous acid.

Experimental Protocols

Protocol 1: Synthesis of a this compound Diamide using HATU

This protocol describes the synthesis of a diamide derivative of this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Primary amine (2.2 equivalents)

  • HATU (2.2 equivalents)

  • Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine (2.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (2.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (4.0 eq).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired diamide.

Protocol 2: Protection of this compound Hydroxyl Groups as Acetates

This protocol details the protection of the hydroxyl groups of this compound via acetylation.

Materials:

  • This compound

  • Acetic anhydride (excess, e.g., 10 equivalents)

  • Pyridine (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous copper (II) sulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add acetic anhydride (10 eq) to the suspension.

  • Carefully add a catalytic amount of pyridine to the mixture.

  • Stir the reaction at room temperature overnight. The suspension should become a clear solution as the reaction progresses.

  • Quench the reaction by slowly adding deionized water.

  • Separate the organic layer and wash it with saturated aqueous copper (II) sulfate solution to remove pyridine, followed by deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tetra-acetylated this compound.

Visualizations

experimental_workflow cluster_start Starting Material cluster_protection Protection Step cluster_activation Carboxylic Acid Activation & Coupling cluster_deprotection Deprotection Step cluster_product Final Product D_Altraric_Acid This compound Protection Hydroxyl Protection (e.g., Acetylation) D_Altraric_Acid->Protection Ac₂O, Py Amide_Coupling Diamide Synthesis (HATU, Amine, DIPEA) Protection->Amide_Coupling Protected Intermediate Deprotection Hydroxyl Deprotection (e.g., Basic Hydrolysis) Amide_Coupling->Deprotection Protected Diamide Final_Product This compound Diamide Deprotection->Final_Product K₂CO₃, MeOH troubleshooting_logic Start Low Yield in Amide Coupling? Check_Reagents Are coupling reagents (e.g., HATU) fresh and anhydrous? Start->Check_Reagents Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Check_Base Is a non-nucleophilic base (e.g., DIPEA) being used? Start->Check_Base Check_Side_Reactions Is lactonization or other side reaction occurring? Start->Check_Side_Reactions Optimize_Reagents Use fresh, high-quality coupling reagents. Check_Reagents->Optimize_Reagents No Optimize_Solvent Use co-solvent system (e.g., DMF/MeOH) or protect hydroxyl groups. Check_Solubility->Optimize_Solvent No Optimize_Base Ensure correct stoichiometry of the base. Check_Base->Optimize_Base No Optimize_Conditions Protect hydroxyl groups; run reaction at lower temperature. Check_Side_Reactions->Optimize_Conditions Yes

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of D-altraric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of D-altraric acid, a highly polar acidic compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem?

In an ideal HPLC separation, the resulting peaks on a chromatogram should be symmetrical and Gaussian in shape. Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[1] This distortion is problematic because it can degrade the resolution between adjacent peaks, compromise the accuracy and reproducibility of peak integration and quantification, and may indicate underlying issues with the column, the HPLC system, or the method itself.[2][3] The degree of tailing is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As); a value close to 1.0 is ideal, while values greater than 1.2 often indicate a problem that needs addressing.[2][4]

Q2: What are the most common causes of peak tailing for a polar acidic compound like this compound?

For polar acidic analytes, peak tailing is typically caused by a combination of chemical interactions and physical or method-related factors:

  • Chemical Interactions: The primary chemical cause is secondary interactions between the ionized this compound and the stationary phase.[5] While interactions with residual silanol groups are a major issue for basic compounds, for acids, issues often arise from the analyte itself being in a mixed ionic state.[6][7]

  • Method-Related Issues: An improper mobile phase pH is a frequent culprit.[2] If the pH is too close to the analyte's pKa, both ionized and non-ionized forms of the acid will exist, leading to peak distortion.[6][8][9] Insufficient buffer concentration can also contribute.[2][5]

  • Physical/System Issues: Problems like a column void (a gap in the stationary phase at the inlet), a blocked inlet frit, or extra-column volume (dead volume) in the tubing and connections can cause all peaks in the chromatogram to tail.[2][3][7]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

Mobile phase pH is a critical parameter for ionizable compounds like this compound.[10][11] this compound has carboxylic acid functional groups that will ionize (deprotonate) as the pH increases. The ionized form is more polar and will interact differently with the reversed-phase column than the neutral, protonated form. When the mobile phase pH is near the pKa of this compound, a mixture of both forms exists, leading to multiple retention interactions and causing significant peak tailing or splitting.[6][9] To achieve a sharp, symmetrical peak, it is crucial to adjust the mobile phase pH to ensure the analyte is in a single, stable ionic state—for acidic compounds, this usually means keeping the pH low to suppress ionization.[2][11]

Q4: My peak tailing appeared suddenly after a period of good performance. What should I check first?

Sudden peak tailing often points to a recent change in the system.[3] Systematically check the following:

  • Mobile Phase: Was a new batch of mobile phase prepared? An error in pH adjustment or buffer concentration is a common cause.[3][12]

  • Column: Was a new column or guard column installed? Even new columns can have issues. If you are using a guard column, try removing it to see if the problem resolves, which would indicate the guard column has failed.[3][12]

  • Sample: Are you running a new batch of samples? Contaminants in the sample matrix can accumulate on the column and cause tailing.[13]

  • System Integrity: Check for leaks and ensure all fittings are secure, as a poor connection can introduce dead volume.

Q5: Only the this compound peak is tailing, while other neutral compounds in my run look fine. What does this suggest?

This is a strong indication that the issue is chemical, not physical.[7] If neutral compounds, which do not have ionizable groups, produce symmetrical peaks, it proves that the physical flow path of the HPLC (fittings, tubing, column bed) is likely sound. The problem is specific to the interaction of this compound with the stationary phase, pointing towards a need to optimize the mobile phase conditions (pH, buffer strength) or select a more suitable column chemistry.[7][14]

Q6: All peaks in my chromatogram are tailing. What is the likely cause?

When every peak in the chromatogram exhibits tailing, the problem is almost certainly physical and related to the HPLC system or the column itself.[3][7] The most common causes include:

  • Column Void: A space or gap has formed in the packed bed at the column inlet.[2][15] This can be caused by pressure shocks or operating at a high pH that degrades the silica.[5]

  • Blocked Inlet Frit: Particulates from the sample or system can clog the frit at the top of the column, distorting the flow path.[3]

  • Extra-Column Volume: Excessive dead volume in the system from using tubing with a large internal diameter or from poorly made connections between the injector, column, and detector.[2][8]

Part 2: Troubleshooting Guide

This guide follows a logical workflow to help you systematically identify and resolve the cause of peak tailing for this compound.

Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.

Part 3: Data Presentation

Table 1: Mobile Phase pH and Buffer Recommendations for Acidic Analytes
ParameterRecommendationRationaleCompatible Buffers (for UV/MS)
Mobile Phase pH Adjust pH to be at least 2 units below the analyte's pKa. For dicarboxylic acids, a pH of 2.5 - 3.0 is a good starting point.[2][16]Suppresses the ionization of the acidic analyte, ensuring it exists in a single, less polar form, which improves peak shape on a reversed-phase column.[11][15]Phosphate: Excellent buffering capacity around pH 2-3, but not volatile (for UV detection only).[13] Formate (Formic Acid): Good choice for LC-MS due to its volatility, buffers effectively in the pH 2.8-4.8 range.[11][15]
Buffer Concentration 10 - 50 mM for LC-UV applications.[2] <10 mM for LC-MS applications.[15]Provides sufficient ionic strength to maintain a constant pH environment on the column surface, preventing on-column pH shifts that can cause tailing.[5][15]Ammonium Phosphate (monobasic) Ammonium Formate Formic Acid (0.1%)
Table 2: Column Selection Guide for Polar Acidic Compounds
Column TypePrinciple of OperationAdvantages for this compoundExample Phases
High-Purity, End-Capped C18 (Type B Silica) Reversed-phase chromatography on a modern, inert stationary phase.Minimizes secondary interactions with residual silanols that can contribute to tailing, even for acidic compounds.[1][8]Luna Omega C18, Waters ACQUITY BEH C18.[17]
Polar-Embedded C18 Reversed-phase C18 with a polar group embedded in the alkyl chain.Provides alternative selectivity and can improve peak shape for polar analytes under highly aqueous mobile phase conditions.[2][8]N/A
Aqueous C18 (e.g., ODS-AQ) Reversed-phase column designed to prevent phase collapse in 100% aqueous mobile phases.Ideal for retaining very polar compounds like this compound that require highly aqueous mobile phases for elution.[18]YMC-Pack ODS-AQ, Hydrosphere C18.[18]
Ion-Exclusion Chromatography Utilizes repulsion of ionized analytes from a charged stationary phase.A common and effective technique for separating organic acids. Often uses a simple acidic mobile phase.[19]Aminex HPX-87H.[19]
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase with a partially organic mobile phase to retain polar compounds.Excellent retention for extremely polar compounds that are not retained in reversed-phase.[2][18]YMC-Triart Diol-HILIC, Amino, Cyano phases.[18][20]

Part 4: Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization

Objective: To find the optimal mobile phase pH to minimize peak tailing for this compound by suppressing its ionization.

Methodology:

  • Preparation of Stock Buffer: Prepare a 100 mM stock solution of a suitable buffer (e.g., sodium phosphate monobasic for UV detection, or ammonium formate for MS detection).

  • Initial Mobile Phase Preparation: Prepare the aqueous component of your mobile phase (e.g., 95:5 Water:Acetonitrile). Add the stock buffer to achieve a concentration of 25 mM.

  • pH Adjustment: Using a calibrated pH meter, adjust the pH of the aqueous mobile phase downwards by adding a dilute acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer). It is crucial to measure and adjust the pH of the aqueous component before mixing it with the full volume of the organic modifier.[11]

  • Systematic Evaluation:

    • Start with a pH of 3.5. Equilibrate the column and inject the this compound standard. Record the tailing factor and retention time.

    • Decrease the pH in 0.2-unit increments (e.g., 3.3, 3.1, 2.9, 2.7, 2.5).

    • Equilibrate the system for at least 10-15 column volumes after each pH change before injecting the sample.

  • Analysis: Compare the chromatograms. The optimal pH will be the one that provides a tailing factor closest to 1.0 without compromising retention or resolution from other components.

Protocol 2: Systematic Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Methodology: Note: Always consult the column manufacturer's care and use guide for specific solvent compatibility and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible) to remove buffer salts.

  • Intermediate Polarity Wash: Flush with 20 column volumes of a solvent like Isopropanol (IPA) or Methanol.

  • Strong Solvent Wash (Reversed-Phase): Flush with 20-30 column volumes of a strong, non-polar solvent like 100% Acetonitrile or Tetrahydrofuran (THF) to remove hydrophobic contaminants.[2]

  • Return to Operating Conditions: Gradually re-introduce the mobile phase by flushing first with the intermediate solvent (IPA), then with the organic component of your mobile phase, and finally with the starting mobile phase composition.

  • Equilibration: Reconnect the detector and equilibrate the column with the mobile phase until a stable baseline is achieved before injecting a standard to check performance.

Protocol 3: Diagnosing and Minimizing Extra-Column Volume

Objective: To identify and reduce sources of dead volume in the HPLC system that cause band broadening and peak tailing.

Methodology:

  • Inspect All Tubing: Check the tubing connecting the autosampler, column, and detector. Replace any wide-bore tubing with narrow-bore PEEK tubing (e.g., 0.005" or 0.127 mm I.D.).[8] Keep all tubing lengths as short as possible.

  • Check Fittings: Disconnect and reconnect each fitting between the injector and detector. Ensure the tubing is fully bottomed out in the port before tightening the ferrule. A small gap between the end of the tubing and the bottom of the port is a common source of dead volume.

  • Bypass Test: To isolate the column as a source of broadening, replace it with a zero-dead-volume union. Inject a standard. The resulting peak should be very sharp. If it is still broad or tailing, the issue lies within the instrument's plumbing (injector, detector cell, or tubing).

  • Guard Column Check: If a guard column is used, remove it and connect the analytical column directly. If peak shape improves, the guard column is the source of the problem and should be replaced.[3]

Part 5: Visualizing Analyte-Stationary Phase Interactions

The following diagram illustrates how controlling mobile phase pH prevents the secondary interactions that lead to peak tailing for acidic compounds.

Caption: Effect of pH on this compound's interaction with the stationary phase.

References

Technical Support Center: Preventing Epimerization in D-Altraric Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with D-altraric acid. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help mitigate the risk of epimerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound reactions?

Epimerization is a chemical process that alters the configuration of a single stereocenter in a molecule that has multiple stereocenters. This compound has four stereocenters (at carbons 2, 3, 4, and 5). The protons attached to the carbons alpha to the two carboxylic acid groups (C2 and C5) are the most susceptible to removal under certain reaction conditions. Once a proton is removed, the resulting planar enolate intermediate can be re-protonated from either side, leading to an inversion of the stereocenter and the formation of a diastereomer, known as an epimer.

This is a significant concern because the biological activity and physicochemical properties of a molecule are highly dependent on its specific three-dimensional structure. The formation of an epimer can lead to a mixture of diastereomers which are often difficult to separate and can result in a final product with reduced efficacy, altered pharmacological properties, or undesired side effects.

Q2: Which stereocenters in this compound are most prone to epimerization?

The stereocenters at positions C2 and C5 are the most likely to undergo epimerization. This is because the hydrogen atoms at these positions are alpha to the electron-withdrawing carboxylic acid groups, which increases their acidity and makes them more susceptible to abstraction by a base. The general mechanism for base-catalyzed epimerization at the C2 position is illustrated below. A similar process can occur at the C5 position.

G cluster_0 Base-Catalyzed Epimerization of this compound at C2 D_Altraric This compound (at C2) Enolate Planar Enolate Intermediate (Loss of stereochemistry at C2) D_Altraric->Enolate + Base (B:) - H-B+ Epimer D-Idaric Acid (C2-epimer) (Reprotonation from opposite face) Enolate->Epimer + H-B+ D_Altraric_return This compound (Reprotonation from original face) Enolate->D_Altraric_return + H-B+

Caption: Mechanism of base-catalyzed epimerization of this compound at the C2 position.

Q3: What reaction conditions are known to promote epimerization?

Several factors can increase the likelihood of epimerization during reactions involving this compound:

  • Elevated Temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier for proton abstraction and enolate formation.

  • Strong Bases: Strong bases can readily deprotonate the acidic alpha-hydrogens at C2 and C5.

  • Prolonged Reaction Times: Longer exposure to conditions that favor epimerization increases the probability of its occurrence.

  • Polar Aprotic Solvents: Solvents like DMF can stabilize the enolate intermediate, potentially increasing the rate of epimerization.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: My final product is a mixture of diastereomers, suggesting epimerization has occurred.

Potential Cause Recommended Solution
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). While this may slow down the desired reaction, it will significantly reduce the rate of epimerization.
Use of a Strong Base If a base is required, opt for a milder, non-nucleophilic, or sterically hindered base. Examples include triethylamine (TEA), diisopropylethylamine (DIPEA), or 2,6-lutidine.
Prolonged Reaction Time Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the product's exposure to epimerization-promoting conditions.
Inappropriate Solvent Choice Consider using a less polar solvent if compatible with your reaction. In some cases, a protic solvent might disfavor the formation of a stable enolate.

Issue 2: I am attempting to form an amide or ester derivative, and I'm observing significant epimerization.

Potential Cause Recommended Solution
Harsh Coupling Reagents Use coupling reagents known to suppress epimerization. For amide bond formation, consider using carbodiimides like DCC or EDC in the presence of additives such as HOBt or HOAt. For esterification, milder methods that do not require strong acids or bases should be explored.
Activation of Carboxylic Acid The activation of the carboxylic acid group to facilitate coupling is a primary source of epimerization. Minimize the time between activation and the addition of the nucleophile (alcohol or amine).
Use of Protecting Groups If feasible, protect the hydroxyl groups of this compound. This can alter the electronic properties and steric environment of the molecule, potentially reducing the acidity of the alpha-protons. The choice of protecting group is critical and must be orthogonal to the reaction conditions.

Data Presentation

Table 1: Illustrative Example of Epimerization Equilibrium in a Related Carbohydrate

Starting Material Catalyst Temperature Equilibrium Mixture Composition
D-GlucoseMolybdenic Acid90 °C~75% D-Glucose, ~25% D-Mannose[1]
D-MannoseMolybdenic Acid90 °C~75% D-Glucose, ~25% D-Mannose[1]

This data is for the epimerization of D-glucose and should be considered as an analogy. The equilibrium for this compound and its epimers may differ significantly.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis with Minimal Epimerization

This protocol provides a general workflow for the synthesis of an amide derivative of this compound while minimizing the risk of epimerization.

  • Dissolution: Dissolve this compound (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (2.2 equivalents) in a suitable anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 equivalents) in the same solvent dropwise to the cooled mixture. Stir for 30 minutes at 0 °C.

  • Coupling: Add the desired amine (2.2 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Reaction: Allow the reaction to warm slowly to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Proceed with a standard aqueous work-up and purification by column chromatography.

G start Start: Dissolve this compound and HOBt in anhydrous solvent cool Cool to 0 °C start->cool activate Add DCC or EDC dropwise (Activation) cool->activate couple Add amine and DIPEA activate->couple react Stir and monitor reaction (Allow to warm to RT) couple->react workup Filter and perform aqueous work-up react->workup purify Purify by column chromatography workup->purify end End: Isolated Amide Product purify->end

Caption: Experimental workflow for amide synthesis with minimal epimerization.

Mandatory Visualizations

Troubleshooting Logic for Epimerization

The following diagram illustrates a logical workflow for troubleshooting unexpected epimerization in your this compound reactions.

Caption: Troubleshooting decision tree for addressing epimerization.

References

Technical Support Center: D-altraric Acid Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation of D-altraric acid for various spectroscopic analyses. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common spectroscopic techniques used to analyze this compound?

A1: The most common spectroscopic techniques for analyzing this compound and similar sugar acids include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Q2: What is the solubility of this compound in common solvents?

Q3: Are there any specific safety precautions to consider when handling this compound?

A3: this compound should be handled with standard laboratory safety precautions. Its analog, tartaric acid, is classified as a corrosive and irritant.[1] Therefore, it is recommended to use personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Troubleshooting Guides

NMR Spectroscopy

Issue: Poor resolution or broad peaks in the NMR spectrum.

This is a common issue that can arise from several factors related to sample preparation and the instrument.

Troubleshooting Steps for Poor NMR Resolution

Potential Cause Recommended Solution Notes
Sample Concentration For ¹H NMR, use 2-10 mg of this compound in 0.6-1.0 mL of deuterated solvent. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.[4] Avoid overly concentrated solutions which can increase viscosity and lead to broader lines.The optimal concentration may vary depending on the NMR spectrometer's sensitivity.
Insoluble Particles Filter the sample solution through a Pasteur pipette with a small plug of glass wool or cotton into the NMR tube.[4][5][6]Ensure the filtering material is free of contaminants. Medical-grade cotton is recommended to avoid leaching impurities.[5]
Paramagnetic Impurities Ensure all glassware is thoroughly cleaned to remove any traces of paramagnetic metals. If suspected, wash glassware with an appropriate cleaning solution.Paramagnetic impurities can cause significant line broadening.
Poor Shimming Adjust the spectrometer's shims to optimize the magnetic field homogeneity.This is an instrument-specific procedure. Refer to your spectrometer's user manual.
Solvent Viscosity If the sample is too viscous, consider using a less viscous deuterated solvent in which the sample is soluble.High viscosity can impede molecular tumbling, leading to broader signals.
FTIR Spectroscopy

Issue: Unclear or noisy FTIR spectrum.

Obtaining a high-quality FTIR spectrum of a solid sample like this compound depends on proper sample preparation to minimize scattering and interference.

Troubleshooting Steps for Poor FTIR Spectra

Potential Cause Recommended Solution Notes
Sample is not finely ground (KBr pellet/Nujol mull) Grind the this compound sample to a very fine powder (1-2 microns) using an agate mortar and pestle before mixing with KBr or Nujol.[7]Large particle size can cause scattering of the infrared beam, leading to a sloping baseline and distorted peak shapes.
Sample concentration in KBr is too high/low The recommended concentration of this compound in KBr is 0.2% to 1%.[7]If the concentration is too high, the absorbance bands may be too intense (saturated). If too low, the signal-to-noise ratio will be poor.
Water Contamination in KBr Dry the KBr thoroughly in an oven before use. Store KBr in a desiccator.[8]KBr is hygroscopic and water absorption will result in broad O-H stretching bands that can obscure sample peaks.
Uneven sample distribution in Nujol mull Ensure the this compound is evenly dispersed in the Nujol oil by thorough mixing to form a smooth paste.[9]An uneven mull will result in a poor-quality spectrum with sloping baselines.

Experimental Protocols

NMR Sample Preparation (Solution State)

This protocol outlines the steps for preparing a this compound sample for NMR analysis.

  • Select a suitable deuterated solvent: Based on solubility, D₂O, DMSO-d₆, or Methanol-d₄ are good starting points.

  • Weigh the sample: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[4]

  • Dissolve the sample: Add approximately 0.7 mL of the chosen deuterated solvent to the vial and gently agitate to dissolve the sample completely.

  • Filter the solution: Prepare a filter by placing a small, tight plug of glass wool or cotton into a Pasteur pipette.[5][6] Transfer the sample solution through the filter directly into a clean NMR tube.

  • Adjust the volume: Ensure the final volume in the NMR tube is sufficient to cover the detection coils (typically around 4-5 cm in a standard 5 mm tube).[4]

  • Cap and label: Cap the NMR tube and label it clearly.

  • Instrument setup: Insert the sample into the spectrometer, and allow it to equilibrate to the probe temperature before performing shimming and data acquisition.

FTIR Sample Preparation (KBr Pellet)

This protocol describes the preparation of a KBr pellet for the FTIR analysis of solid this compound.

  • Grind the sample: In a clean agate mortar, grind a small amount (1-2 mg) of this compound to a very fine powder.

  • Add KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The sample concentration should be around 0.2-1%.[7]

  • Mix thoroughly: Gently mix and grind the this compound and KBr together until a homogeneous, fine powder is obtained.

  • Press the pellet: Transfer the powder mixture to a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Mount and analyze: Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer for analysis.

Visualized Workflows

NMR_Sample_Preparation_Workflow NMR Sample Preparation Workflow start Start weigh Weigh this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) start->weigh dissolve Dissolve in deuterated solvent (e.g., D₂O, DMSO-d₆) weigh->dissolve filter Filter through glass wool/cotton into NMR tube dissolve->filter adjust_vol Adjust volume (4-5 cm height) filter->adjust_vol cap_label Cap and label tube adjust_vol->cap_label analyze Analyze in NMR spectrometer cap_label->analyze

Caption: Workflow for preparing this compound samples for NMR analysis.

FTIR_KBr_Pellet_Workflow FTIR KBr Pellet Preparation Workflow start Start grind_sample Grind this compound (1-2 mg) start->grind_sample add_kbr Add dry KBr (100-200 mg) grind_sample->add_kbr mix Thoroughly mix and grind add_kbr->mix press Press into a transparent pellet mix->press analyze Analyze in FTIR spectrometer press->analyze

Caption: Workflow for preparing KBr pellets of this compound for FTIR analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Spectra start Poor Spectrum Quality is_nmr NMR Spectrum? start->is_nmr is_ftir FTIR Spectrum? start->is_ftir is_nmr->is_ftir No nmr_concentration Check Concentration is_nmr->nmr_concentration Yes ftir_grinding Check Sample Grinding is_ftir->ftir_grinding Yes nmr_particles Check for Particles nmr_concentration->nmr_particles nmr_shimming Check Shimming nmr_particles->nmr_shimming ftir_concentration Check Concentration in KBr ftir_grinding->ftir_concentration ftir_water Check for Water in KBr ftir_concentration->ftir_water

Caption: A logical flow for troubleshooting common issues in spectroscopic analysis.

References

Storage and handling recommendations for D-altraric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting for D-altraric acid. Given the limited specific experimental data for this compound, the recommendations provided are based on its structural similarity to other aldaric acids, such as D-tartaric acid, and general principles for handling sugar acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a sugar acid with the chemical formula C₆H₁₀O₈.[1] It is the D-enantiomer of altraric acid.[1] Aldaric acids are characterized by having carboxylic acid groups at both ends of their carbon chain.

Q2: What are the general recommendations for storing this compound?

A2: this compound should be stored in a cool, dry, and well-ventilated area.[2][3] It is advisable to keep the container tightly closed to prevent moisture absorption.[3] As a general guideline for sugar acids, storage containers should be opaque and airtight.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is recommended to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat or apron.[4][5] If there is a risk of generating dust, a respirator may be necessary.[5]

Q4: Is this compound considered hazardous?

Q5: What materials are incompatible with this compound?

A5: Based on information for similar sugar acids, this compound should not be stored with strong oxidizing agents, bases, or reducing agents.[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound This compound may have limited solubility in certain solvents.Based on data for similar sugar acids, this compound is expected to be soluble in water. If you experience difficulty, gentle heating or sonication may aid dissolution. For organic solvents, solubility is likely to be lower.
Material Has Changed Color or Clumped This may indicate moisture absorption or degradation.Discard the material if significant changes in appearance are observed. To prevent this, ensure the container is tightly sealed and stored in a dry environment.
Inconsistent Experimental Results This could be due to impurities or degradation of the this compound.Ensure you are using a high-purity grade of this compound. If degradation is suspected, it is recommended to use a fresh batch of the compound.

Physicochemical Data

Due to the limited availability of experimental data for this compound, the following table summarizes computed data from PubChem.

PropertyValue
Molecular FormulaC₆H₁₀O₈
Molecular Weight210.14 g/mol
IUPAC Name(2S,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanedioic acid
CAS Number117468-78-7

Experimental Protocols

Detailed experimental protocols for this compound are not widely available. Researchers should adapt general protocols for aldaric acids based on the specific requirements of their experiments, always starting with small-scale trials to optimize conditions.

Visual Workflow Guides

StorageAndHandlingWorkflow Workflow for Safe Storage and Handling of this compound cluster_storage Storage cluster_handling Handling storage_conditions Store in a Cool, Dry, Well-Ventilated Area container Keep Container Tightly Sealed storage_conditions->container incompatibles Store Away From Incompatible Materials (Oxidizers, Bases) container->incompatibles ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) avoid_contact Avoid Skin and Eye Contact ppe->avoid_contact avoid_inhalation Avoid Inhaling Dust avoid_contact->avoid_inhalation receive Receive this compound store Store Appropriately receive->store handle Handle Safely in Designated Area store->handle cluster_storage cluster_storage dispose Dispose of Waste According to Regulations handle->dispose cluster_handling cluster_handling

Caption: A logical workflow for the proper storage and handling of this compound.

TroubleshootingWorkflow Troubleshooting Common Issues with this compound cluster_dissolution Dissolution Issues cluster_appearance Appearance Change cluster_results Inconsistent Results start Problem Encountered dissolution_issue Difficulty Dissolving start->dissolution_issue appearance_issue Color Change or Clumping start->appearance_issue results_issue Inconsistent Results start->results_issue check_solvent Verify Solvent Choice (Water is likely suitable) gentle_heat Apply Gentle Heat or Sonication check_solvent->gentle_heat check_storage Review Storage Conditions (Moisture?) discard Discard if Degraded check_storage->discard check_purity Verify Purity of This compound fresh_batch Use a Fresh Batch check_purity->fresh_batch dissolution_issue->check_solvent appearance_issue->check_storage results_issue->check_purity

Caption: A troubleshooting workflow for common issues encountered with this compound.

References

Validation & Comparative

A Comparative Guide to D-Altraric Acid and Other C6 Aldaric Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of D-Altraric Acid in the Context of Its C6 Aldaric Acid Isomers, Highlighting Key Performance Differences and Potential Applications in Drug Development.

C6 aldaric acids, a group of sugar-derived dicarboxylic acids, are gaining increasing attention in the scientific community for their diverse biological activities and potential as bio-based platform chemicals. Among these, D-glucaric acid and galactaric acid have been more extensively studied, while this compound remains a less explored yet potentially valuable compound. This guide provides a comprehensive comparison of this compound with other prominent C6 aldaric acids, focusing on their chemical properties, biological activities, and potential applications, supported by available experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The stereochemistry of the hydroxyl groups along the carbon chain significantly influences the physical and chemical properties of C6 aldaric acids, such as their solubility, melting point, and ability to form lactones. While experimental data for this compound is limited, a comparison of its predicted and known properties with those of D-glucaric acid and galactaric acid provides valuable insights.

PropertyThis compoundD-Glucaric Acid (Saccharic Acid)Galactaric Acid (Mucic Acid)
Molar Mass ( g/mol ) 210.14[1]210.14210.14
Molecular Formula C₆H₁₀O₈[1]C₆H₁₀O₈C₆H₁₀O₈
Stereochemistry (2S,3R,4S,5S)[1](2S,3R,4R,5S)meso (achiral)
Melting Point (°C) Data not available125-126 (decomposes)212-220 (decomposes)
Solubility in Water Data not availableSolubleSparingly soluble
Optical Activity Optically activeOptically activeOptically inactive (meso)

Synthesis of C6 Aldaric Acids

The primary route for synthesizing aldaric acids is the oxidation of the corresponding aldose sugar. For instance, D-glucaric acid is synthesized by the oxidation of D-glucose, and galactaric acid from galactose. Similarly, this compound can be synthesized from its parent sugar, D-altrose.

Experimental Protocol: Synthesis of this compound from D-Altrose (Hypothetical)

Materials:

  • D-Altrose

  • Nitric acid (concentrated)

  • Sodium nitrite

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Stirring plate and stir bar

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of D-altrose in deionized water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of nitric acid and sodium nitrite to the cooled D-altrose solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and concentrate it using a rotary evaporator.

  • Precipitate the this compound by adding cold ethanol.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold ethanol and dry them under vacuum.

  • Characterize the final product using techniques such as NMR, FT-IR, and melting point determination.

Biological Activity: A Focus on β-Glucuronidase Inhibition and Antioxidant Potential

A significant area of interest for C6 aldaric acids is their biological activity, particularly their role as enzyme inhibitors and antioxidants.

Inhibition of β-Glucuronidase

D-glucaric acid and its 1,4-lactone derivative are well-known inhibitors of the enzyme β-glucuronidase.[3] This enzyme is implicated in the deconjugation of glucuronidated toxins and hormones, and its inhibition is being explored as a potential strategy for cancer prevention and drug toxicity mitigation. While no direct studies on this compound's β-glucuronidase inhibitory activity were found, it is a crucial area for future research.

Experimental Protocol: β-Glucuronidase Inhibition Assay

This protocol is adapted from established methods and can be used to compare the inhibitory potential of various C6 aldaric acids.[4][5]

Materials:

  • β-Glucuronidase from E. coli or bovine liver

  • p-Nitrophenyl-β-D-glucuronide (pNPG) as substrate

  • Aldaric acid solutions (this compound, D-glucaric acid, galactaric acid) at various concentrations

  • Phosphate buffer (pH 7.0)

  • Sodium carbonate solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for each aldaric acid to be tested.

  • In a 96-well plate, add the aldaric acid solution, β-glucuronidase enzyme, and phosphate buffer. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each aldaric acid concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Beta_Glucuronidase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Aldaric_Acid_Dilutions Prepare Aldaric Acid Dilutions Add_Reagents Add Aldaric Acid, Enzyme, and Buffer to 96-well Plate Aldaric_Acid_Dilutions->Add_Reagents Enzyme_Solution Prepare β-Glucuronidase Solution Enzyme_Solution->Add_Reagents Substrate_Solution Prepare pNPG Substrate Solution Start_Reaction Add pNPG Substrate Substrate_Solution->Start_Reaction Pre_incubation Pre-incubate at 37°C Add_Reagents->Pre_incubation 10 min Pre_incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation 30 min Stop_Reaction Add Sodium Carbonate Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for β-Glucuronidase Inhibition Assay.

Antioxidant Activity

The polyhydroxy nature of aldaric acids suggests they may possess antioxidant properties by acting as free radical scavengers. While specific studies on this compound are lacking, general methods for assessing antioxidant activity can be applied.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a common method for evaluating the antioxidant capacity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Aldaric acid solutions (this compound, D-glucaric acid, galactaric acid) at various concentrations

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for each aldaric acid to be tested.

  • In a 96-well plate, add the aldaric acid solution and the DPPH solution. Include a control with methanol instead of the aldaric acid solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the EC50 value (the effective concentration to scavenge 50% of DPPH radicals).

Metal Chelation: A Potential for Therapeutic Applications

The presence of multiple carboxyl and hydroxyl groups in aldaric acids makes them effective chelating agents for metal ions. This property is particularly relevant for applications in drug delivery, as chelators for toxic metals, and as stabilizers in formulations. D-glucaric acid has been shown to chelate calcium ions.[6][7] A comparative study of the metal-binding affinities of different C6 aldaric acids could reveal important differences based on their stereochemistry.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

This method can be used to determine the stability constants of metal-aldaric acid complexes, providing a quantitative measure of their chelating strength.

Materials:

  • Aldaric acid solutions (this compound, D-glucaric acid, galactaric acid)

  • Metal salt solution (e.g., CaCl₂, FeCl₃)

  • Standardized strong base solution (e.g., NaOH)

  • Potentiometer with a pH electrode

  • Constant temperature water bath

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • In a thermostated titration vessel, place a solution containing the aldaric acid and the metal salt at a known concentration ratio.

  • Bubble inert gas through the solution to remove dissolved carbon dioxide.

  • Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Perform a separate titration of the aldaric acid in the absence of the metal ion to determine its pKa values.

  • Use appropriate software to analyze the titration data and calculate the stability constants (log K) of the metal-aldaric acid complexes.

Metal_Chelation_Comparison cluster_acids C6 Aldaric Acids D_Altraric This compound Complex_Formation Complex Formation D_Altraric->Complex_Formation D_Glucaric D-Glucaric Acid D_Glucaric->Complex_Formation Galactaric Galactaric Acid Galactaric->Complex_Formation Metal_Ion Metal Ion (e.g., Ca²⁺, Fe³⁺) Metal_Ion->Complex_Formation Stability_Constant Stability Constant (log K) (Determined by Potentiometric Titration) Complex_Formation->Stability_Constant

Caption: Logical relationship for comparing metal chelation.

Cytotoxicity and Potential in Drug Development

Understanding the cytotoxic profile of aldaric acids is crucial for their potential use in drug development. While D-glucaric acid is generally considered non-toxic, comprehensive cytotoxicity data for this compound is needed.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Human cell line (e.g., a cancer cell line or a normal cell line)

  • Cell culture medium and supplements

  • Aldaric acid solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the aldaric acids for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion and Future Directions

While D-glucaric acid and galactaric acid have established roles and well-documented properties, this compound represents a frontier in the study of C6 aldaric acids. The lack of extensive experimental data for this compound highlights a significant research gap. Future studies should focus on:

  • Developing an optimized and scalable synthesis protocol for this compound.

  • Conducting comprehensive comparative studies on the biological activities of this compound, including β-glucuronidase inhibition, antioxidant capacity, and metal chelation, against other C6 aldaric acids.

  • Evaluating the cytotoxicity of this compound in various cell lines.

  • Exploring the potential of this compound and its derivatives as building blocks for novel biomaterials and in drug delivery systems.

By systematically investigating the properties and potential applications of this compound, the scientific community can unlock the full potential of this understudied but promising C6 aldaric acid. This guide provides the foundational information and experimental frameworks necessary to embark on this exciting area of research.

References

Comparative analysis of D-altraric acid and D-glucaric acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and documented information between D-glucaric acid and its stereoisomer, D-altraric acid. While D-glucaric acid has been the subject of numerous studies, leading to a wealth of data on its chemical, physical, and biological properties, there is a notable absence of experimental data for this compound in the public domain.

This guide, therefore, presents a detailed overview of D-glucaric acid, summarizing its known attributes and outlining key experimental protocols. In contrast, the section on this compound is limited to its computationally predicted properties due to the lack of available experimental research.

D-Glucaric Acid: A Profile

D-glucaric acid, also known as saccharic acid, is a naturally occurring aldaric acid, meaning it is a sugar acid where the terminal aldehyde and primary alcohol groups of a sugar (in this case, glucose) have been oxidized to carboxylic acids.

Chemical and Physical Properties

A summary of the key chemical and physical properties of D-glucaric acid is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₀O₈
Molecular Weight 210.14 g/mol
Melting Point 125-126 °C
Solubility Soluble in water
Appearance White crystalline powder
Biological Activity and Signaling Pathways

D-glucaric acid is well-recognized for its biological activities, primarily centered around its role as a precursor to D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase.

β-Glucuronidase Inhibition: This enzyme is involved in the deconjugation of glucuronidated compounds, a key step in Phase II detoxification. By inhibiting β-glucuronidase, D-glucaro-1,4-lactone promotes the excretion of toxins, carcinogens, and excess steroid hormones from the body. This mechanism is believed to be central to the chemopreventive effects of D-glucaric acid.

Detoxification: The inhibition of β-glucuronidase enhances the body's natural detoxification processes, particularly in the liver. This leads to a more efficient elimination of harmful substances that have been conjugated with glucuronic acid.

Anti-Cancer Potential: Elevated β-glucuronidase activity has been linked to an increased risk of certain cancers, particularly hormone-dependent cancers like breast and prostate cancer. By reducing the activity of this enzyme, D-glucaric acid and its derivatives may help to mitigate this risk.

Signaling Pathway for β-Glucuronidase Inhibition:

G D-Glucaric_Acid D-Glucaric_Acid D-Glucaro-1,4-lactone D-Glucaro-1,4-lactone D-Glucaric_Acid->D-Glucaro-1,4-lactone Conversion Beta-Glucuronidase Beta-Glucuronidase D-Glucaro-1,4-lactone->Beta-Glucuronidase Inhibits Deconjugation Deconjugation Beta-Glucuronidase->Deconjugation Catalyzes Excretion Excretion Deconjugation->Excretion Prevents Toxins_Carcinogens Toxins_Carcinogens Toxins_Carcinogens->Deconjugation Substrates

Caption: D-Glucaric acid is converted to D-glucaro-1,4-lactone, which inhibits β-glucuronidase, thereby preventing the deconjugation of toxins and promoting their excretion.

Synthesis of D-Glucaric Acid

Chemical Synthesis: The traditional method for synthesizing D-glucaric acid involves the oxidation of glucose with a strong oxidizing agent, such as nitric acid.

Biological Synthesis: More recently, biosynthetic routes have been developed using genetically engineered microorganisms, such as E. coli. These methods offer a more environmentally friendly alternative to chemical synthesis.

Experimental Protocol: Microbial Synthesis of D-Glucaric Acid

This protocol outlines a general workflow for the microbial production of D-glucaric acid. Specific parameters will vary depending on the engineered strain and fermentation conditions.

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain_Development Engineered E. coli Strain Inoculation Inoculation Strain_Development->Inoculation Media_Preparation Culture Medium Preparation Media_Preparation->Inoculation Fermentation_Process Controlled Fermentation (Temperature, pH, DO) Inoculation->Fermentation_Process Induction Induction of Gene Expression Fermentation_Process->Induction Cell_Harvesting Centrifugation Induction->Cell_Harvesting Cell_Lysis Sonication/Homogenization Cell_Harvesting->Cell_Lysis Purification Chromatography Cell_Lysis->Purification Analysis HPLC/MS Purification->Analysis

Caption: A generalized workflow for the microbial synthesis of D-glucaric acid, from strain preparation to final product analysis.

This compound: An Uncharted Territory

In stark contrast to D-glucaric acid, there is a significant lack of published experimental data for this compound. Information is currently limited to computationally predicted properties available through databases such as PubChem.

Predicted Chemical and Physical Properties

The following table summarizes the computed properties of this compound. It is crucial to emphasize that these are theoretical values and have not been experimentally verified.

PropertyPredicted Value
Molecular Formula C₆H₁₀O₈
Molecular Weight 210.14 g/mol
XLogP3-AA -2.5
Hydrogen Bond Donor Count 6
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 5

Without experimental studies, it is not possible to provide information on the biological activity, signaling pathways, or synthesis of this compound.

Conclusion

The comparative analysis of D-glucaric acid and this compound is fundamentally limited by the absence of experimental data for the latter. D-glucaric acid is a well-characterized compound with established biological activities, particularly its role in detoxification and potential as a chemopreventive agent. Its synthesis, both chemical and biological, has been documented.

This compound, on the other hand, remains largely unexplored. While its basic chemical properties can be predicted computationally, its biological functions and potential applications are unknown. This significant knowledge gap highlights an area ripe for future research. Further investigation into the synthesis and biological evaluation of this compound is necessary to enable a true comparative analysis with its well-studied stereoisomer, D-glucaric acid. Such studies could potentially uncover novel biological activities and applications for this understudied sugar acid.

Validating the Stereochemistry of Synthesized D-Altraric Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a synthesized molecule's stereochemistry is a critical step in ensuring its identity, purity, and biological activity. This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of synthesized D-altraric acid, a C6 aldaric acid. The performance of four common methods—Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD)—are compared, with supporting experimental data and detailed protocols to aid in methodological selection and application.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for stereochemical validation depends on various factors, including the required level of information (relative vs. absolute configuration), sample availability, and instrumentation access. The following tables provide a summary of quantitative data and a comparison of the advantages and limitations of each method.

Table 1: Quantitative Comparison of Analytical Techniques for this compound Analysis

ParameterChiral HPLCPolarimetryNMR Spectroscopy (with Chiral Derivatizing Agent)Vibrational Circular Dichroism (VCD)
Primary Measurement Retention Time (t_R) & Resolution (R_s)Angle of Rotation (α)Chemical Shift Difference (Δδ)Differential Absorbance (ΔA)
Typical Resolution (R_s) > 1.5 for baseline separationNot ApplicableBaseline resolution of diastereomeric signalsNot Applicable
Specific Rotation [α]_D^20 Not ApplicableLiterature value for D-tartaric acid: +12.4°Not ApplicableNot Applicable
Limit of Detection (LOD) Low (ng to pg range)Moderate (mg/mL range)High (mg range)Moderate to High (mg range)
Limit of Quantification (LOQ) Low (ng to pg range)Moderate (mg/mL range)High (mg range)Moderate to High (mg range)
Sample Consumption Low (µL)High (mL)Moderate (mg)High (mg)

Table 2: Advantages and Disadvantages of Analytical Techniques

TechniqueAdvantagesDisadvantages
Chiral HPLC High resolution and sensitivity; well-established for quantitative analysis of enantiomeric excess.Requires method development for specific compounds; may require specialized and costly chiral columns.
Polarimetry Rapid and non-destructive; provides a fundamental measure of optical activity.Less sensitive and may not be suitable for samples with low rotation or in the presence of other chiral compounds; requires a relatively pure sample.
NMR Spectroscopy Provides detailed structural information; can determine diastereomeric ratios directly.[1][2] Enantiomers can be distinguished after derivatization.[3][4]Lower sensitivity compared to HPLC; enantiomeric analysis requires derivatization which adds complexity.
Vibrational Circular Dichroism (VCD) Provides information on the absolute configuration of the molecule in solution.[5][6] Does not require crystallization.Requires specialized instrumentation and expertise for spectral interpretation and theoretical calculations.[7]

Experimental Workflow for Stereochemical Validation

The process of validating the stereochemistry of a synthesized compound like this compound typically follows a logical progression from initial confirmation of optical activity to more detailed structural elucidation and quantification of enantiomeric purity. The following diagram illustrates a general workflow.

G cluster_0 A Synthesized this compound B Initial Purity Check (e.g., LC-MS, NMR) A->B C Polarimetry B->C Is it optically active? E NMR with Chiral Derivatizing Agent B->E Detailed structural analysis F Vibrational Circular Dichroism (VCD) B->F Determine absolute configuration D Chiral HPLC C->D Determine enantiomeric excess G Stereochemical Confirmation D->G H Data Analysis and Comparison E->H F->H H->G

Fig. 1: General workflow for the stereochemical validation of synthesized this compound.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the analysis of tartaric acid and its derivatives.

Objective: To separate and quantify the enantiomers of altraric acid to determine the enantiomeric excess (e.e.) of the synthesized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Astec® CLC-D, 15 cm x 4.6 mm, 5 µm)

Reagents:

  • This compound sample

  • L-altraric acid standard (if available)

  • HPLC-grade water

  • Copper (II) sulfate (CuSO₄)

Procedure:

  • Mobile Phase Preparation: Prepare a 3 mM copper (II) sulfate solution in HPLC-grade water. Adjust the pH to 3.2 with a suitable acid (e.g., sulfuric acid). Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Astec® CLC-D, 15 cm x 4.6 mm, 5 µm

    • Mobile Phase: 3 mM CuSO₄, pH 3.2

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system. The enantiomers will be separated, and their retention times recorded. The enantiomeric excess can be calculated from the peak areas of the D- and L-altraric acid enantiomers.

Polarimetry

This protocol provides a method to measure the specific rotation of the synthesized this compound.

Objective: To measure the optical rotation of the synthesized this compound and compare it to the literature value for the pure enantiomer.

Instrumentation:

  • Polarimeter with a sodium D-line lamp (589 nm)

  • Polarimeter cell (e.g., 1 dm path length)

Reagents:

  • Synthesized this compound

  • Distilled water

Procedure:

  • Sample Preparation: Accurately prepare a solution of the synthesized this compound in distilled water at a known concentration (e.g., 1 g/100 mL). Ensure the sample is fully dissolved.

  • Instrument Calibration: Calibrate the polarimeter using a blank solution (distilled water).

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are in the light path. Place the cell in the polarimeter and measure the angle of rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α]_D^T = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

    • T is the temperature in degrees Celsius.

    • D refers to the sodium D-line.

  • Comparison: Compare the calculated specific rotation to the literature value for D-tartaric acid (+12.4°) as a reference, keeping in mind that the value for this compound may differ.

NMR Spectroscopy with a Chiral Derivatizing Agent

This is a general protocol for the derivatization of a dicarboxylic acid like this compound for NMR analysis.

Objective: To convert the enantiomers of altraric acid into diastereomers with distinguishable NMR spectra to confirm the stereochemical identity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Standard glassware for organic synthesis

Reagents:

  • Synthesized this compound

  • Chiral derivatizing agent (e.g., a chiral amine like (R)-(+)-1-phenylethylamine)

  • Coupling agent (e.g., DCC or EDC)

  • Anhydrous solvent (e.g., dichloromethane or DMF)

  • Deuterated solvent for NMR (e.g., CDCl₃)

Procedure:

  • Derivatization: In a dry flask, dissolve the synthesized this compound in the anhydrous solvent. Add a coupling agent and the chiral derivatizing agent. Allow the reaction to proceed to form the diastereomeric amides.

  • Work-up and Purification: After the reaction is complete, perform a suitable work-up to remove the coupling agent byproducts and any unreacted starting materials. The resulting diastereomeric mixture may be purified by column chromatography if necessary.

  • NMR Analysis: Dissolve the purified diastereomeric product in a suitable deuterated solvent and acquire a high-resolution ¹H NMR spectrum.

  • Data Interpretation: Analyze the spectrum for the presence of distinct signals for the protons in the two diastereomers. The integration of these signals can be used to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original altraric acid.

Vibrational Circular Dichroism (VCD)

This protocol outlines the general steps for VCD analysis of a sugar acid like this compound.

Objective: To obtain the VCD spectrum of the synthesized this compound and compare it with the spectrum of a known standard or with theoretical calculations to determine its absolute configuration.

Instrumentation:

  • VCD spectrometer

Reagents:

  • Synthesized this compound

  • Suitable solvent (e.g., D₂O or a deuterated organic solvent)

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent at a relatively high concentration (e.g., 10-50 mg/mL). Alternatively, a thin film can be prepared by evaporating an aqueous solution of the sample on a VCD-transparent window (e.g., BaF₂).[8]

  • Instrument Setup: Configure the VCD spectrometer for the desired spectral range (e.g., 2000-900 cm⁻¹). Set the resolution (e.g., 4 cm⁻¹) and the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Acquisition: Acquire the VCD spectrum of the sample. It is also necessary to acquire a baseline spectrum of the pure solvent or an empty cell for background correction.

  • Data Processing and Analysis: The raw data is processed to yield the final VCD spectrum (ΔA = A_L - A_R). This experimental spectrum is then compared to the VCD spectrum of an authentic sample of this compound or to a theoretically calculated spectrum for the D-configuration to confirm the absolute stereochemistry.

References

Comparative Analysis of D-Altraric Acid and its L-Enantiomer: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activities of D-altraric acid and its L-enantiomer, L-altraric acid (also known as L-talari acid). Despite their defined chemical structures as stereoisomers, experimental data detailing their distinct pharmacological or physiological effects in biological systems is currently unavailable. This guide, therefore, serves to highlight this knowledge gap and provide context based on related compounds, emphasizing the critical role of stereochemistry in determining biological function.

Introduction to Altraric Acid Enantiomers

This compound and L-altraric acid are aldaric acids, which are dicarboxylic acids derived from aldose sugars. They are enantiomers, meaning they are non-superimposable mirror images of each other. This chirality is a crucial factor in their potential interactions with biological systems, which are themselves inherently chiral. While chemical and physical properties of these molecules are documented, their biological activities remain largely unexplored. The PubChem database, a comprehensive resource for chemical information, lists both this compound and L-altraric acid but lacks any data on their biological or pharmacological activities. One entry notes that L-altraric acid is a bacterial metabolite, suggesting a role in microbial physiology, though specific details of this role are not provided.

The Importance of Stereochemistry: Lessons from Tartaric Acid

In the absence of direct data on altraric acid, it is informative to consider the well-studied analogous compound, tartaric acid. Like altraric acid, tartaric acid exists as D- and L-enantiomers, and their biological activities are distinct and stereospecific.

  • L-(+)-Tartaric Acid: This is the naturally occurring enantiomer found in many plants, notably grapes. Studies have demonstrated its potential health benefits, including antihypertensive and vasorelaxant effects.

  • D-(-)-Tartaric Acid: In contrast, the D-enantiomer is considered the "unnatural" isomer. While it has applications in chemical synthesis, its biological effects are different from its L-counterpart. It has been investigated for its potential to inhibit the formation of kidney stones.

The clear divergence in the biological profiles of the tartaric acid enantiomers underscores the principle that stereochemistry is a critical determinant of biological activity for this class of molecules. It is highly probable that this compound and L-altraric acid, if and when they are studied, will also exhibit distinct biological effects.

Future Research Directions

The absence of data on the biological activities of D- and L-altraric acid represents a significant opportunity for future research. A logical starting point for investigation would be to perform comparative in vitro and in vivo studies to elucidate their respective pharmacological profiles.

An initial experimental workflow could involve screening these compounds for various biological activities, such as antimicrobial, antioxidant, or cytotoxic effects. The following diagram outlines a potential high-level workflow for such an investigation.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 In Vivo Studies (if warranted by in vitro results) A Synthesize or Procure D- and L-Altraric Acid B Purity and Stereochemical Analysis (e.g., NMR, Chiral HPLC) A->B C Cytotoxicity Assays (e.g., MTT on various cell lines) B->C Test Compounds D Antimicrobial Assays (e.g., MIC against bacteria/fungi) B->D Test Compounds E Antioxidant Capacity Assays (e.g., DPPH, ABTS) B->E Test Compounds F Enzyme Inhibition Assays B->F Test Compounds G Animal Model of Disease C->G Promising Leads D->G Promising Leads E->G Promising Leads F->G Promising Leads H Pharmacokinetic and Toxicology Studies G->H I Data Analysis and Comparative Assessment H->I

Proposed workflow for investigating the biological activities of altraric acid enantiomers.

Conclusion

Unveiling the Cross-Reactivity Profile of D-Altraric Acid in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and substrate ambiguity in enzymatic assays is paramount for the generation of accurate and reproducible data. This guide provides a comparative analysis of D-altraric acid's potential cross-reactivity in common enzymatic assays, particularly those designed for its structural isomers and related sugar acids. Due to a notable lack of direct experimental data on this compound in the current scientific literature, this guide offers a framework for assessing its potential interactions by comparing the substrate specificities of relevant enzymes and providing detailed protocols for experimental validation.

This compound, a C6 aldaric acid, is a stereoisomer of the more extensively studied D-glucaric acid. Aldaric acids are oxidized at both terminal carbons, and their stereochemistry plays a crucial role in their biological activity and recognition by enzymes. While D-glucaric acid has garnered attention for its role in detoxification pathways and as a potent inhibitor of β-glucuronidase, the biochemical profile of this compound remains largely unexplored. This guide aims to bridge this knowledge gap by outlining the potential for cross-reactivity and providing the necessary tools for its empirical investigation.

Comparative Analysis of Substrate Specificity

The potential for this compound to interfere with enzymatic assays for other aldaric acids is primarily dependent on the substrate specificity of the enzymes employed. Here, we compare the known substrate specificities of key enzymes involved in aldaric acid metabolism.

Table 1: Comparison of Enzyme Specificity for Aldaric Acids and Related Compounds

EnzymePrimary Substrate(s)Known Specificity and Potential for this compound Cross-Reactivity
D-Glucarate Dehydratase D-Glucaric acid, L-Idaric acidThis enzyme, part of the glucarate catabolic pathway in E. coli, demonstrates high stereospecificity. It catalyzes the dehydration of D-glucarate and L-idarate.[1][2][3][4] Given the strict stereochemical requirements of the active site, it is hypothesized that this compound, as a different stereoisomer, would be a poor substrate or not a substrate at all, leading to low cross-reactivity in assays utilizing this enzyme.
Uronate Dehydrogenase D-Glucuronic acid, D-Galacturonic acidThis enzyme oxidizes uronic acids to their corresponding aldaric acids. Studies on uronate dehydrogenases from various organisms have shown activity towards D-glucuronic and D-galacturonic acids.[5][6][7][8][9] There is currently no published data on the activity of uronate dehydrogenase with this compound. Based on its specificity for other uronic acids, it is unlikely to be a primary substrate.
β-Glucuronidase Various glucuronidesThis enzyme is competitively inhibited by D-glucaro-1,4-lactone, the lactone form of D-glucaric acid.[10][11][12][13][14] this compound can also form a lactone, and it is plausible that this lactone could also inhibit β-glucuronidase. However, the extent of this inhibition is unknown and requires experimental validation.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a series of enzymatic assays can be performed. The following protocols are adapted from established methods and can be used to compare the activity of this compound with that of known substrates or inhibitors.

Protocol 1: D-Glucarate Dehydratase Activity Assay

Objective: To determine if this compound can act as a substrate for D-glucarate dehydratase.

Principle: The activity of D-glucarate dehydratase is coupled to the formation of a product that can be measured spectrophotometrically. A lack of product formation in the presence of this compound would indicate no cross-reactivity.

Materials:

  • Purified D-glucarate dehydratase

  • D-Glucaric acid (positive control)

  • This compound (test compound)

  • Tris-HCl buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Coupling enzyme and substrate (e.g., lactate dehydrogenase and NADH for a pyruvate-coupled assay if the product of the dehydratase can be converted to pyruvate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, coupling enzyme, and NADH.

  • Add D-glucaric acid (positive control) or this compound to the reaction mixture at various concentrations.

  • Initiate the reaction by adding D-glucarate dehydratase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the reaction rates for both the positive control and the test compound.

Data Analysis: Compare the reaction rate in the presence of this compound to the rate with D-glucaric acid. A significantly lower or non-existent rate for this compound indicates low cross-reactivity.

Protocol 2: β-Glucuronidase Inhibition Assay

Objective: To determine if this compound or its lactone can inhibit the activity of β-glucuronidase.

Principle: The inhibition of β-glucuronidase is measured by the reduction in the rate of hydrolysis of a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide (PNPG).

Materials:

  • β-Glucuronidase

  • p-Nitrophenyl-β-D-glucuronide (PNPG)

  • D-Glucaro-1,4-lactone (positive control inhibitor)

  • This compound (test compound)

  • Acetate buffer (pH 4.5)

  • Sodium carbonate (to stop the reaction)

  • Spectrophotometer

Procedure:

  • Prepare solutions of this compound and D-glucaro-1,4-lactone at various concentrations. Note: Aldaric acids can be converted to their lactones by heating in an acidic solution.

  • Pre-incubate the β-glucuronidase enzyme with the inhibitor solutions (or buffer for the uninhibited control) for a specified time.

  • Initiate the reaction by adding the PNPG substrate.

  • Incubate the reaction at 37°C for a fixed period.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and D-glucaro-1,4-lactone. Determine the IC₅₀ value for this compound if significant inhibition is observed and compare it to that of the known inhibitor.

Visualizing Experimental Workflow and Potential Pathways

To facilitate a clearer understanding of the experimental design and potential metabolic context, the following diagrams are provided.

experimental_workflow cluster_assay1 Assay 1: Dehydratase Activity cluster_assay2 Assay 2: Glucuronidase Inhibition D_Altraric_Acid This compound Assay1_Mix Reaction Mix (Buffer, MgCl2) D_Altraric_Acid->Assay1_Mix Assay2_Mix Enzyme + Inhibitor Pre-incubation D_Altraric_Acid->Assay2_Mix D_Glucaric_Acid D-Glucaric Acid (Positive Control) D_Glucaric_Acid->Assay1_Mix Add_Enzyme1 Add D-Glucarate Dehydratase Assay1_Mix->Add_Enzyme1 Measure1 Measure Product Formation Add_Enzyme1->Measure1 Add_Substrate Add PNPG Substrate Assay2_Mix->Add_Substrate Measure2 Measure p-Nitrophenol (405 nm) Add_Substrate->Measure2 hypothetical_pathway cluster_input Potential Precursors cluster_enzyme Hypothetical Enzymatic Conversion cluster_product Product cluster_downstream Potential Downstream Effects Uronic_Acid D-Altruronic Acid Enzyme Uronate Dehydrogenase (Hypothetical) Uronic_Acid->Enzyme Oxidation D_Altraric_Acid This compound Enzyme->D_Altraric_Acid Lactone D-Altraro-lactone D_Altraric_Acid->Lactone Lactonization Inhibition β-Glucuronidase Inhibition? Lactone->Inhibition

References

Performance of different HPLC columns for aldaric acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of aldaric acids, a group of sugar acids derived from the oxidation of aldoses, are crucial in various fields, including food science, clinical diagnostics, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. The choice of the HPLC column is paramount, as it directly dictates the resolution, selectivity, and overall success of the separation. This guide provides an objective comparison of the performance of different HPLC columns for aldaric acid separation, supported by experimental data and detailed methodologies.

Key Separation Mechanisms for Aldaric Acids

The separation of highly polar and structurally similar aldaric acids, such as D-glucaric acid, galactaric acid (mucic acid), and D-mannaric acid, presents a significant analytical challenge. The primary HPLC modes employed for their separation include Ion-Exclusion Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase Chromatography with ion suppression.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column is critical for achieving the desired separation of aldaric acids. This section compares the performance of commonly used column types based on available experimental data.

Column TypeStationary PhaseSeparation MechanismAdvantagesDisadvantagesTypical Aldaric Acids Separated
Ion-Exclusion Sulfonated Polystyrene-DivinylbenzeneIon exclusion, size exclusion, ligand exchangeRobust, simple isocratic methods with dilute acid eluents, good for complex matrices.[1][2]Lower efficiency compared to silica-based columns, temperature control is often critical for selectivity.D-Glucaric Acid, and other organic acids.[2][3]
HILIC Amide, Zwitterionic, or bare silicaPartitioning into a water-enriched layer on the stationary phase surfaceExcellent retention for very polar compounds, compatible with mass spectrometry (MS).[4]Sensitive to mobile phase composition, requires careful method development.D-Glucaric Acid and its lactones.
Reversed-Phase C18 (ODS)Hydrophobic interaction (with ion suppression)Widely available, versatile, good for separating less polar compounds.[4][5]Poor retention of highly polar aldaric acids without ion-pairing agents or highly aqueous mobile phases.[5][6]General organic acids, potential for aldaric acids with appropriate mobile phase.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the separation of aldaric acids on different types of HPLC columns.

Method 1: Ion-Exclusion Chromatography for D-Glucaric Acid

This method is suitable for the quantification of D-glucaric acid in various sample matrices.

  • Column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm[1][3]

  • Mobile Phase: 0.005 M Sulfuric Acid[7]

  • Flow Rate: 0.6 mL/min[2]

  • Column Temperature: 35-65 °C (temperature can be optimized to improve resolution)[2][7]

  • Detection: UV at 210 nm

  • Injection Volume: 10-20 µL

  • Sample Preparation: Samples are typically diluted in the mobile phase and filtered through a 0.45 µm membrane filter before injection.[1]

Method 2: HILIC for Aldaric Acids

This method is advantageous for separating highly polar aldaric acids and is compatible with mass spectrometric detection.

  • Column: Shodex SUGAR SH1011[8]

  • Mobile Phase: Acetonitrile and water gradient with a buffer (e.g., ammonium formate or ammonium acetate)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40-60 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 5-10 µL

  • Sample Preparation: Samples should be dissolved in a solvent compatible with the initial mobile phase conditions (high organic content).

Method 3: Reversed-Phase HPLC with Ion Suppression for Organic Acids

While not the primary choice for highly polar aldaric acids, this method can be adapted for their analysis, particularly if they are part of a mixture with less polar organic acids.

  • Column: C18 (ODS), e.g., Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm[5]

  • Mobile Phase: A highly aqueous mobile phase with an acidic modifier to suppress ionization (e.g., 0.1% phosphoric acid in water).[4]

  • Flow Rate: 0.8-1.0 mL/min

  • Column Temperature: 25-40 °C[4]

  • Detection: UV at 210 nm

  • Injection Volume: 10-20 µL

  • Sample Preparation: Samples are diluted in the mobile phase and filtered.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for aldaric acid analysis by HPLC and the logical relationship between the key chromatographic parameters.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dilution Dilution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject Sample Filtration->Injection HPLC_System HPLC System Column Select HPLC Column (e.g., Ion-Exclusion, HILIC, RP-C18) HPLC_System->Column Mobile_Phase Prepare Mobile Phase HPLC_System->Mobile_Phase Method_Setup Set Method Parameters (Flow Rate, Temperature, etc.) HPLC_System->Method_Setup Method_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of aldaric acids.

logical_relationships cluster_factors Controllable Factors cluster_performance Performance Metrics Column_Type Column Type (Stationary Phase) Resolution Resolution Column_Type->Resolution affects Retention_Time Retention Time Column_Type->Retention_Time affects Mobile_Phase Mobile Phase (Composition, pH) Mobile_Phase->Resolution affects Mobile_Phase->Retention_Time affects Peak_Shape Peak Shape Mobile_Phase->Peak_Shape affects Temperature Temperature Temperature->Resolution affects Temperature->Retention_Time affects Flow_Rate Flow Rate Flow_Rate->Retention_Time affects Flow_Rate->Peak_Shape affects Sensitivity Sensitivity Resolution->Sensitivity impacts Peak_Shape->Sensitivity impacts

Caption: Logical relationships in HPLC method development for aldaric acids.

References

Confirming D-altraric Acid Conformation: A Comparative Guide to DFT Calculations and Experimental Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Density Functional Theory (DFT) calculations alongside established experimental techniques for the conformational analysis of D-altraric acid. This guide provides researchers, scientists, and drug development professionals with a comparative overview of methodologies, supporting data, and detailed experimental protocols.

The three-dimensional conformation of sugar acids, such as this compound, is crucial in determining their biological activity and interaction with other molecules. Understanding the preferred spatial arrangement of these molecules is paramount in fields ranging from drug design to materials science. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have traditionally been the gold standard for conformational analysis, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful predictive and complementary tools.

Due to the limited availability of direct comparative studies on this compound, this guide will utilize the closely related and well-studied D-glucaric acid as a primary example to illustrate the principles and comparative performance of these techniques. The insights gained are readily transferable to the conformational analysis of this compound and other aldaric acids.

Performance Comparison: DFT vs. Experimental Methods

The conformational preference of D-glucaric acid, both in the solid state and in solution, has been shown to favor a "bent" or "sickle-like" structure over an extended, linear conformation. This consensus is supported by evidence from X-ray crystallography, NMR spectroscopy, and computational modeling.

ParameterDFT CalculationsNMR SpectroscopyX-ray Crystallography
Primary Output Optimized molecular geometry, relative conformational energies, calculated NMR parameters (J-coupling, chemical shifts), vibrational frequencies.Vicinal proton-proton coupling constants (³JHH), chemical shifts, Nuclear Overhauser Effects (NOEs).High-resolution 3D atomic coordinates of the molecule in a crystal lattice.
Conformation Determined Gas-phase or solvated low-energy conformers.Time-averaged conformation in solution.Static conformation in the solid state.
Key Findings for D-Glucaric Acid Predicts a "bent" conformer as the global minimum energy structure.Analysis of ³JHH coupling constants and NOESY correlations indicate a predominantly "bent" conformation in aqueous solution.[1][2][3]The crystal structure reveals a "bent" conformation.[4][5][6][7]
Advantages - Provides detailed energetic insights into conformational stability.- Can predict spectroscopic parameters for comparison with experimental data.- Less resource-intensive than experimental methods for initial screening.- Provides information about the conformational dynamics in solution.- Can identify the presence of multiple conformers in equilibrium.- Provides a definitive, high-resolution structure of the molecule in the solid state.
Limitations - Accuracy is dependent on the chosen functional and basis set.- Gas-phase calculations may not fully represent the solution-phase conformation.- Does not directly measure the conformation but predicts it based on energy minimization.- The observed parameters are an average of all conformations present in solution.- Spectral complexity can increase with molecular size and flexibility.- The conformation in the crystal may be influenced by packing forces and may not be the same as in solution.- Requires a suitable single crystal, which can be challenging to grow.

Methodological Workflows

The determination of molecular conformation involves distinct yet complementary workflows for computational and experimental methods.

DFT Calculation Workflow for this compound Conformation

DFT_Workflow cluster_prep Initial Structure Generation cluster_dft DFT Calculations cluster_analysis Analysis mol_build Build 3D structure of This compound conf_search Perform conformational search (e.g., molecular mechanics) mol_build->conf_search geom_opt Geometry optimization of low-energy conformers conf_search->geom_opt Select initial guesses freq_calc Frequency calculations to confirm minima and obtain thermodynamic data geom_opt->freq_calc nmr_calc Calculation of NMR parameters (J-coupling, chemical shifts) geom_opt->nmr_calc energy_comp Compare relative energies of conformers freq_calc->energy_comp param_comp Compare calculated NMR data with experimental values nmr_calc->param_comp conf_assign Assign dominant conformer(s) energy_comp->conf_assign param_comp->conf_assign

Caption: Workflow for DFT-based conformational analysis.
Interplay of DFT and Experimental Methods

Methods_Interplay cluster_outputs DFT DFT Calculations DFT_out Calculated Energies & Dihedral Angles DFT->DFT_out NMR NMR Spectroscopy NMR_out J-Coupling Constants & NOEs NMR->NMR_out XRay X-ray Crystallography XRay_out Solid-State Structure XRay->XRay_out DFT_out->NMR Predicts NMR parameters NMR_out->DFT Validates calculated structure XRay_out->DFT Provides initial geometry for calculation or validates predicted structure XRay_out->NMR Provides a reference conformation for comparison with solution state

Caption: Logical relationships between DFT and experimental methods.

Experimental Protocols

Density Functional Theory (DFT) Calculations
  • Initial Conformer Generation: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF) to identify a set of low-energy starting structures for this compound.

  • Geometry Optimization: The geometries of the selected conformers are then optimized using DFT. A common and effective combination of functional and basis set for carbohydrates is B3LYP with the 6-311+G(d,p) basis set.[8] Solvation effects can be included using a continuum model such as the Polarizable Continuum Model (PCM).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies and other thermodynamic data.

  • NMR Parameter Calculation: For the optimized low-energy conformers, NMR parameters such as chemical shifts and spin-spin coupling constants are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach.

  • Analysis: The relative energies of the conformers are compared to identify the most stable structures. The calculated NMR parameters are then compared with experimental data to validate the predicted conformations.

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9] This includes:

    • 1D ¹H NMR for initial assessment and chemical shift determination.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivities.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify protons that are close in space, providing crucial conformational information.[1][2]

  • Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The key parameters for conformational analysis are the ³JHH coupling constants, which are related to the dihedral angles between vicinal protons via the Karplus equation. NOE intensities provide information on inter-proton distances. These experimental parameters are then used to deduce the dominant conformation in solution.[10][11][12]

Single-Crystal X-ray Crystallography
  • Crystallization: Single crystals of this compound of suitable size and quality for X-ray diffraction are grown. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure with high precision.

Conclusion

The conformational analysis of this compound can be robustly achieved through a synergistic approach that combines the predictive power of DFT calculations with the empirical validation of experimental methods like NMR spectroscopy and X-ray crystallography. DFT provides an invaluable tool for exploring the potential energy landscape of the molecule and for predicting spectroscopic parameters that can be directly compared with experimental results. NMR offers insights into the time-averaged conformation in the biologically relevant solution state, while X-ray crystallography provides a definitive, high-resolution picture of the molecule in the solid state. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and reliable understanding of the conformational preferences of this compound, which is essential for its application in drug development and other scientific disciplines.

References

X-ray Crystallography of Aldaric Acids: A Comparative Guide to D-Glucaric and Galactaric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides definitive atomic-level insights, crucial for drug design and materials science. While crystallographic data on D-altraric acid derivatives remain elusive in publicly accessible databases, this guide offers a comparative analysis of two closely related aldaric acids: D-glucaric acid and galactaric acid (mucic acid). By examining their crystal structures and the methodologies used to determine them, we provide a framework for approaching the crystallographic study of similar sugar acid derivatives.

This guide presents a summary of the crystallographic data for D-glucaric acid and galactaric acid, details the experimental protocols for their crystallization and X-ray diffraction analysis, and visualizes the general experimental workflow.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for D-glucaric acid and galactaric acid, offering a direct comparison of their solid-state structures.

ParameterD-Glucaric AcidGalactaric Acid (Mucic Acid)
Crystal System Not specified in search resultsTriclinic[1]
Space Group Not specified in search resultsP1[1]
Unit Cell Dimensions a = 4.9176(2) Å, b = 5.8208(2) Å, c = 6.8535(2) Åa = 4.9176(2) Å, b = 5.8208(2) Å, c = 6.8535(2) Å[1]
Unit Cell Angles Not specified in search resultsα = 92.264(1)°, β = 94.208(1)°, γ = 93.549(1)°[1]
Density (calculated) Not specified in search results1.790 g/cm³[1]

Experimental Protocols

The determination of the crystal structures of D-glucaric acid and galactaric acid involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

D-Glucaric Acid:

Pure, crystalline D-glucaric acid can be obtained from its commercially available salts, such as potassium glucarate.[2][3] The general procedure involves the following steps:

  • Ion Exchange: An aqueous solution of potassium glucarate is passed through an ion exchange resin (e.g., Amberlyst-15 (H+)) to replace the potassium ions with protons, yielding an aqueous solution of D-glucaric acid.[2][3]

  • Solvent Removal: The water is removed from the D-glucaric acid solution. A common method is azeotropic drying with a solvent like acetonitrile to yield a solid powder.[3]

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown from the resulting solid. While the specific crystallization conditions for the reported structure are not detailed in the provided results, slow evaporation of a saturated aqueous solution at room temperature is a common technique for growing crystals of polar organic molecules.[1]

Galactaric Acid (Mucic Acid):

Galactaric acid has very low solubility in most organic solvents, making water a suitable solvent for crystallization.[1]

  • Dissolution: Galactaric acid is dissolved in water to create a saturated or near-saturated solution.

  • Slow Evaporation: Good-quality, colorless, block-shaped single crystals are obtained by the slow evaporation of the aqueous solution at room temperature.[1]

X-ray Diffraction and Structure Determination

The following protocol outlines the general steps for single-crystal X-ray diffraction analysis, applicable to both D-glucaric and galactaric acid.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities at various orientations.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic positions and other structural parameters.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of aldaric acids, from the starting material to the final determined crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction start Aldaric Acid Salt (e.g., Potassium Glucarate) ion_exchange Ion Exchange Chromatography start->ion_exchange pure_acid Pure Aldaric Acid Solution ion_exchange->pure_acid solvent_removal Solvent Removal (e.g., Azeotropic Drying) pure_acid->solvent_removal solid_acid Solid Aldaric Acid solvent_removal->solid_acid crystallization Single Crystal Growth (Slow Evaporation) solid_acid->crystallization single_crystal Single Crystal crystallization->single_crystal data_collection X-ray Data Collection single_crystal->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

General workflow for aldaric acid crystallography.

References

Comparative Analysis of D-Altraric Acid's Chelating Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chelating properties of D-altraric acid and other well-established chelating agents, namely Tartaric Acid, Citric Acid, and Ethylenediaminetetraacetic acid (EDTA). Due to the limited direct experimental data on the metal chelation of this compound, this guide infers its potential properties based on its chemical structure and compares it with its stereoisomers and other relevant chelators.

Introduction to Chelating Agents

Chelating agents are organic molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it and forming a stable, water-soluble complex known as a chelate. This process can prevent the metal ion from engaging in unwanted chemical reactions.[1] The stability of these complexes is a critical factor in their efficacy and is quantified by stability constants (log K).[2] Chelating agents have wide-ranging applications in medicine, industry, and environmental science, from treating heavy metal poisoning to use in detergents and as food additives.[3][4]

Comparative Chelating Properties

This compound

The presence of multiple carboxyl and hydroxyl groups provides potential binding sites for metal ions. The stereochemistry of these groups—their spatial orientation—is expected to play a crucial role in determining the stability of the resulting metal complexes. The specific arrangement of the hydroxyl groups in this compound may influence its coordination geometry and selectivity for certain metal ions compared to its stereoisomers like D-glucaric acid and D-idaric acid. It is hypothesized that the cis- and trans- positioning of the hydroxyl groups on the carbon chain will affect the formation and stability of the chelate rings.

Tartaric Acid

Tartaric acid, a four-carbon dihydroxy dicarboxylic acid, is a well-studied chelating agent.[5] Its ability to chelate metal ions is attributed to its two carboxylic acid groups and two hydroxyl groups.[6] The stability of tartrate complexes with various divalent metal ions has been determined experimentally, with higher stability constants indicating stronger binding. For instance, potentiometric studies have been used to determine the stability constants of tartaric acid with copper(II), cobalt(II), and nickel(II).[6]

Citric Acid

Citric acid is a tricarboxylic acid that is widely used as a chelating agent in various industries.[7] It can form stable complexes with a wide range of metal ions, and its effectiveness is pH-dependent.[8] The stability constants for citrate complexes with several metal ions, including iron and copper, have been reported.[7]

Ethylenediaminetetraacetic Acid (EDTA)

EDTA is a powerful and versatile chelating agent that forms very stable complexes with most metal ions.[9] It is a hexadentate ligand, meaning it can form six coordination bonds with a single metal ion. This high denticity leads to the formation of very stable chelate rings, reflected in its high stability constants.[10][11] EDTA's strong chelating ability makes it a standard reference compound in chelation studies and a common treatment for heavy metal poisoning.[12]

Data Presentation

The following table summarizes the stability constants (log β) of Tartaric Acid, Citric Acid, and EDTA with various divalent metal ions. The values are compiled from potentiometric and spectrophotometric studies. It is important to note that stability constants can vary with experimental conditions such as temperature, ionic strength, and pH.

Metal IonTartaric Acid (log β)Citric Acid (log β)EDTA (log β)
Cu²⁺ 7.4[6]6.1[8]18.8[10]
Ni²⁺ 4.8[6]5.1[8]18.6[10]
Co²⁺ 4.6[6]4.8[8]16.3[10]
Zn²⁺ 4.5[13]4.6[8]16.5[10]
Ca²⁺ 2.8[14]3.5[14]10.7[11]
Mg²⁺ 2.5[15]3.4[14]8.7[11]

Experimental Protocols

The determination of stability constants for metal-ligand complexes is crucial for evaluating the efficacy of a chelating agent. The two most common methods are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH).[16][17] The change in pH is monitored using a pH electrode as the titrant is added. The titration curve of the metal-ligand system will be shifted relative to the titration curve of the free ligand, and this shift can be used to calculate the stability constants of the formed complexes.[18]

General Protocol:

  • Solution Preparation: Prepare solutions of the ligand, the metal salt, a strong acid (to lower the initial pH), and a standard solution of a strong base. An inert salt is often added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: Titrate a solution containing the ligand and the metal ion with the standard base solution. Record the pH at regular intervals of added titrant.

  • Data Analysis: The titration data is analyzed using computer programs that employ mathematical models to refine the stability constants that best fit the experimental data.[6]

Spectrophotometric Methods

Spectrophotometric methods are used when the formation of a metal-ligand complex results in a change in the solution's absorbance of light at a specific wavelength.[19][20] By measuring the absorbance at different metal-to-ligand ratios, the stoichiometry and stability of the complex can be determined.[21][22]

General Protocol:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.

  • Method of Continuous Variations (Job's Plot): Prepare a series of solutions with a constant total concentration of metal and ligand but varying mole fractions of each. Measure the absorbance of each solution at the λmax. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometry of the complex.

  • Mole-Ratio Method: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. A plot of absorbance versus the ligand-to-metal molar ratio will show a break at the stoichiometry of the complex.

  • Data Analysis: The stability constants can be calculated from the absorbance data using various mathematical treatments.

Mandatory Visualization

cluster_Chelators Chelating Agents cluster_Properties Properties D_Altraric_Acid This compound (C6H10O8) Structure Chemical Structure (Hydroxyl and Carboxyl Groups) D_Altraric_Acid->Structure Tartaric_Acid Tartaric Acid (C4H6O6) Tartaric_Acid->Structure Citric_Acid Citric Acid (C6H8O7) Citric_Acid->Structure EDTA EDTA (C10H16N2O8) EDTA->Structure Stability Stability Constants (log K) (Binding Affinity) Structure->Stability Selectivity Metal Ion Selectivity Stability->Selectivity

Caption: Logical relationship between chelating agents and their key properties.

cluster_Workflow Experimental Workflow for Determining Chelation Properties A Prepare Solutions (Metal, Ligand, Buffer) B Choose Method A->B C Potentiometric Titration B->C D Spectrophotometry B->D E Data Acquisition (pH vs. Volume or Absorbance) C->E D->E F Data Analysis (Computer Modeling) E->F G Determine Stability Constants (log K) F->G

Caption: Generalized experimental workflow for determining metal chelation properties.

Caption: Overview of the chemical formulas and structures of the compared chelating agents.

References

Safety Operating Guide

Proper Disposal of D-Altraric Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides a comprehensive guide to the proper disposal procedures for D-altraric acid. While specific safety and disposal data for this compound is limited, this guide is based on the general principles for handling acidic organic compounds and available information for its isomer, D-tartaric acid.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding with any disposal.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (Nitrile rubber is a suitable option)

  • A lab coat

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1] Avoid direct contact with skin and eyes.[1][2][3]

Step-by-Step Disposal Procedure

  • Neutralization (for small quantities): For very small spills or residual amounts, careful neutralization may be an option. Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution, to the this compound solution or a slurry of the solid in water. Monitor the pH with indicator strips or a pH meter until it is between 6 and 8. This neutralized solution can then be disposed of down the drain with copious amounts of water, only if permitted by your local regulations. Always confirm with your EHS department before drain disposal.

  • Waste Collection: For larger quantities or if drain disposal is not permitted, collect the this compound waste in a designated, properly labeled, and sealed container.

    • Solids: Sweep up solid this compound, avoiding dust generation.[1][2][3] Place it in a clearly labeled, sealed container.

    • Solutions: Pour this compound solutions into a designated waste container. Do not mix with incompatible wastes.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[2][4]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1][5]

Quantitative Data

Due to the limited specific data available for this compound, the following table includes computed properties from PubChem and experimental data for the closely related isomer, D-tartaric acid, for reference.

PropertyThis compound (Computed)D-Tartaric Acid (Experimental)
Molecular Formula C6H10O8C4H6O6
Molecular Weight 210.14 g/mol 150.09 g/mol [2]
Melting Point Not Available172-174 °C[4]
Solubility in Water Not AvailableMiscible[2]
pKa1 Not Available2.93[2]
pKa2 Not Available4.23[2]

Chemical Waste Disposal Workflow

The following diagram illustrates a general workflow for the disposal of chemical waste in a laboratory setting.

ChemicalWasteDisposal cluster_assessment 1. Waste Identification & Assessment cluster_procedure 2. Segregation & Collection cluster_storage 3. Temporary Storage cluster_disposal 4. Final Disposal A Identify Chemical Waste (this compound) B Consult Safety Data Sheet (SDS) (or analogous data for isomers) A->B C Determine Hazards (Acidic, potential irritant) B->C D Select Appropriate Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name) D->E G Store in Designated Waste Accumulation Area E->G F Transfer Waste to Container (Avoid spills and dust) F->E H Ensure Segregation from Incompatible Materials G->H I Contact Institutional EHS or Licensed Waste Vendor H->I J Schedule Waste Pickup I->J

Caption: General workflow for the safe disposal of chemical waste.

Disclaimer: This information is intended for guidance purposes only. The user assumes all responsibility for compliance with applicable laws and regulations. Always consult with a qualified professional and your institution's EHS department for specific disposal instructions.

References

Safeguarding Your Research: Personal Protective Equipment for Handling D-Altraric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of D-altraric acid, ensuring laboratory safety and operational integrity.

When working with this compound, a solid carboxylic acid, adherence to stringent safety protocols is paramount to mitigate potential hazards such as skin, eye, and respiratory irritation.[1][2] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.

Core Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, the following equipment is mandatory:

  • Eye and Face Protection: To prevent eye irritation or serious damage, safety glasses with side-shields conforming to EN166, or chemical safety goggles, are required.[2][3][4] In situations with a higher risk of dust generation, a face shield should also be worn.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[2][4] Nitrile rubber, polychloroprene, and butyl rubber are suitable materials.[1] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contamination.[2][4]

  • Respiratory Protection: To avoid respiratory tract irritation from dust inhalation, a particle respirator is necessary, especially when handling the powdered form of the acid.[1][2][4] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[2]

  • Protective Clothing: To prevent skin contact, appropriate protective clothing such as overalls or a lab coat is required.[1][3] In addition, a PVC apron is recommended when there is a risk of splashing.[1]

Quantitative Data Summary: Glove Compatibility

The following table summarizes the recommended glove materials for handling this compound, based on breakthrough time (the time it takes for the chemical to permeate the glove material).

Glove MaterialProtection Class (EN 374)Recommended Usage
Nitrile RubberClass 5 or higher (>240 mins)Prolonged or frequently repeated contact[1]
PolychloropreneClass 5 or higher (>240 mins)Prolonged or frequently repeated contact[1]
Butyl RubberClass 5 or higher (>240 mins)Prolonged or frequently repeated contact[1]
FluorocaoutchoucClass 5 or higher (>240 mins)Prolonged or frequently repeated contact[1]
Polyvinyl Chloride (PVC)Class 3 or higher (>60 mins)Brief contact[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]

  • Work in a well-ventilated area, preferably within a fume hood, to control dust and vapor exposure.[2][5]

  • Inspect all PPE for integrity before commencing work.

2. Handling:

  • Avoid all personal contact with the substance, including inhalation of dust.[1]

  • Use dry clean-up procedures and avoid generating dust when handling the solid.[1]

  • Wash hands thoroughly after handling and before breaks.[4][5]

3. Spill Response:

  • Minor Spills:

    • Remove all ignition sources.[1]

    • Clean up spills immediately.[1]

    • Use personal protective equipment.[1]

    • Employ dry clean-up methods to avoid dust generation.[1]

    • Place the spilled material into a suitable, labeled container for waste disposal.[1]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1]

    • Advise personnel of the location and nature of the hazard.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, labeled, and closed container.[2][4]

  • Disposal Method:

    • Dispose of the waste through a licensed professional waste disposal service.[6][7]

    • Do not allow the product to enter drains.[2][4]

    • Contaminated packaging should be disposed of as unused product.[7]

    • Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3][6]

Experimental Protocol: Not Applicable

This document provides safety and logistical information for handling this compound and does not cite specific experimental protocols.

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_procedure Safe Handling Procedure Start Start: Handling This compound CheckSolid Is the acid in solid/powder form? Start->CheckSolid CheckSplash Is there a risk of splashing? CheckSolid->CheckSplash No Respiratory Mandatory: Particle Respirator (P95/P1 or higher) CheckSolid->Respiratory Yes EyeProtection Mandatory: Safety Glasses with Side-Shields or Chemical Goggles CheckSplash->EyeProtection No FaceShield Additional: Face Shield CheckSplash->FaceShield Yes Gloves Mandatory: Chemical Resistant Gloves (e.g., Nitrile, Butyl Rubber) EyeProtection->Gloves FaceShield->EyeProtection Clothing Mandatory: Lab Coat or Overalls Gloves->Clothing Respiratory->CheckSplash Proceed Proceed with Handling Protocol Clothing->Proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-altraric acid
Reactant of Route 2
D-altraric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.